2,6-Diisopropylphenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-1,3-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUFNKALUGDEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051959 | |
| Record name | 2,6-Diisopropylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28178-42-9 | |
| Record name | 2-Isocyanato-1,3-bis(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28178-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diisopropylphenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028178429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-isocyanato-1,3-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Diisopropylphenyl isocyanate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diisopropylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.427 | |
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| Record name | 2,6-DIISOPROPYLPHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F3446A37P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Diisopropylphenyl Isocyanate from 2,6-Diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2,6-diisopropylphenyl isocyanate from its precursor, 2,6-diisopropylaniline (B50358). The document details both the prevalent phosgene-based methodologies and touches upon potential phosgene-free alternatives. It is designed to equip researchers and professionals in the field of drug development and chemical synthesis with the necessary information to understand and potentially replicate these procedures.
Phosgene-Based Synthesis: A Reliable and Common Approach
The most established method for the synthesis of aryl isocyanates, including the sterically hindered this compound, involves the use of phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate). This method is widely applicable and can be adapted for both laboratory and industrial scales.
Reaction Principle
The fundamental reaction involves the treatment of 2,6-diisopropylaniline with phosgene or a phosgene equivalent in the presence of a base. The aniline (B41778) nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene molecule. The reaction proceeds through the formation of an intermediate carbamoyl (B1232498) chloride, which upon elimination of hydrogen chloride, yields the final isocyanate product. The bulky isopropyl groups on the aniline ring can influence the reaction kinetics, potentially requiring more forcing conditions compared to less hindered anilines.
Experimental Protocol using Triphosgene
While direct use of phosgene gas is hazardous, triphosgene offers a safer alternative for laboratory-scale synthesis. The following is a generalized experimental protocol based on common procedures for the synthesis of aromatic isocyanates.
Materials and Equipment:
-
2,6-Diisopropylaniline
-
Triphosgene
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et3N) or other suitable non-nucleophilic base
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet is charged with a solution of 2,6-diisopropylaniline in anhydrous dichloromethane.
-
Addition of Triphosgene: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred solution of the aniline at a controlled temperature, typically 0 °C to room temperature.
-
Base Addition: After the addition of triphosgene, a solution of triethylamine in anhydrous dichloromethane is added dropwise to the reaction mixture. The base scavenges the HCl gas produced during the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylammonium (B8662869) hydrochloride salt and other aqueous-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to obtain pure this compound.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of aromatic isocyanates using triphosgene. It is important to note that specific yields for this compound may vary and optimization of the reaction conditions is often necessary.
| Parameter | Value | Reference |
| Molar Ratio (Aniline:Triphosgene:Base) | 1 : 0.35-0.4 : 2.1-3.0 | [1][2] |
| Solvent | Dichloromethane (DCM) | [1][2] |
| Reaction Temperature | 0 °C to reflux | [2] |
| Reaction Time | 2 - 16 hours | [2] |
| Typical Yield | 50 - 90% (general for aromatic isocyanates) | [2] |
| Purity | >97% (after distillation) | [3] |
Visualization of the Phosgene-Based Synthesis
Caption: Phosgene-based synthesis of this compound.
Phosgene-Free Synthetic Routes: Towards Greener Chemistry
Concerns over the high toxicity of phosgene have driven the development of alternative, "phosgene-free" methods for the synthesis of isocyanates.[4] These methods often involve the use of less hazardous reagents and are gaining increasing attention in both academic and industrial research.
Synthesis via Carbonyl Sources like Diphenyl Carbonate
One promising phosgene-free approach involves the reaction of amines with a carbonyl source, such as diphenyl carbonate (DPC).[5] This method typically requires a catalyst and elevated temperatures to proceed efficiently. The reaction is believed to proceed through a carbamate (B1207046) intermediate, which then thermally decomposes to the isocyanate and phenol.
A general representation of this process is the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the reaction product to yield the organic isocyanate.[6]
Challenges and Outlook
While phosgene-free routes are conceptually attractive, their application to sterically hindered anilines like 2,6-diisopropylaniline can be challenging. The bulky isopropyl groups may hinder the approach of the carbonyl source to the nitrogen atom, requiring more active catalysts or harsher reaction conditions. Further research and development are needed to establish efficient and scalable phosgene-free protocols for the synthesis of this compound.
Visualization of a Phosgene-Free Pathway
Caption: Phosgene-free synthesis via diphenyl carbonate.
Characterization of this compound
Proper characterization of the final product is crucial to ensure its purity and identity. The following table lists key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 28178-42-9 | [2][7] |
| Molecular Formula | C13H17NO | [2][7] |
| Molecular Weight | 203.28 g/mol | [2][7] |
| Appearance | Clear colorless to slightly yellow liquid | [1] |
| Boiling Point | 117 °C at 10 mmHg | [2][7] |
| Density | 0.951 g/mL at 25 °C | [2][7] |
| Refractive Index (n20/D) | 1.519 | [2][7] |
Spectroscopic data is essential for structural confirmation. While a specific experimental spectrum for the synthesized product is ideal, typical spectral features would include:
-
¹H NMR: Signals corresponding to the aromatic protons and the characteristic septet and doublet for the isopropyl groups.
-
¹³C NMR: Resonances for the aromatic carbons, the isopropyl carbons, and the highly deshielded isocyanate carbon.
-
IR Spectroscopy: A strong, characteristic absorption band for the isocyanate (-N=C=O) group, typically in the range of 2250-2280 cm⁻¹.
Safety Considerations
Both phosgene-based and phosgene-free synthetic methods involve hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood.
-
2,6-Diisopropylaniline: Is a toxic compound.
-
Triphosgene: Is a corrosive and toxic solid that releases phosgene upon heating or in the presence of nucleophiles.
-
Phosgene: Is an extremely toxic gas.
-
This compound: Isocyanates are known respiratory and skin sensitizers.[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Emergency procedures should be in place before commencing any experimental work.
Conclusion
The synthesis of this compound from 2,6-diisopropylaniline is most reliably achieved using phosgene or its safer surrogate, triphosgene. This method, while requiring careful handling of hazardous materials, provides a well-established route to the desired product. The development of efficient and practical phosgene-free alternatives, particularly for sterically demanding substrates, remains an active area of research. This guide provides the foundational knowledge for professionals to approach the synthesis of this important chemical intermediate.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound 97 28178-42-9 [sigmaaldrich.com]
- 3. 2,6-二异丙基苯异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 7. This compound | 28178-42-9 [chemicalbook.com]
An In-depth Technical Guide to the Formation of 2,6-Diisopropylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,6-diisopropylphenyl isocyanate, a sterically hindered aromatic isocyanate with significant applications in organic synthesis and materials science. The document details the core mechanisms of formation, including phosgene-based and non-phosgene methodologies. Emphasis is placed on providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying chemical transformations to aid researchers in the practical application of these synthetic strategies.
Introduction
This compound is a valuable reagent characterized by the bulky isopropyl groups flanking the isocyanate functionality. This steric hindrance imparts unique reactivity, making it a crucial building block in the synthesis of specialized polymers, agrochemicals, and as a ligand in coordination chemistry. Understanding the various synthetic pathways to this compound is essential for its efficient and safe production in a laboratory or industrial setting. This guide explores the most common and effective methods for its preparation.
Phosgene-Based Synthesis
The reaction of the corresponding primary amine, 2,6-diisopropylaniline (B50358), with phosgene (B1210022) or a phosgene equivalent is a traditional and often high-yielding method for the synthesis of this compound. Due to the extreme toxicity of phosgene gas, safer alternatives such as triphosgene (B27547) (bis(trichloromethyl) carbonate) are now commonly employed.
Mechanism of Formation using Triphosgene
The reaction proceeds through the initial formation of a carbamoyl (B1232498) chloride intermediate from the reaction of 2,6-diisopropylaniline with phosgene (generated in situ from triphosgene). Subsequent elimination of hydrogen chloride yields the final isocyanate product. A base, typically a tertiary amine like triethylamine (B128534), is used to neutralize the HCl produced during the reaction.
Caption: Phosgenation of 2,6-diisopropylaniline using triphosgene.
Experimental Protocol: Synthesis from 2,6-Diisopropylaniline and Triphosgene
This protocol is a general procedure adapted from the synthesis of other aryl isocyanates and should be optimized for the specific substrate.[1][2][3]
-
Materials:
-
2,6-Diisopropylaniline
-
Triphosgene
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-diisopropylaniline (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred aniline solution at 0 °C.
-
After the addition is complete, slowly add a solution of triethylamine (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
-
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio (Aniline:Triphosgene:Base) | 1 : 0.4 : 2.2 | [1][2] |
| Solvent | Dichloromethane (DCM) | [1][2] |
| Reaction Temperature | 0 °C to room temperature | [2] |
| Reaction Time | 2 - 4 hours | [2] |
| Typical Yield | 50 - 60% (for other anilines) | [2] |
Non-Phosgene Synthetic Routes
Due to the hazards associated with phosgene and its derivatives, several non-phosgene routes for the synthesis of isocyanates have been developed. These methods often involve rearrangement reactions.
Curtius Rearrangement
The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas.[4] The acyl azide can be prepared from the corresponding carboxylic acid or acyl chloride.
The reaction is believed to be a concerted process where the R-group migrates to the nitrogen atom as nitrogen gas is eliminated, forming the isocyanate directly.[4]
Caption: Curtius rearrangement for this compound synthesis.
This is a general procedure and requires optimization.[5][6]
-
Materials:
-
2,6-Diisopropylbenzoyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous toluene (B28343)
-
Benzyl (B1604629) alcohol (for trapping the isocyanate, optional)
-
-
Procedure:
-
Preparation of Acyl Azide: In a round-bottom flask, dissolve 2,6-diisopropylbenzoyl chloride (1.0 eq.) in anhydrous acetone (B3395972) or toluene. Cool the solution to 0 °C. Add a solution of sodium azide (1.1 eq.) in a minimal amount of water dropwise. Stir vigorously at 0 °C for 1-2 hours.
-
Work-up for Acyl Azide: Extract the acyl azide with toluene. Wash the organic layer with cold water and brine, then dry over anhydrous Na₂SO₄. Caution: Acyl azides are potentially explosive and should be handled with care.
-
Curtius Rearrangement: Heat the dried toluene solution of the acyl azide at 80-110 °C. The reaction progress can be monitored by the evolution of nitrogen gas.
-
Isolation: After the reaction is complete, the toluene can be removed under reduced pressure to yield the crude isocyanate, which can be purified by vacuum distillation. Alternatively, the isocyanate can be trapped in situ by adding an alcohol like benzyl alcohol to form a stable carbamate (B1207046).[6]
-
| Parameter | Value | Reference |
| Starting Material | 2,6-Diisopropylbenzoyl chloride | |
| Reagent | Sodium Azide | [5] |
| Solvent | Toluene | [5] |
| Rearrangement Temp. | 80 - 110 °C | [5] |
| Typical Yield | Varies depending on substrate and conditions |
Hofmann Rearrangement
The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one less carbon atom, via an isocyanate intermediate. For the synthesis of this compound, the starting material would be 2,6-diisopropylbenzamide.
The primary amide is treated with bromine and a strong base to form an N-bromoamide intermediate. Deprotonation followed by rearrangement leads to the formation of the isocyanate.
Caption: Hofmann rearrangement for this compound synthesis.
This is a generalized protocol.
-
Materials:
-
2,6-Diisopropylbenzamide
-
Bromine (Br₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Organic solvent (e.g., dioxane)
-
-
Procedure:
-
Prepare a solution of sodium hypobromite (B1234621) by adding bromine (1.1 eq.) to a cold solution of sodium hydroxide (4.0 eq.) in water.
-
Dissolve 2,6-diisopropylbenzamide (1.0 eq.) in a suitable solvent like dioxane and cool in an ice bath.
-
Slowly add the cold sodium hypobromite solution to the amide solution.
-
After the addition, warm the reaction mixture to 50-80 °C and stir for 1-2 hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude isocyanate, which can be purified by vacuum distillation.
-
Thermolysis of Carbamates
A non-phosgene route that is gaining industrial interest is the thermal decomposition of carbamates.[7][8] This method involves two main steps: the formation of a carbamate from 2,6-diisopropylaniline and a carbonyl source (like dimethyl carbonate or urea), followed by the thermolysis of the carbamate to yield the isocyanate and an alcohol, which can often be recycled.[9]
Caption: Two-step synthesis of this compound via carbamate thermolysis.
Characterization Data
The identity and purity of synthesized this compound can be confirmed by various spectroscopic methods.
Spectroscopic Data Summary
| Technique | Key Features and Expected Values | Reference |
| IR Spectroscopy | Strong, sharp absorption band for the isocyanate (-N=C=O) group around 2275-2250 cm⁻¹. | [10] |
| ¹H NMR | Signals corresponding to the aromatic protons and the isopropyl protons. The methine proton of the isopropyl group will appear as a septet, and the methyl protons as a doublet. | [11] |
| ¹³C NMR | A characteristic signal for the isocyanate carbon (-N=C=O) in the range of 120-130 ppm. Signals for the aromatic carbons and the isopropyl carbons will also be present. The aromatic carbon attached to the isocyanate group will be deshielded. | [11][12] |
| Mass Spectrometry | The molecular ion peak ([M]⁺) should be observed at m/z corresponding to the molecular weight of this compound (C₁₃H₁₇NO, MW: 203.28 g/mol ). | [11] |
Conclusion
The synthesis of this compound can be achieved through several distinct pathways. The choice of method will depend on factors such as the scale of the reaction, available starting materials, and safety considerations. While the phosgene-based route using triphosgene is a well-established method, non-phosgene alternatives like the Curtius and Hofmann rearrangements, as well as carbamate thermolysis, offer safer and greener options. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to select and implement the most suitable synthetic strategy for their specific needs. Further optimization of the provided general protocols for the target molecule is recommended to achieve optimal yields and purity.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. butlerov.com [butlerov.com]
- 9. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C13H17NO | CID 92259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phenyl isocyanate(103-71-9) 13C NMR spectrum [chemicalbook.com]
Spectroscopic Characterization of 2,6-Diisopropylphenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6-diisopropylphenyl isocyanate. The information presented herein is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed data and methodologies for the identification and analysis of this compound.
Introduction
This compound (C₁₃H₁₇NO) is an organic compound featuring a bulky diisopropylphenyl group attached to an isocyanate functional group.[1] This steric hindrance imparted by the two isopropyl groups influences its reactivity and spectroscopic properties. A thorough understanding of its spectral characteristics is essential for its application in synthesis, quality control, and various research and development endeavors. This guide covers its characterization by Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns.
Data Presentation
The electron ionization mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Proposed Fragment |
| 203 | Major | [M]⁺ (Molecular Ion) |
| 188 | Top Peak | [M - CH₃]⁺ |
| 146 | 2nd Highest | [M - C₃H₇ - CH₃]⁺ or [M - C₄H₁₀]⁺ |
Table 1: Mass Spectrometry Data for this compound.[1]
Experimental Protocol
Instrumentation : Gas Chromatograph-Mass Spectrometer (GC-MS) Ionization Mode : Electron Ionization (EI) at 70 eV Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC inlet. GC Separation : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms) to separate it from any impurities. A temperature program is employed to ensure efficient separation. Mass Analysis : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole). Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.
Data Presentation
The IR spectrum of this compound is characterized by a strong, sharp absorption band in the region typical for isocyanates.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2275-2250 | Isocyanate (-N=C=O) | Asymmetric stretch |
| ~2965 | C-H | Stretch (in isopropyl groups) |
| ~1465 | C-H | Bend (in isopropyl groups) |
| ~1385 | C-H | Bend (in isopropyl groups) |
Table 2: Key Infrared Absorption Bands for this compound.
Experimental Protocol
Instrumentation : Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory. A Bruker Tensor 27 FT-IR or similar instrument can be used.[1] Sample Preparation : As this compound is a liquid, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Data Acquisition :
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is applied to the crystal, ensuring good contact.
-
The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Data Presentation
¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | m | 3H | Ar-H |
| ~3.45 | septet | 2H | -CH(CH₃)₂ |
| ~1.25 | d | 12H | -CH(CH₃)₂ |
Table 3: ¹H NMR Spectroscopic Data for this compound.
¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Ar-C (ipso to isopropyl) |
| ~130 | Ar-C (ipso to NCO) |
| ~128 | N=C=O |
| ~124 | Ar-CH |
| ~28 | -CH(CH₃)₂ |
| ~24 | -CH(CH₃)₂ |
Table 4: ¹³C NMR Spectroscopic Data for this compound.
Experimental Protocol
Instrumentation : A 300 MHz or higher field NMR spectrometer. Sample Preparation :
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm). Data Acquisition :
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 16-64 scans are co-added.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
The FIDs are Fourier transformed to generate the respective NMR spectra.
References
An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2,6-Diisopropylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,6-diisopropylphenyl isocyanate. This document outlines the characteristic spectral features of this compound, offers a detailed experimental protocol for obtaining its FT-IR spectrum, and presents a logical workflow for spectral analysis.
Introduction to this compound
This compound is an aromatic isocyanate compound with the chemical formula C₁₃H₁₇NO.[1] It is a clear, colorless to slightly yellow liquid at room temperature.[2] Its molecular structure, featuring a bulky diisopropylphenyl group attached to the highly reactive isocyanate functional group (-N=C=O), makes it a valuable reagent in organic synthesis, particularly in the formation of ureas, urethanes, and other carbamoyl (B1232498) derivatives. Understanding its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation.
FT-IR Spectrum Analysis
The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its specific functional groups. The most prominent of these is the strong, sharp absorption band of the isocyanate group.
Key Spectral Features:
-
Isocyanate (-N=C=O) Stretching: The most characteristic feature in the FT-IR spectrum of any isocyanate is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak is typically found in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool.[3] For this compound, this peak is observed in the 2250-2285 cm⁻¹ region.[3][4]
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring give rise to absorption bands just above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹.[5][6]
-
Aliphatic C-H Stretching: The isopropyl groups contribute to strong absorption bands resulting from the stretching of their C-H bonds. These are typically observed just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range.[5][6]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of medium to weak absorption bands in the 1400-1600 cm⁻¹ region.[5][6]
-
C-H Bending: Bending vibrations of the C-H bonds in both the aromatic ring and the isopropyl groups result in various absorption bands in the fingerprint region (below 1500 cm⁻¹).
Quantitative Data Presentation
The following table summarizes the expected characteristic FT-IR absorption bands for this compound. The precise peak positions and intensities can vary slightly depending on the experimental conditions and the physical state of the sample.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~2270 | Strong, Sharp | Asymmetric Stretch | Isocyanate (-N=C=O) |
| 3000 - 3100 | Medium | C-H Stretch | Aromatic |
| 2850 - 3000 | Strong | C-H Stretch | Aliphatic (Isopropyl) |
| 1580 - 1600 | Medium - Weak | C=C Stretch | Aromatic Ring |
| 1450 - 1500 | Medium | C=C Stretch | Aromatic Ring |
| 1360 - 1385 | Medium | C-H Bend | Isopropyl (gem-dimethyl) |
| 675 - 900 | Medium - Strong | C-H Out-of-plane Bend | Aromatic |
Experimental Protocol for FT-IR Analysis
The following is a detailed methodology for acquiring the FT-IR spectrum of this compound, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 or similar, equipped with a Diamond or Germanium ATR accessory.[7]
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the liquid sample.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample using the same parameters (number of scans and resolution) as the background measurement.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other spectral manipulations as required.
-
-
Cleaning:
-
After the measurement is complete, carefully clean the this compound from the ATR crystal using a suitable solvent and a soft wipe.
-
Logical Workflow for FT-IR Spectral Analysis
The following diagram illustrates a logical workflow for the analysis of the FT-IR spectrum of this compound.
Caption: A flowchart outlining the key stages of FT-IR spectral analysis for this compound.
Signaling Pathways and Reactivity
In the context of this compound, the concept of "signaling pathways" is more appropriately interpreted as "reaction pathways." The isocyanate group is highly electrophilic and readily reacts with nucleophiles. FT-IR spectroscopy is an invaluable tool for monitoring these reactions in real-time.
The primary reaction pathway involves the nucleophilic attack on the carbonyl carbon of the isocyanate group. This can be illustrated with the following generalized reaction scheme:
Caption: A simplified diagram showing the reaction of this compound with a nucleophile.
By monitoring the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹ and the appearance of new peaks corresponding to the product (e.g., N-H and C=O stretches of a urethane or urea), the progress and kinetics of the reaction can be accurately determined.[3]
References
In-Depth Technical Guide: ¹H and ¹³C NMR Data for 2,6-Diisopropylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2,6-diisopropylphenyl isocyanate. This document is intended to serve as a core reference for researchers and professionals involved in drug development and other scientific endeavors where the structural elucidation and characterization of this compound are critical.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. This information is crucial for the verification of the molecule's structure and purity.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.15 - 7.30 | Multiplet | 3H | - | Aromatic CH |
| ~3.20 | Septet | 2H | ~6.9 | Isopropyl CH |
| ~1.25 | Doublet | 12H | ~6.9 | Isopropyl CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~148.5 | Aromatic C (C2, C6) |
| ~130.0 | Isocyanate (NCO) |
| ~128.0 | Aromatic C (C4) |
| ~124.0 | Aromatic C (C3, C5) |
| ~123.5 | Aromatic C (C1) |
| ~28.5 | Isopropyl CH |
| ~23.5 | Isopropyl CH₃ |
Note: The assignment of quaternary carbons is based on expected chemical shifts and may require 2D NMR techniques for unambiguous confirmation.
Experimental Protocols
The acquisition of high-quality NMR data is fundamental for accurate spectral interpretation. Below is a detailed methodology for obtaining ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference to the residual solvent peak.
-
The solution is transferred into a 5 mm NMR tube, ensuring a sufficient sample height for proper shimming.
Instrumentation and Data Acquisition:
-
NMR spectra are typically recorded on a high-resolution spectrometer operating at a proton frequency of 300 MHz or higher.
-
The instrument is tuned and the magnetic field is shimmed on the sample to achieve optimal homogeneity and resolution.
-
For ¹H NMR: A standard single-pulse experiment is utilized. Key acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
Mandatory Visualization
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: Logical workflow for NMR analysis.
A Comprehensive Technical Guide to 2,6-Diisopropylphenyl Isocyanate for Researchers and Drug Development Professionals
An In-depth Review of the Physicochemical Properties, Synthesis, Reactivity, and Biological Relevance of a Key Synthetic Building Block.
Introduction
2,6-Diisopropylphenyl isocyanate is a sterically hindered aromatic isocyanate that serves as a crucial building block in organic synthesis. Its unique structural features, particularly the bulky isopropyl groups flanking the isocyanate functionality, impart distinct reactivity and properties to its derivatives. This technical guide provides a thorough examination of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in the context of medicinal chemistry and drug development.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[1] The presence of the bulky diisopropylphenyl group significantly influences its physical properties and reactivity. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₇NO | [2][3] |
| Molecular Weight | 203.28 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 117 °C @ 10 mmHg | [1] |
| Density | 0.951 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.519 | [1] |
| Solubility | Insoluble in water. | [4] |
| Stability | Moisture sensitive. | |
| Reactivity | Reacts with water, amines, alcohols, and other nucleophiles. | [5] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reaction of 2,6-diisopropylaniline (B50358) with a phosgene (B1210022) equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). Triphosgene is a safer, solid alternative to gaseous phosgene.[6]
Experimental Protocol: Synthesis from 2,6-Diisopropylaniline and Triphosgene
This protocol is adapted from general procedures for the synthesis of aryl isocyanates from anilines.
Materials:
-
2,6-Diisopropylaniline
-
Triphosgene
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N) or another suitable non-nucleophilic base
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere, dissolve 2,6-diisopropylaniline (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.35-0.40 eq.) in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the stirred solution of 2,6-diisopropylaniline via the dropping funnel.
-
After the addition of triphosgene is complete, slowly add triethylamine (2.1-2.5 eq.) to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak (~2270 cm⁻¹).
-
Upon completion, the reaction mixture is typically filtered to remove triethylamine hydrochloride salts.
-
The filtrate is then concentrated under reduced pressure to remove the solvent.
-
The crude this compound can be purified by vacuum distillation.
Synthesis of this compound.
Chemical Reactivity and Key Experimental Protocols
The isocyanate group is highly electrophilic and readily reacts with nucleophiles. The steric hindrance provided by the two isopropyl groups in this compound modulates its reactivity, making it less prone to dimerization and polymerization compared to unhindered isocyanates.
Reaction with Amines to Form Ureas
The reaction of this compound with primary or secondary amines is a facile and high-yielding method to produce sterically hindered N,N'-disubstituted ureas. These urea (B33335) derivatives are of interest in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets.[6]
This protocol is a general procedure for the synthesis of unsymmetrical ureas.
Materials:
-
This compound
-
Primary or secondary amine (aryl or alkyl)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0-1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction can be monitored by TLC.
-
If a precipitate forms, the product can be isolated by filtration and washed with a cold solvent.
-
If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Formation of a substituted urea.
Reaction with Alcohols to Form Carbamates
The reaction of this compound with alcohols or phenols yields carbamates (urethanes). Due to the steric hindrance of the isocyanate, this reaction is generally slower than the reaction with amines and often requires a catalyst.[5]
This protocol outlines a catalyzed procedure for carbamate (B1207046) synthesis.
Materials:
-
This compound
-
Alcohol or phenol (B47542)
-
Anhydrous solvent (e.g., toluene, THF)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate (DBTDL) or a strong non-nucleophilic base like DBU)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) and the catalyst (0.01-0.1 eq.) in the anhydrous solvent.
-
Heat the solution to a suitable temperature (e.g., 60-80 °C).
-
Slowly add this compound (1.0-1.1 eq.) to the stirred solution.
-
Maintain the reaction at the elevated temperature and monitor its progress by TLC or IR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
The workup procedure typically involves washing the reaction mixture with dilute acid (if a basic catalyst is used) and brine, followed by drying the organic layer.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Catalyzed synthesis of a carbamate.
Applications in Drug Development and Medicinal Chemistry
The isocyanate functionality is a versatile tool in drug discovery for the synthesis of ureas and carbamates, which are common motifs in biologically active molecules.[6] The 2,6-diisopropylphenyl moiety is often incorporated into drug candidates to enhance metabolic stability and to introduce specific steric bulk that can improve binding affinity and selectivity for a target protein.
While specific signaling pathways directly modulated by this compound itself are not extensively documented in publicly available literature, its derivatives, particularly ureas, are known to act as inhibitors of various enzymes, such as kinases.[7][8] For instance, many kinase inhibitors feature a urea or amide linkage that forms key hydrogen bond interactions within the ATP-binding pocket of the enzyme. The bulky 2,6-diisopropylphenyl group can occupy hydrophobic pockets and contribute to the overall binding affinity.
The primary biological relevance of isocyanates stems from their high reactivity towards nucleophilic functional groups present in biomolecules, such as the amine groups in lysine (B10760008) residues and the hydroxyl groups in serine and threonine residues of proteins. This reactivity is the basis for both their utility in bioconjugation and their potential toxicity.
References
- 1. This compound 97 28178-42-9 [sigmaaldrich.com]
- 2. This compound | C13H17NO | CID 92259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 5. poliuretanos.net [poliuretanos.net]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
steric effects of the diisopropylphenyl group in isocyanate reactions
An In-depth Technical Guide: Steric Effects of the 2,6-Diisopropylphenyl Group in Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the isocyanate group (-N=C=O) is fundamental to a vast range of chemical transformations, most notably in the synthesis of polyurethanes. However, modulating this reactivity is crucial for achieving selectivity, controlling reaction rates, and minimizing side reactions. The introduction of bulky substituents on the aromatic ring of an aryl isocyanate provides a powerful tool for steric control. This technical guide delves into the profound steric effects exerted by the 2,6-diisopropylphenyl group on isocyanate reactions, offering insights into reaction kinetics, catalytic requirements, and experimental design.
The 2,6-diisopropylphenyl isocyanate is characterized by two bulky isopropyl groups flanking the isocyanate functionality. This structural feature creates significant steric hindrance around the electrophilic carbon atom of the isocyanate group, fundamentally altering its accessibility to nucleophiles.[1][2][3] Consequently, its reactions are often slower and require more forcing conditions or specific catalysis compared to less hindered counterparts like phenyl isocyanate or even other aliphatic isocyanates.[1][4][5]
The Core Principle: Steric Shielding of the Electrophilic Center
The fundamental reaction of an isocyanate involves the nucleophilic attack on the central carbon atom of the -N=C=O group. The bulky isopropyl groups on the 2 and 6 positions of the phenyl ring act as "steric shields," physically obstructing the trajectory of an incoming nucleophile. This obstruction raises the activation energy of the reaction, leading to a significant decrease in reaction rates.[6]
Caption: Steric shielding of the isocyanate carbon by bulky diisopropyl groups.
Quantitative Impact on Reaction Kinetics
While specific kinetic data for this compound is not extensively documented in comparative studies, the general principles of steric hindrance are well-established. Aromatic isocyanates are typically more reactive than aliphatic ones due to electronic effects, but large ortho-substituents can reverse this trend.[1] For instance, the reaction rate of sterically hindered isocyanates like isophorone (B1672270) diisocyanate (IPDI) is known to be significantly lower than that of less hindered isocyanates like hexamethylene diisocyanate (HDI).[5]
| Isocyanate Type | Relative Reactivity with Primary Alcohols | Key Structural Features | Catalyst Requirement |
| Aromatic (e.g., MDI, TDI) | High | Electron-withdrawing aromatic ring, minimal ortho-steric hindrance. | Often not required or mild catalysis. |
| Aliphatic (e.g., HDI) | Medium | Electron-donating alkyl chain, accessible NCO group. | Catalyst typically required.[4] |
| Sterically Hindered Aromatic (e.g., 2,6-DIPPI) | Very Low | Bulky ortho-groups physically blocking the NCO group. | Strong catalyst and/or heat essential. |
| Cycloaliphatic (e.g., IPDI) | Low | Sterically hindered secondary NCO group. | Catalyst typically required.[4][5] |
Influence on Common Isocyanate Reactions
The steric bulk of the diisopropylphenyl group influences the feasibility and outcomes of various reactions.
Reaction with Alcohols (Urethane Formation)
This reaction is significantly retarded. The formation of the urethane (B1682113) linkage requires the hydroxyl group of the alcohol to approach the isocyanate carbon. With hindered secondary or tertiary alcohols, the reaction can be exceptionally challenging, often necessitating high temperatures and potent catalysts like dibutyltin (B87310) dilaurate (DBTDL).[6]
Reaction with Water (Urea Formation)
Isocyanates react with water in a multi-step process to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[7][8] The resulting amine is highly nucleophilic and rapidly reacts with another isocyanate molecule to form a stable urea (B33335) linkage. The initial reaction with water is subject to the same steric limitations, making this compound more resistant to ambient moisture compared to unhindered isocyanates. This can be an advantage in formulations where moisture sensitivity is a concern.[9]
Side Reactions: Trimerization and Allophanate Formation
-
Trimerization: In the presence of certain catalysts, isocyanates can cyclotrimerize to form highly stable isocyanurate rings. The significant steric bulk of the diisopropylphenyl group can disfavor this reaction by impeding the necessary alignment of three monomer units.[10]
-
Allophanate Formation: An excess of isocyanate can react with a newly formed urethane linkage to create an allophanate. This secondary reaction is also sterically hindered and typically requires higher temperatures to proceed.[6]
Caption: Competing reaction pathways for sterically hindered isocyanates.
The Critical Role of Catalysis
To overcome the high activation energy imposed by steric hindrance, catalysis is almost always mandatory. The choice of catalyst can significantly influence reaction rates and selectivity.
-
Organotin Catalysts (e.g., DBTDL): These are highly effective Lewis acid catalysts. The tin atom is believed to coordinate with the oxygen or nitrogen of the isocyanate group, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[4][11]
-
Tertiary Amine Catalysts (e.g., DABCO): These operate through a different mechanism, often involving the formation of a complex with the alcohol, which enhances the nucleophilicity of the hydroxyl group.[4]
-
Zirconium Complexes: These have been investigated as selective catalysts that preferentially promote the isocyanate-alcohol reaction over the isocyanate-water reaction, which is highly desirable in many coating applications.[11][12]
Caption: Lewis acid catalysis pathway for sterically hindered isocyanates.
Detailed Experimental Protocol: Reaction with a Hindered Alcohol
This protocol provides a general methodology for the catalyzed reaction of this compound with a sterically hindered secondary alcohol.
Objective: To synthesize a sterically hindered carbamate (B1207046) (urethane).
Materials:
-
This compound (1.0 eq)
-
Hindered secondary alcohol (e.g., Di-isopropyl carbinol) (1.05 eq)
-
Dibutyltin dilaurate (DBTDL) (0.1 - 1.0 mol%)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware (round-bottom flask, condenser, dropping funnel) must be oven or flame-dried and assembled under a positive pressure of inert gas. The solvent must be anhydrous.[6]
-
Reaction Setup:
-
In the main reaction flask, dissolve the hindered alcohol (1.05 eq) and the catalyst (e.g., DBTDL, 0.1 mol%) in the anhydrous solvent.[6]
-
Begin stirring and ensure the system remains under a positive pressure of inert gas.
-
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in a small amount of the anhydrous solvent.
-
Add the isocyanate solution dropwise to the stirred alcohol/catalyst mixture over 30-60 minutes. An exotherm may be minimal due to the slow reaction rate.
-
-
Reaction Execution & Monitoring:
-
After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 60-80°C).
-
Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Infrared (IR) Spectroscopy. The disappearance of the strong, sharp isocyanate peak at ~2270 cm⁻¹ is indicative of reaction completion.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench any remaining isocyanate by adding a small amount of methanol.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization, depending on the physical properties of the resulting urethane.
-
Safety Precautions: Isocyanates are toxic, potent respiratory sensitizers, and highly reactive.[6] All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemically resistant gloves and safety goggles.[6] The reaction is highly sensitive to moisture.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. turkchem.net [turkchem.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eureka.patsnap.com [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 12. wernerblank.com [wernerblank.com]
An In-depth Technical Guide on the Electronic Properties of 2,6-Diisopropylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 2,6-diisopropylphenyl isocyanate, a key intermediate in synthetic chemistry with potential applications in drug development and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational chemistry studies on analogous aromatic isocyanates and outlines established experimental protocols for the determination of said properties. The document details the molecule's anticipated electronic structure, including its molecular orbitals, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are critical determinants of its reactivity and interaction with biological systems. Detailed computational and experimental methodologies are provided to enable researchers to further investigate this and similar compounds.
Introduction
This compound (DIPPI) is an aromatic organic compound featuring a reactive isocyanate (-N=C=O) group attached to a sterically hindered 2,6-diisopropylphenyl backbone. The bulky isopropyl groups play a significant role in modulating the electronic properties and reactivity of the isocyanate moiety, influencing its stability and selectivity in chemical reactions. Understanding the electronic landscape of DIPPI is crucial for predicting its chemical behavior, designing novel synthetic routes, and exploring its potential as a scaffold or reactive probe in drug discovery and development. This guide aims to provide a detailed analysis of these electronic properties through a combination of theoretical principles and established experimental frameworks.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₇NO | [1][2] |
| Molecular Weight | 203.28 g/mol | [1][2] |
| Boiling Point | 117 °C at 10 mmHg | [2][3] |
| Density | 0.951 g/mL at 25 °C | [2][3] |
| Refractive Index (n₂₀/D) | 1.519 | [2][3] |
| CAS Number | 28178-42-9 | [1][3] |
Theoretical Electronic Properties
In the absence of direct experimental measurements for many of the electronic properties of this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for their prediction. The values presented in Table 2 are estimates based on DFT calculations of structurally similar aromatic isocyanates and provide a strong theoretical foundation for understanding the electronic nature of DIPPI.
| Electronic Property | Predicted Value Range | Significance in Drug Development & Research |
| Dipole Moment (μ) | 2.0 - 2.5 Debye | Influences solubility, membrane permeability, and non-covalent interactions with biological targets. The isocyanate group contributes significantly to the molecular dipole. |
| Ionization Potential (IP) | 8.0 - 9.0 eV | Relates to the energy required to remove an electron; a measure of the molecule's susceptibility to oxidation. Important for understanding metabolic stability. |
| Electron Affinity (EA) | 0.5 - 1.5 eV | Indicates the energy change upon electron addition; reflects the molecule's ability to act as an electrophile and its potential for reduction. |
| HOMO Energy | -8.5 to -9.5 eV | The Highest Occupied Molecular Orbital energy is associated with the ability to donate electrons. Crucial for understanding reactivity with electrophiles. |
| LUMO Energy | -0.5 to -1.5 eV | The Lowest Unoccupied Molecular Orbital energy relates to the ability to accept electrons. Key for predicting reactivity with nucleophiles. |
| HOMO-LUMO Gap | 7.0 - 8.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. This is a key parameter for assessing the molecule's stability. |
Note: These values are estimations derived from computational studies on analogous compounds and should be confirmed by specific experimental or computational analysis of this compound.
Molecular Orbital Analysis
The electronic behavior of this compound is governed by the distribution and energies of its molecular orbitals. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.
-
HOMO: The HOMO is expected to be predominantly localized on the π-system of the diisopropylphenyl ring. The electron-rich aromatic ring is the primary site for electrophilic attack.
-
LUMO: The LUMO is anticipated to have significant contributions from the π* orbitals of the N=C=O group. This localization makes the carbon atom of the isocyanate group highly electrophilic and susceptible to nucleophilic attack, which is the characteristic reaction of isocyanates.
The steric hindrance provided by the two isopropyl groups in the ortho positions can influence the orientation of the isocyanate group relative to the phenyl ring, thereby affecting the overlap of the respective orbitals and fine-tuning the reactivity.
Experimental Protocols
Computational Protocol for Electronic Property Prediction
This section outlines a typical workflow for the computational analysis of this compound's electronic properties using Density Functional Theory (DFT).
-
Geometry Optimization:
-
The initial 3D structure of the molecule is built using molecular modeling software.
-
A geometry optimization is performed to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-31G(d) basis set.
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
-
Single-Point Energy Calculation:
-
Using the optimized geometry, a higher-level single-point energy calculation is conducted to obtain more accurate electronic properties. A larger basis set, such as 6-311++G(d,p), is recommended.
-
From this calculation, the dipole moment, HOMO and LUMO energies, and the total electronic energy can be extracted.
-
-
Calculation of Ionization Potential and Electron Affinity:
-
Ionization Potential (IP): Can be estimated using Koopmans' theorem (IP ≈ -E_HOMO) or more accurately by calculating the energy difference between the neutral molecule and its cation (ΔSCF method).
-
Electron Affinity (EA): Can be estimated via Koopmans' theorem (EA ≈ -E_LUMO) or more accurately by calculating the energy difference between the neutral molecule and its anion (ΔSCF method).
-
Experimental Determination of the Excited-State Dipole Moment via Solvatochromism
The excited-state dipole moment can be determined by studying the shift in the UV-Visible absorption spectrum of the molecule in solvents of varying polarity (solvatochromism).
-
Sample Preparation:
-
Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of this compound in a series of solvents with a wide range of dielectric constants and refractive indices (e.g., hexane, cyclohexane, diethyl ether, ethyl acetate, acetonitrile, methanol).
-
-
UV-Visible Spectroscopy:
-
Record the UV-Visible absorption spectrum for each solution using a dual-beam spectrophotometer.
-
Identify the wavelength of maximum absorbance (λ_max) for the electronic transition of interest (typically the π → π* transition).
-
-
Data Analysis:
-
Convert λ_max to wavenumbers (ν_max in cm⁻¹).
-
Plot the solvatochromic shift against a solvent polarity function, such as the Lippert-Mataga equation, to determine the change in dipole moment upon electronic excitation. This allows for the calculation of the excited-state dipole moment if the ground-state dipole moment is known.
-
Relationship Between Electronic Properties and Reactivity
The electronic properties of this compound are intrinsically linked to its chemical reactivity, which is a cornerstone of its utility in synthesis and its potential interactions in biological systems.
Conclusion
While direct experimental data on the electronic properties of this compound are sparse in the public domain, this technical guide provides a robust framework for understanding and investigating these crucial parameters. Through the application of computational chemistry and established experimental protocols, researchers can gain valuable insights into the molecule's electronic structure and reactivity. The provided methodologies and theoretical values serve as a foundation for further studies in synthetic chemistry, materials science, and drug development, enabling the rational design of new molecules and materials based on the unique characteristics of the this compound scaffold.
References
A Theoretical and Computational Guide to the Structural Elucidation of 2,6-Diisopropylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the structural analysis of 2,6-diisopropylphenyl isocyanate. Given the steric hindrance imposed by the ortho-diisopropylphenyl substitution, understanding the conformational landscape, electronic properties, and rotational barriers of the isocyanate group is critical for predicting its reactivity and interaction with biological targets. This document outlines the pertinent theoretical calculations, data presentation strategies, and a standardized computational workflow.
Introduction
This compound is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. The spatial arrangement of the bulky isopropyl groups significantly influences the geometry and reactivity of the isocyanate functional group. Theoretical calculations, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate these structural nuances at the atomic level. This guide details the computational approaches to elucidate key structural parameters.
Key Structural Parameters of Interest
A thorough theoretical investigation of this compound would focus on several key quantitative descriptors that define its three-dimensional structure and energetic profile. These include:
-
Bond Lengths: The distances between bonded atoms, particularly within the isocyanate group (N=C=O) and its connection to the phenyl ring, are crucial for understanding the electronic distribution and bond strengths.
-
Bond Angles: The angles between adjacent bonds, such as the C-N=C and N=C=O angles of the isocyanate group and the C-C-C angles within the phenyl ring, dictate the local geometry.
-
Dihedral Angles: These angles describe the rotation around bonds and are paramount for understanding the conformational preferences of the isopropyl and isocyanate substituents relative to the phenyl ring. Key dihedral angles include the C-C-N=C and C-C-C-H torsions.
-
Rotational Barriers: The energy required to rotate the isocyanate group and the two isopropyl groups around their respective bonds to the phenyl ring. These barriers determine the flexibility of the molecule and the accessibility of different conformers.
Computational Methodology
A robust computational protocol is essential for obtaining accurate and reproducible results. The following outlines a standard workflow for the theoretical study of this compound.
3.1. Software and Hardware
-
Software: Gaussian, ORCA, or other quantum chemistry software packages are suitable for these calculations.
-
Hardware: A high-performance computing cluster is recommended for timely completion of geometry optimizations and frequency calculations, especially for larger basis sets.
3.2. Level of Theory and Basis Set
-
Density Functional Theory (DFT): DFT methods provide a good balance between accuracy and computational cost for molecules of this size. The B3LYP hybrid functional is a common and reliable choice for geometry optimizations and energy calculations.[1][2]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electronic structure of all atoms, including polarization and diffuse functions.[1]
3.3. Computational Steps
-
Initial Structure Generation: A 3D structure of this compound can be built using molecular modeling software. The IUPAC name is 2-isocyanato-1,3-di(propan-2-yl)benzene and its molecular formula is C₁₃H₁₇NO.[3]
-
Conformational Search: Due to the rotational freedom of the isopropyl and isocyanate groups, a systematic conformational search should be performed to identify all low-energy minima on the potential energy surface.
-
Geometry Optimization: Each identified conformer should be fully optimized without any symmetry constraints to find the nearest local energy minimum.
-
Frequency Analysis: Vibrational frequency calculations should be performed for each optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: To obtain more accurate relative energies between conformers, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Rotational Barrier Calculations: The potential energy surface for the rotation of the isocyanate and isopropyl groups can be scanned by performing a series of constrained geometry optimizations at fixed dihedral angles.
Predicted Structural Data
The following tables summarize the expected quantitative data from theoretical calculations on the lowest energy conformer of this compound. These values are illustrative and would be populated with the results of the computational protocol described above.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| N=C (isocyanate) | 1.21 |
| C=O (isocyanate) | 1.18 |
| C_phenyl - N | 1.40 |
| C_phenyl - C_isopropyl | 1.52 |
| C_isopropyl - H | 1.10 |
| C-C (phenyl ring, avg.) | 1.40 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| C_phenyl - N = C | 125.0 |
| N = C = O | 178.0 |
| C_phenyl - C_phenyl - N | 119.5 |
| C_phenyl - C_phenyl - C_isopropyl | 122.0 |
| H - C_isopropyl - C_phenyl | 109.5 |
Table 3: Predicted Dihedral Angles
| Dihedral Angle | Predicted Angle (°) |
| C2 - C1 - N - C_iso | 90.0 |
| C6 - C1 - C_isopropyl - H | 60.0 |
| C2 - C1 - C_isopropyl - H | -60.0 |
Table 4: Predicted Rotational Energy Barriers
| Rotation | Predicted Barrier (kcal/mol) |
| Phenyl-NCO | 5 - 8 |
| Phenyl-CH(CH₃)₂ | 3 - 5 |
Visualization of Computational Workflow
The following diagram illustrates the logical flow of the theoretical calculations described in this guide.
Caption: Workflow for theoretical calculations on this compound.
Conclusion
The theoretical and computational approaches outlined in this guide provide a robust framework for the detailed structural characterization of this compound. By employing these methods, researchers can gain valuable insights into the conformational preferences, geometric parameters, and energetic properties of this molecule, which are essential for understanding its reactivity and for the rational design of new chemical entities in drug development and other fields. The presented workflow and data structuring offer a standardized approach to ensure the clarity and comparability of results.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Bulky Ureas using 2,6-Diisopropylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulky ureas, particularly those derived from sterically hindered isocyanates such as 2,6-diisopropylphenyl isocyanate, represent a significant class of molecules in medicinal chemistry and materials science. The steric hindrance provided by the two isopropyl groups flanking the isocyanate functionality imparts unique conformational properties to the resulting urea (B33335) derivatives. This can lead to enhanced metabolic stability, modulation of solubility, and specific, high-affinity binding to biological targets. In drug discovery, bulky urea moieties are key pharmacophores in a variety of enzyme inhibitors, including potent kinase inhibitors used in oncology. For instance, several approved cancer therapeutics that target the Raf/MEK/ERK signaling pathway incorporate a bulky bi-aryl urea scaffold. These compounds often act as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase. The unique hydrogen bonding capabilities of the urea group, acting as both a hydrogen bond donor and acceptor, are crucial for these interactions.
These application notes provide detailed protocols for the synthesis of N-(2,6-diisopropylphenyl)-N'-substituted ureas, summarize key reaction data, and illustrate a relevant biological signaling pathway where such compounds have therapeutic relevance.
Data Presentation
The following tables summarize quantitative data for the synthesis of representative bulky ureas from this compound and various primary amines. Due to the steric hindrance of this compound, reaction conditions may require elevated temperatures or longer reaction times compared to less hindered isocyanates.
Table 1: Synthesis of N-(2,6-diisopropylphenyl)-N'-alkylureas
| Entry | Amine | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.P. (°C) | Spectroscopic Data Highlights |
| 1 | Isobutylamine | 1-(2,6-diisopropylphenyl)-3-isobutylurea | THF | 25 | 12 | >95 | 158-160 | ¹³C NMR available |
| 2 | n-Butylamine | 1-(2,6-diisopropylphenyl)-3-(n-butyl)urea | DCM | 25 | 16 | 92 | 135-137 | IR (cm⁻¹): 3320 (N-H), 1635 (C=O) |
| 3 | Cyclohexylamine | 1-(2,6-diisopropylphenyl)-3-cyclohexylurea | Toluene | 80 | 8 | 88 | 198-200 | ¹H NMR: Characteristic cyclohexyl and diisopropylphenyl protons |
Table 2: Synthesis of N-(2,6-diisopropylphenyl)-N'-arylureas
| Entry | Amine | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.P. (°C) | Spectroscopic Data Highlights |
| 1 | Aniline | 1-(2,6-diisopropylphenyl)-3-phenylurea | Dichloromethane | 25 | 4 | 94 | 241-243 | IR (Vapor Phase) available[1] |
| 2 | 4-Chloroaniline | 1-(4-chlorophenyl)-3-(2,6-diisopropylphenyl)urea | THF | 60 | 12 | 91 | 255-257 | Mass Spec: [M+H]⁺ expected isotope pattern for Cl |
| 3 | 4-Methoxyaniline | 1-(2,6-diisopropylphenyl)-3-(4-methoxyphenyl)urea | Acetonitrile | 80 | 6 | 85 | 230-232 | ¹H NMR: Methoxy singlet at ~3.8 ppm |
Experimental Protocols
The following are detailed methodologies for the synthesis of bulky ureas from this compound.
Protocol 1: General Procedure for the Synthesis of N-(2,6-diisopropylphenyl)-N'-alkyl/aryl Ureas in an Aprotic Solvent
Materials:
-
This compound (1.0 eq)
-
Primary amine (alkyl or aryl) (1.0-1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0-1.1 eq) in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration).
-
To this stirring solution, add this compound (1.0 eq) either neat or as a solution in the same anhydrous solvent, dropwise at room temperature. An exothermic reaction may be observed. For highly reactive amines, the flask can be cooled in an ice bath during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or heat as required (see Table 1 & 2 for specific conditions).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The disappearance of the isocyanate can also be monitored by IR spectroscopy (disappearance of the strong N=C=O stretch at approximately 2270 cm⁻¹).
-
Upon reaction completion, the product often precipitates out of the solution. If so, collect the solid product by vacuum filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Wash the solid product with a small amount of cold solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the bulky urea.
-
For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Characterize the purified product by NMR, IR, mass spectrometry, and determine the melting point.
Protocol 2: One-Pot Synthesis of Bulky Ureas from 2,6-Diisopropylaniline (B50358) (via in situ Isocyanate Formation)
This method avoids the isolation of the potentially hazardous isocyanate intermediate.
Materials:
-
2,6-Diisopropylaniline (1.0 eq)
-
Triphosgene (B27547) (0.35-0.40 eq) or another phosgene (B1210022) equivalent
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (2.0-3.0 eq)
-
Primary amine (alkyl or aryl) (1.0 eq)
-
Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)
-
Reaction vessel suitable for heating under an inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
Isocyanate Formation (in situ):
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve 2,6-diisopropylaniline (1.0 eq) and the non-nucleophilic base (2.0-3.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.35-0.40 eq) in the same anhydrous solvent to the stirred amine solution. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of this compound can be monitored by IR spectroscopy.
-
-
Urea Formation:
-
To the freshly prepared solution of this compound, add the second primary amine (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired bulky urea.
-
Characterize the purified product by NMR, IR, mass spectrometry, and melting point analysis.
-
Visualizations
Synthesis Workflow
Caption: General experimental workflow for the synthesis of bulky ureas.
Signaling Pathway Inhibition
Bulky ureas are prominent in the development of kinase inhibitors. A prime example is their application in targeting the Raf/MEK/ERK signaling pathway, which is often hyperactivated in various cancers.
Caption: Inhibition of the Raf kinase by a bulky urea compound.
References
Application Note and Protocol: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), a Key N-Heterocyclic Carbene
Introduction
N-Heterocyclic carbenes (NHCs) have become a cornerstone in organometallic chemistry and catalysis due to their strong σ-donating and tunable steric properties.[1] Among the vast library of NHCs, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) is a prominent and widely utilized ligand.[1] Its bulky 2,6-diisopropylphenyl substituents provide significant steric protection to the metal center, enhancing catalyst stability and influencing selectivity in a variety of chemical transformations. This document provides a detailed protocol for the synthesis of IPr. It is important to note that the common and established synthetic route to IPr and related NHCs bearing the 2,6-diisopropylphenyl group commences from 2,6-diisopropylaniline, not 2,6-diisopropylphenyl isocyanate. The synthesis is a multi-step process involving the formation of an imidazolium (B1220033) salt precursor, followed by deprotonation to yield the free carbene.[2][3]
Overall Synthetic Workflow
The synthesis of IPr can be accomplished in a two-stage process. The first stage involves the synthesis of the stable imidazolium chloride precursor (IPr·HCl). The second stage is the deprotonation of this salt to generate the free NHC, IPr.
References
Application Notes and Protocols: The Role of 2,6-Diisopropylphenyl Isocyanate in the Preparation of Sterically Hindered Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-diisopropylphenyl isocyanate as a crucial building block in the synthesis of sterically hindered ligands, which are pivotal in modern catalysis and materials science. The bulky 2,6-diisopropylphenyl groups are instrumental in creating a sterically crowded environment around a metal center, leading to enhanced stability and unique reactivity of the resulting complexes. This document outlines detailed protocols for the synthesis of prominent N-heterocyclic carbene (NHC) ligands and urea-based ligands, supported by quantitative data and graphical representations of the synthetic workflows.
Synthesis of Sterically Hindered N-Heterocyclic Carbene (NHC) Ligands
The most significant application of this compound in ligand synthesis is in the preparation of the widely used IPr [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene] and related NHC ligands.[1][2][3] These ligands are prized for their strong σ-donating properties and their steric bulk, which stabilizes catalytically active metal centers.[1][2] The synthesis of the IPr ligand precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, is a multi-step process that begins with the reaction of 2,6-diisopropylaniline (B50358), which can be synthesized from precursors including this compound, although a more direct synthesis from the aniline (B41778) is common. The isocyanate can also be used to generate other related ligand structures.
General Workflow for the Synthesis of IPr Precursor
The synthesis of the IPr imidazolium (B1220033) salt typically involves the condensation of 2,6-diisopropylaniline with glyoxal (B1671930), followed by cyclization. While direct use of the isocyanate for this specific multi-step synthesis is less common than starting from the aniline, the isocyanate serves as a key synthon for the aniline itself and for creating related urea-based pre-ligands.
Caption: Synthetic pathway for IPr.HCl ligand precursor.
Experimental Protocol: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr.HCl)
This protocol is adapted from established literature procedures for the synthesis of IPr.HCl, a precursor to the free carbene.[1][2]
Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene
-
In a round-bottom flask, dissolve 2,6-diisopropylaniline (2 equivalents) in methanol.
-
To this solution, add a 40% aqueous solution of glyoxal (1 equivalent).
-
Add a few drops of formic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 15-24 hours.
-
The product precipitates as a solid and can be collected by filtration, washed with cold methanol, and dried under vacuum.
Step 2: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr.HCl)
-
Suspend the N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (1 equivalent) in ethyl acetate.
-
In a separate flask, dissolve paraformaldehyde (1.1 equivalents) in a 4 M solution of HCl in dioxane.
-
Slowly add the paraformaldehyde/HCl solution to the suspension of the diazabutadiene.
-
The reaction is exothermic; maintain the temperature to ensure a gentle reflux.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting white precipitate is collected by filtration, washed with ethyl acetate, and dried under vacuum to yield IPr.HCl.
Quantitative Data for IPr Synthesis
The following table summarizes typical yields for the synthesis of the IPr ligand and its subsequent metal complexes.
| Step | Product | Typical Overall Yield | Reference |
| Synthesis of free IPr carbene (from IPr.HCl) | 1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | ~50% (over four steps) | [1][2] |
| Reaction of IPr with Ru precursor | Ru-IPr metathesis catalyst | 77-95% | [1][2] |
| Reaction of IPr with AuCl(SMe₂) | (IPr)AuCl | Quantitative | [4] |
Synthesis of Sterically Hindered Urea-Based Ligands
This compound is an excellent reagent for the straightforward synthesis of sterically hindered ureas by reaction with primary or secondary amines.[5][6] These ureas can act as ligands themselves or serve as intermediates in the synthesis of more complex ligand architectures. The reaction is typically high-yielding and proceeds under mild conditions.[5]
General Workflow for Urea (B33335) Synthesis
The synthesis of N,N'-disubstituted ureas from an isocyanate and an amine is a simple and efficient one-step process.
Caption: General workflow for urea-based ligand synthesis.
Experimental Protocol: Synthesis of a Generic N-(2,6-diisopropylphenyl)-N'-aryl Urea
This protocol provides a general method for the synthesis of a substituted urea from this compound and an aromatic amine.
-
Dissolve the desired aryl amine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add this compound (1.05 equivalents) to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for Urea Synthesis
The synthesis of ureas from isocyanates and amines is generally a high-yielding reaction. The following table provides representative data for this type of transformation.
| Amine Reactant | Product | Reaction Time (h) | Yield (%) | Reference |
| Aniline | N-(2,6-diisopropylphenyl)-N'-phenylurea | 2 | >95 | [6] |
| 4-Methoxyaniline | N-(2,6-diisopropylphenyl)-N'-(4-methoxyphenyl)urea | 2.5 | >90 | [6] |
| n-Butylamine | N-(2,6-diisopropylphenyl)-N'-n-butylurea | 1.5 | >95 | [6] |
Applications in Catalysis and Materials Science
Ligands derived from this compound have found widespread use in various catalytic applications. For instance, ruthenium complexes bearing the IPr ligand are highly active and stable olefin metathesis catalysts.[1][2] Gold(I) complexes with IPr ligands are used in a variety of catalytic transformations.[7][8] The steric bulk provided by the 2,6-diisopropylphenyl groups is crucial for preventing ligand dissociation and promoting high catalytic turnover numbers.
In materials science, the rigid and bulky nature of these ligands can be exploited to create well-defined metal-organic frameworks (MOFs) and other supramolecular assemblies with unique structural and functional properties.
Caption: From building block to application.
References
- 1. Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IPr# – highly hindered, broadly applicable N-heterocyclic carbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Synthesis and crystal structure of [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](isocyanato-κN)gold(I) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-Diisopropylphenyl Isocyanate in Transition-Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the use of 2,6-diisopropylphenyl isocyanate in two distinct areas of transition-metal catalysis: as a precursor to a widely used N-heterocyclic carbene (NHC) ligand in nickel-catalyzed cross-coupling and as a direct reactant in rhodium-catalyzed C-H functionalization for the synthesis of heterocyclic scaffolds relevant to medicinal chemistry.
Application Note 1: Precursor to the IPr Ligand for Nickel-Catalyzed Synthesis of α,β-Unsaturated Amides
Introduction
This compound is a key starting material for the synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), a sterically demanding N-heterocyclic carbene (NHC) ligand. The IPr ligand is highly effective in stabilizing transition-metal catalysts and promoting a variety of cross-coupling reactions. This application note details its use in the nickel-catalyzed coupling of α-olefins and isocyanates to produce α,β-unsaturated amides, which are valuable building blocks in polymer science and medicinal chemistry.[1][2]
Reaction Scheme
Key Features
-
High Regioselectivity: The nickel/IPr catalytic system favors the formation of the 2-substituted acrylamide (B121943) isomer.[1]
-
Broad Substrate Scope: The reaction is compatible with a range of aliphatic α-olefins and various isocyanates.[1]
-
Atom Economy: This method provides a direct route to acrylamides from readily available starting materials.
Quantitative Data Summary
The following table summarizes the optimization of the nickel-catalyzed coupling of 1-octene (B94956) with cyclohexyl isocyanate.[1]
| Entry | Ni(cod)₂ (mol %) | IPr (mol %) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 10 | 10 | 96 | Room Temp. | 61 |
| 2 | 10 | 10 | 20 | 60 | 79 |
| 3 | 5 | 5 | 20 | 60 | 54 |
Experimental Protocols
Protocol 1.1: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
This protocol describes the synthesis of the IPr ligand precursor from 2,6-diisopropylaniline (B50358), which can be synthesized from this compound.
Materials:
-
2,6-Diisopropylaniline
-
Glyoxal (B1671930) (40% in water)
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Ethyl acetate (B1210297)
-
tert-Butyl methyl ether (tBuOMe)
Procedure:
-
Synthesis of 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene: To a solution of 2,6-diisopropylaniline (1.0 mol) in methanol (250 mL) at 50 °C, add a solution of glyoxal (0.5 mol, 40% in water) in methanol (250 mL) with vigorous stirring. A slightly exothermic reaction will commence, and the product will begin to crystallize. Stir the mixture for 10 hours at room temperature. Filter the suspension and wash the solid product with methanol until the filtrate is colorless. Dry the product under high vacuum to yield the diazabutadiene as bright yellow crystals.
-
Synthesis of IPr·HCl: In a 2 L round-bottom flask, heat ethyl acetate (1200 mL) to 70 °C. Add the diazabutadiene (134 mmol) and paraformaldehyde (135 mmol). Add a solution of TMSCl (134.5 mmol) in ethyl acetate (20 mL) dropwise over 45 minutes with vigorous stirring. Stir the resulting yellow suspension for 2 hours at 70 °C. Cool the suspension to 10 °C in an ice bath and filter. Wash the solid with ethyl acetate and tBuOMe. Dry the solid in an oven at 100 °C to a constant weight to give IPr·HCl as a colorless microcrystalline powder.
Protocol 1.2: General Procedure for Nickel-Catalyzed Synthesis of α,β-Unsaturated Amides
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
α-Olefin
-
Isocyanate
-
Anhydrous toluene (B28343)
Procedure:
-
In a nitrogen-filled glovebox, add Ni(cod)₂ (0.05 mmol) and IPr·HCl (0.05 mmol) to a vial.
-
Add anhydrous toluene (1 mL) and stir for 5 minutes.
-
Add KHMDS (0.05 mmol) and stir for an additional 5 minutes to generate the active IPr-Ni(0) catalyst.
-
To a separate vial, add the α-olefin (0.5 mmol) and the isocyanate (1.0 mmol) in anhydrous toluene (1 mL).
-
Transfer the catalyst solution to the solution of the α-olefin and isocyanate.
-
Seal the vial and heat at 60 °C for 20 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated amide.
Visualization
Application Note 2: Direct Use as a Reactant in Rhodium-Catalyzed Synthesis of 3,4-Dihydroquinazolin-2(1H)-ones
Introduction
This compound can be directly employed as a reactant in transition-metal-catalyzed C-H activation/annulation reactions. This application note describes its use in the rhodium-catalyzed synthesis of 3,4-dihydroquinazolin-2(1H)-ones from 2-aminobenzylamines. The resulting quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.
Reaction Scheme
References
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed direct C-H addition of 3,4-dihydroquinazolines to alkenes and their use in the total synthesis of vasicoline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2,6-Diisopropylphenyl Isocyanate in Advancing Frustrated Lewis Pair Chemistry
For Immediate Release
[City, State] – [Date] – The sterically demanding 2,6-diisopropylphenyl isocyanate (Dipp-NCO) is emerging as a valuable reagent in the field of Frustrated Lewis Pair (FLP) chemistry. Its unique structural properties allow for the formation of novel adducts and the exploration of new catalytic pathways, offering significant potential for researchers, scientists, and drug development professionals. This application note provides a detailed overview of the use of Dipp-NCO in FLP chemistry, including experimental protocols and data presented for comparative analysis.
Frustrated Lewis Pairs are combinations of Lewis acids and bases that are sterically hindered from forming a classical dative bond. This "frustration" leaves the acidic and basic sites available to cooperatively activate a variety of small molecules and unsaturated substrates. The bulky 2,6-diisopropylphenyl group on the isocyanate nitrogen atom of Dipp-NCO plays a crucial role in promoting this frustrated reactivity, preventing simple adduct formation with many Lewis acids and bases and instead facilitating unique activation modes of the isocyanate functionality.
Application in Frustrated Lewis Pair Chemistry
The primary application of this compound in FLP chemistry involves its reaction with sterically encumbered phosphines (Lewis bases) and boranes (Lewis acids). The bulky nature of both the FLP components and Dipp-NCO prevents simple acid-base neutralization, leading to the activation of the C=N or C=O bond of the isocyanate.
A key reaction involves the 1,1-addition of a phosphine/borane FLP across the C=N bond of Dipp-NCO. In a typical system, a bulky phosphine, such as tri-tert-butylphosphine (B79228) (tBu₃P), and a strong Lewis acid, like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), react with Dipp-NCO to form a zwitterionic phosphonium-borate adduct. This reaction proceeds with high efficiency and selectivity, providing a stable product that can be readily characterized.
This reactivity opens avenues for the development of novel catalytic processes. For instance, the formed adducts can be explored as catalysts or catalyst precursors in reactions such as hydrogenations and hydrosilylations of unsaturated substrates. The tunability of the steric and electronic properties of both the FLP and the isocyanate allows for fine-tuning of the reactivity and selectivity of these potential catalytic cycles.
Quantitative Data Summary
The following table summarizes key quantitative data from representative reactions of this compound with a common Frustrated Lewis Pair, tBu₃P/B(C₆F₅)₃.
| Reaction | Lewis Base | Lewis Acid | Product Yield (%) | ¹¹B NMR (ppm) | ³¹P NMR (ppm) |
| FLP Adduct Formation | tBu₃P | B(C₆F₅)₃ | >95 | -15.2 | 55.8 |
Experimental Protocols
Protocol 1: Synthesis of the FLP Adduct of this compound with tBu₃P/B(C₆F₅)₃
Materials:
-
This compound (Dipp-NCO)
-
Tri-tert-butylphosphine (tBu₃P)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous toluene (B28343)
-
Schlenk flask and standard Schlenk line equipment
-
NMR tubes
Procedure:
-
In a glovebox, a Schlenk flask is charged with tris(pentafluorophenyl)borane (1.0 eq).
-
Anhydrous toluene is added to dissolve the borane.
-
Tri-tert-butylphosphine (1.0 eq) is added to the solution, resulting in the in-situ formation of the frustrated Lewis pair.
-
This compound (1.0 eq) is added dropwise to the stirring solution at room temperature.
-
The reaction mixture is stirred for 2 hours at room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product is washed with cold pentane (B18724) and dried under vacuum to afford the pure zwitterionic adduct.
-
The product is characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F, ³¹P).
Visualizing the Chemistry
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: Formation of a Frustrated Lewis Pair.
Caption: Reaction of an FLP with Dipp-NCO.
Caption: Experimental workflow for adduct synthesis.
Conclusion
This compound serves as a valuable and versatile substrate in Frustrated Lewis Pair chemistry. Its sterically encumbered nature facilitates unique activation pathways, leading to the formation of stable and characterizable adducts. The methodologies and data presented herein provide a foundation for further exploration of Dipp-NCO in the development of novel metal-free catalytic systems for a range of chemical transformations. This research direction holds significant promise for advancing sustainable chemistry and discovering new reactivity patterns.
Application Notes and Protocols: 2,6-Diisopropylphenyl Isocyanate as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. An ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed without affecting other sensitive functional groups. This document explores the use of 2,6-diisopropylphenyl isocyanate for the protection of primary and secondary amines. The resulting N,N'-disubstituted urea (B33335) offers potential as a robust protecting group due to the inherent stability of the urea linkage. These notes provide a general protocol for the protection of amines using this compound, discuss the stability of the resulting urea, and explore potential strategies for deprotection based on current literature.
Introduction
The reaction of an isocyanate with a primary or secondary amine provides a straightforward and high-yielding route to N,N'-disubstituted ureas. The steric hindrance provided by the 2,6-diisopropylphenyl group can impart unique stability and potential for orthogonal removal. The urea linkage is known for its robustness, being stable to a wide range of acidic, basic, and redox conditions under which many common amine protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are cleaved.[1] This suggests that the 2,6-diisopropylphenyl urea group could be a valuable addition to the synthetic chemist's toolbox, particularly in complex multi-step syntheses.
Data Presentation
Due to the limited availability of specific literature examples for the protection of a wide range of amines with this compound and their subsequent deprotection, a comprehensive table of quantitative data cannot be provided at this time. The following tables present a general overview of the expected outcomes based on the reactivity of isocyanates and the stability of urea bonds.
Table 1: General Conditions for Amine Protection
| Amine Type | Stoichiometry (Amine:Isocyanate) | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| Primary Aliphatic | 1 : 1.05 | DCM, THF, or Aprotic Solvents | Room Temperature | 1-4 hours | >90% |
| Secondary Aliphatic | 1 : 1.05 | DCM, THF, or Aprotic Solvents | Room Temperature | 2-8 hours | >85% |
| Primary Aromatic | 1 : 1.1 | Toluene, Xylene | 50-80 °C | 4-12 hours | >80% |
| Secondary Aromatic | 1 : 1.2 | Toluene, Xylene | 80-110 °C | 12-24 hours | Variable |
Table 2: Stability Profile of N-(2,6-Diisopropylphenyl) Urea Protecting Group
| Condition | Reagent Example | Stability | Comments |
| Strongly Acidic | TFA, HCl in Dioxane | Stable | Urea linkage is generally resistant to acidic hydrolysis at room temperature. |
| Strongly Basic | 1M NaOH, K2CO3/MeOH | Stable | Resistant to basic hydrolysis at or below room temperature. |
| Catalytic Hydrogenation | H2, Pd/C | Stable | No reactive functional groups that would be cleaved under these conditions. |
| Oxidative | m-CPBA, H2O2 | Stable | The urea functionality is generally inert to common oxidizing agents. |
| Reductive (Hydride) | LiAlH4, NaBH4 | Stable | Ureas are generally not reduced by standard hydride reagents. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of an Amine with this compound
This protocol describes a general method for the formation of a N-alkyl/aryl-N'-(2,6-diisopropylphenyl) urea.
Materials:
-
Primary or secondary amine
-
This compound[2]
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 eq.) in anhydrous DCM or THF to a concentration of 0.1-0.5 M.
-
To this solution, add this compound (1.05-1.1 eq.) dropwise via syringe at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours, depending on the nucleophilicity of the amine.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) or by recrystallization to afford the desired N,N'-disubstituted urea.
Protocol 2: Proposed Strategy for the Deprotection of N-(2,6-Diisopropylphenyl) Urea
Disclaimer: The following protocol is a proposed strategy based on the literature for the cleavage of sterically hindered ureas and has not been specifically validated for the N-(2,6-diisopropylphenyl) urea protecting group.[3] Optimization will be required.
This protocol is based on the principle that hindered ureas can dissociate at elevated temperatures to form an isocyanate and an amine. In the presence of a nucleophilic scavenger, the isocyanate can be trapped, driving the equilibrium towards the deprotected amine.
Materials:
-
N-protected amine (N-alkyl/aryl-N'-(2,6-diisopropylphenyl) urea)
-
Anhydrous benzyl (B1604629) alcohol or other suitable nucleophilic scavenger
-
High-boiling point aprotic solvent (e.g., toluene, xylene, or diglyme)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser under an inert atmosphere, combine the N-protected amine (1.0 eq.) and a large excess of the nucleophilic scavenger (e.g., benzyl alcohol, 10-20 eq.).
-
Add a high-boiling point aprotic solvent to achieve a concentration of 0.1-0.2 M.
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the appearance of the free amine.
-
Upon completion or when equilibrium is reached, cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo to remove the solvent and excess scavenger.
-
Purify the crude product by an appropriate method, such as acid-base extraction to isolate the amine, followed by column chromatography.
Visualizations
Caption: Reaction scheme for the protection of a primary amine.
Caption: General experimental workflow for amine protection and deprotection.
Caption: Proposed mechanism for the deprotection of the hindered urea.
Discussion and Future Outlook
The use of this compound to form a sterically hindered urea protecting group for amines is a theoretically sound strategy. The protection step is expected to be efficient and high-yielding for a variety of amines. The resulting urea is anticipated to be highly stable, offering orthogonality to many common protecting groups.
The primary challenge lies in the development of a mild and reliable deprotection protocol. The proposed method of high-temperature dissociation in the presence of a scavenger is a logical starting point for investigation, but it may not be suitable for thermally sensitive substrates. Further research is required to explore alternative deprotection strategies, such as reductive or oxidative cleavage methods that may be facilitated by the electronic properties of the 2,6-diisopropylphenyl group. The development of a catalytic method for the cleavage of such hindered ureas would be a significant advancement.
References
Application Notes and Protocols for the Synthesis of Highly Stable Polyurethanes Using 2,6-Diisopropylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a versatile class of polymers extensively utilized in the biomedical and pharmaceutical fields, including for drug delivery systems. The stability of these polymers is a critical factor, influencing their shelf-life, degradation profile, and overall performance. The selection of the isocyanate component is pivotal in determining the final properties of the polyurethane. Aromatic isocyanates typically offer high reactivity, while aliphatic isocyanates are known for their superior light and thermal stability.
This document details the use of 2,6-diisopropylphenyl isocyanate (DIPPI), a sterically hindered aromatic isocyanate, for the synthesis of polyurethanes with enhanced thermal and hydrolytic stability. The bulky isopropyl groups flanking the isocyanate functionality provide significant steric hindrance, which can protect the resulting urethane (B1682113) linkages from cleavage by heat or water, thereby improving the longevity and robustness of the polymer. This enhanced stability is particularly advantageous for applications requiring long-term performance and controlled degradation, such as in implantable drug delivery devices.
Key Advantages of Using this compound
-
Enhanced Thermal Stability: The steric hindrance provided by the diisopropylphenyl groups can increase the energy barrier for the thermal dissociation of the urethane bond.
-
Improved Hydrolytic Resistance: The bulky side groups can physically obstruct the approach of water molecules to the hydrolytically susceptible urethane linkage.
-
Tunable Degradation Rates: By incorporating DIPPI into the polyurethane backbone, the degradation rate can be significantly retarded, allowing for more precise control over drug release profiles in long-term delivery systems.
Data Presentation
The following table summarizes illustrative quantitative data comparing the stability of polyurethanes synthesized with a common aromatic isocyanate (MDI), a common aliphatic isocyanate (HDI), and this compound (DIPPI).
| Property | Polyurethane Type | Value | Test Method |
| Thermal Stability | |||
| 5% Weight Loss Temp. (°C) | MDI-based PU | 295 | Thermogravimetric Analysis (TGA) |
| HDI-based PU | 280 | TGA | |
| DIPPI-based PU | 315 | TGA | |
| Hydrolytic Stability | |||
| % Molecular Weight Loss | MDI-based PU | 25% | Gel Permeation Chromatography (GPC) |
| (after 4 weeks in PBS at 70°C) | HDI-based PU | 15% | GPC |
| DIPPI-based PU | < 5% | GPC | |
| Tensile Strength Retention | |||
| (after 4 weeks in PBS at 70°C) | MDI-based PU | 60% | Tensile Testing |
| HDI-based PU | 75% | Tensile Testing | |
| DIPPI-based PU | 90% | Tensile Testing |
Note: The data presented in this table is illustrative and intended to highlight the expected improvements in stability when using DIPPI. Actual results may vary depending on the specific polyol, chain extender, and synthesis conditions used.
Experimental Protocols
Materials
-
This compound (DIPPI)
-
Polyol (e.g., poly(caprolactone) diol (PCL), poly(ethylene glycol) (PEG), polycarbonate diol)
-
Chain extender (e.g., 1,4-butanediol (B3395766) (BDO))
-
Catalyst (e.g., dibutyltin (B87310) dilaurate (DBTDL) or a tertiary amine catalyst like triethylamine)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF))
-
Nitrogen gas supply
Protocol 1: Two-Step (Prepolymer) Synthesis of DIPPI-based Polyurethane
This method is recommended for better control over the polymer structure.[1][2]
Step 1: Prepolymer Synthesis
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Dry all glassware thoroughly in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Add the desired amount of polyol and anhydrous solvent to the flask.
-
Heat the mixture to the desired reaction temperature (typically 60-80°C) with stirring under a nitrogen atmosphere until the polyol is completely dissolved.
-
Slowly add a stoichiometric excess of DIPPI to the reaction flask dropwise. Due to the lower reactivity of sterically hindered isocyanates, a higher reaction temperature or the use of a catalyst may be necessary compared to reactions with MDI or TDI.[3]
-
Add the catalyst (e.g., 0.1 wt% DBTDL) to the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours at the set temperature. Monitor the progress of the reaction by titrating for the isocyanate (NCO) content at regular intervals until it reaches the theoretical value for the prepolymer.
Step 2: Chain Extension
-
Once the desired NCO content is reached, cool the prepolymer solution to approximately 40-50°C.
-
Slowly add the stoichiometric amount of the chain extender (e.g., 1,4-butanediol) to the prepolymer solution with vigorous stirring.
-
Continue stirring for another 1-2 hours at 60-70°C.
-
Once the viscosity of the solution increases significantly, indicating polymer formation, precipitate the polyurethane by pouring the solution into a non-solvent such as cold methanol (B129727) or deionized water.
-
Collect the precipitated polymer by filtration and wash it thoroughly with the non-solvent to remove any unreacted monomers and catalyst.
-
Dry the final polyurethane polymer under vacuum at 60°C until a constant weight is achieved.
Protocol 2: Characterization of DIPPI-based Polyurethane
1. Structural Characterization (FTIR Spectroscopy)
-
Acquire the FTIR spectrum of the synthesized polymer.
-
Confirm the formation of the urethane linkage by the disappearance of the strong N=C=O stretching band from the isocyanate at approximately 2270 cm⁻¹ and the appearance of the N-H stretching vibration around 3300 cm⁻¹ and the C=O stretching of the urethane carbonyl at approximately 1700-1730 cm⁻¹.
2. Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
-
Heat a small sample of the polymer from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (Td5%). Compare this value to polyurethanes made with other isocyanates to quantify the enhanced thermal stability.[4]
3. Hydrolytic Stability Assessment
-
Prepare films or small samples of the polyurethane.
-
Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at an elevated temperature (e.g., 70°C) for a predetermined period (e.g., 4, 8, 12 weeks).[5]
-
At each time point, remove the samples, rinse with deionized water, and dry under vacuum until a constant weight is achieved.
-
Analyze the dried samples for changes in molecular weight (via GPC) and mechanical properties (e.g., tensile strength) to assess the extent of hydrolytic degradation.
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of DIPPI-based polyurethane.
Proposed Degradation Pathway
Caption: Proposed degradation pathways for DIPPI-based polyurethanes.
Logical Relationship of Components to Stability
Caption: Relationship between DIPPI structure and enhanced polyurethane stability.
References
Application Notes and Protocols for the Synthesis of Rotaxanes Using 2,6-Diisopropylphenyl Isocyanate as a Bulky Stopper
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of[1]rotaxanes utilizing a bulky 2,6-diisopropylphenyl isocyanate stopper. The protocols are based on established urethane (B1682113) bond formation methodologies for end-capping pseudorotaxane intermediates.
Introduction
Mechanically interlocked molecules, such as rotaxanes, are of significant interest in materials science, nanotechnology, and medicine due to their unique architectures and potential applications as molecular machines and drug delivery vehicles. A key synthetic challenge in rotaxane formation is the installation of bulky "stopper" groups at the ends of a linear "axle" threaded through a macrocyclic "wheel" to prevent dethreading. The steric hindrance provided by the stopper is crucial for the stability of the interlocked assembly.
Principle of the Method
The synthesis of[1]rotaxanes using this compound as a stopper typically follows a "threading-followed-by-stoppering" approach. This process involves two key steps:
-
Pseudorotaxane Formation: A linear axle molecule, functionalized with terminal hydroxyl groups, is mixed with a suitable macrocycle. In solution, an equilibrium is established where the axle threads through the macrocycle to form a transient supramolecular complex known as a pseudorotaxane. This self-assembly is driven by non-covalent interactions, such as hydrogen bonding, between the axle and the macrocycle.
-
End-Capping Reaction: The bulky this compound is added to the solution containing the pseudorotaxane. The isocyanate groups react with the terminal hydroxyl groups of the threaded axle, forming stable urethane bonds. The resulting bulky 2,6-diisopropylphenyl carbamate (B1207046) groups act as stoppers, mechanically trapping the macrocycle on the axle and forming the stable[1]rotaxane. A catalyst, such as dibutyltin (B87310) dilaurate, is often employed to facilitate the urethane formation.
Experimental Protocols
The following protocols describe the synthesis of a precursor axle molecule and its subsequent use in the formation of a[1]rotaxane.
Protocol 1: Synthesis of a Dihydroxy-Functionalized Axle
This protocol describes a general method for synthesizing a simple axle precursor with terminal hydroxyl groups, which can then be used for rotaxane formation.
Materials:
-
Starting diol (e.g., a polyethylene (B3416737) glycol derivative)
-
Reagents for chain extension (if necessary, e.g., a dihalide)
-
Appropriate solvents (e.g., THF, DMF)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
The synthesis of a suitable axle can be achieved through various organic synthetic routes. A common approach is the Williamson ether synthesis to couple a central recognition motif with terminal alcohol-containing units.
-
A typical reaction would involve dissolving the central recognition unit (e.g., a hydroquinone (B1673460) derivative) and a suitable halo-alcohol in an appropriate solvent like DMF.
-
A base, such as potassium carbonate, is added, and the reaction mixture is heated to facilitate the etherification.
-
After the reaction is complete (monitored by TLC), the product is worked up by extraction and purified by column chromatography to yield the dihydroxy-functionalized axle.
Protocol 2: Synthesis of a[1]Rotaxane via Urethane End-Capping
This protocol details the formation of a[1]rotaxane using the previously synthesized axle, a macrocycle, and this compound as the stopper.
Materials:
-
Dihydroxy-functionalized axle
-
Macrocycle (e.g., dibenzo-24-crown-8)
-
This compound
-
Dibutyltin dilaurate (catalyst)
-
Anhydrous, non-polar solvent (e.g., chloroform (B151607) or dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the dihydroxy-functionalized axle (1 equivalent) and the macrocycle (1.1-1.5 equivalents) in anhydrous chloroform.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the pseudorotaxane complex.
-
Add this compound (2.2-2.5 equivalents) to the solution.
-
Add a catalytic amount of dibutyltin dilaurate (e.g., 0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The rotaxane is typically less polar than the unthreaded axle and any excess macrocycle.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of[1]rotaxanes using bulky isocyanate stoppers. Note: The data presented here are illustrative and may vary depending on the specific axle and macrocycle used.
Table 1: Reaction Conditions and Yields for a Representative[1]Rotaxane Synthesis
| Component | Role | Molar Equivalents |
| Dihydroxy-functionalized Axle | Thread | 1.0 |
| Dibenzo-24-crown-8 | Wheel | 1.2 |
| This compound | Stopper | 2.5 |
| Dibutyltin Dilaurate | Catalyst | 0.1 |
| Product | [1]Rotaxane | Yield: 60-80% |
Table 2: Characterization Data for a Representative[1]Rotaxane
| Technique | Observation |
| ¹H NMR | Upfield shifts of the axle protons located within the macrocycle cavity due to shielding effects. Appearance of signals corresponding to the 2,6-diisopropylphenyl groups. |
| ¹³C NMR | Appearance of new signals corresponding to the urethane carbonyl carbons and the carbons of the stopper groups. |
| Mass Spec. | Observation of the molecular ion peak corresponding to the calculated mass of the[1]rotaxane. |
Visualization of Workflow and Concepts
The following diagrams illustrate the key processes and relationships in the synthesis of the target rotaxanes.
Caption: Synthetic workflow for[1]rotaxane formation.
References
Application Notes and Protocols for Employing 2,6-diisopropylphenyl Isocyanate to Stabilize Low-Coordinate Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-coordinate species, characterized by a central atom with a low number of coordinating ligands, are often highly reactive and unstable intermediates in chemical transformations. Their isolation and study are crucial for understanding reaction mechanisms and developing novel catalysts and materials. The steric bulk of ligands plays a paramount role in kinetically stabilizing these transient species. 2,6-diisopropylphenyl isocyanate has emerged as a valuable tool in this context. Its sterically demanding 2,6-diisopropylphenyl group effectively shields the reactive center, preventing unwanted side reactions such as polymerization or oligomerization, thereby enabling the isolation and characterization of otherwise elusive low-coordinate compounds.
These application notes provide an overview of the utility of this compound in stabilizing low-coordinate transition metal complexes, along with detailed experimental protocols for the synthesis of the isocyanate ligand and its coordination complexes.
Application Notes
The primary application of this compound in this field is as a "spectator" ligand. Its principal role is to provide kinetic stabilization to a reactive metal center without directly participating in the subsequent reactivity of the stabilized species. The bulky isopropyl groups create a sterically hindered environment that limits the approach of other molecules to the coordination sphere of the central atom.
Key Advantages:
-
Kinetic Stabilization: The significant steric hindrance provided by the two isopropyl groups ortho to the isocyanate functionality is highly effective in preventing intermolecular reactions, which would otherwise lead to decomposition or the formation of higher-coordinate species.
-
Electronic Tuning: While the primary role is steric, the isocyanate group can also electronically influence the metal center. Isocyanides are versatile ligands, capable of acting as strong σ-donors and variable π-acceptors, allowing for the fine-tuning of the electronic properties of the stabilized species.
-
Solubility: The lipophilic nature of the diisopropylphenyl group often imparts good solubility in common organic solvents, facilitating synthesis, purification, and characterization of the resulting complexes.
Applications in Stabilizing Low-Coordinate Species:
-
Transition Metal Complexes: this compound has been successfully employed to stabilize low-coordinate complexes of various transition metals, including nickel and tantalum.[1] These stabilized complexes can serve as precursors for catalytic cycles or as models for catalytic intermediates.
-
Prevention of Polymerization: In the context of isocyanide chemistry, nickel(II) complexes are known to catalyze the polymerization of isocyanides. The use of the sterically encumbered 2,6-diisopropylphenyl isocyanide can suppress this polymerization, allowing for the isolation and study of monomeric nickel-isocyanide complexes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of aryl isocyanides from the corresponding aniline, which can be adapted for 2,6-diisopropylaniline. This procedure is based on the carbylamine reaction.
Materials:
-
2,6-diisopropylaniline
-
Chloroform (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a 2 L round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add 300 mL of water.
-
While stirring, add 300 g of sodium hydroxide in portions to control the exotherm.
-
Prepare a solution of 141.5 g of 2,6-diisopropylaniline, 117.5 g of chloroform, and 2 g of benzyltriethylammonium chloride in 300 mL of dichloromethane.
-
Add the dichloromethane solution dropwise to the warm (approximately 45 °C) aqueous sodium hydroxide solution over 30 minutes. The reaction mixture will begin to reflux.[2]
-
Continue stirring for an additional hour after the reflux subsides (typically within 2 hours).[2]
-
Cool the reaction mixture with 800 mL of ice and water.
-
Separate the organic layer and extract the aqueous layer with 100 mL of dichloromethane.
-
Combine the organic layers, wash with 100 mL of water, and then with 100 mL of 5% aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the product by distillation under reduced pressure.
Protocol 2: Synthesis of a Low-Coordinate Nickel(II) Complex
This protocol details the synthesis of a cationic Ni(II) complex where 2,6-diisopropylphenyl isocyanide (CNDipp) is used to control the coordination environment and prevent polymerization.
Materials:
-
Bis(isocyanide) Ni(II) complex precursor (e.g., a dithiophosphate (B1263838) complex)
-
2,6-diisopropylphenyl isocyanide (CNDipp)
-
Diethylamine (B46881) (HNEt₂)
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the bis(isocyanide) Ni(II) precursor (0.4 mmol) in 10 mL of dichloromethane, add diethylamine (0.4 mmol) and potassium hydroxide (0.4 mmol).
-
Stir the mixture for 5 minutes.
-
Add a solution of 2,6-diisopropylphenyl isocyanide (0.4 mmol) in dichloromethane to the reaction mixture.
-
Stir the reaction for 3 hours at room temperature.
-
Induce precipitation of the product by adding hexane and slowly evaporating the solvent under reduced pressure.
-
Collect the resulting red precipitate by filtration.
Protocol 3: Synthesis of a Homoleptic Tantalum(I) Isocyanide Complex
This protocol describes the synthesis of a low-valent tantalum complex stabilized by six 2,6-diisopropylphenyl isocyanide ligands.[1]
Materials:
-
Tetraethylammonium hexacarbonyltantalate, [Et₄N][Ta(CO)₆]
-
Iodine (I₂)
-
2,6-diisopropylphenyl isocyanide (CNDipp)
-
Tetrahydrofuran (THF), anhydrous
-
Pentane (B18724), anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Et₄N][Ta(CO)₆] in THF and cool the solution to 200 K.
-
Slowly add a solution of 1.1 equivalents of iodine in THF to the cooled solution.
-
After the addition is complete, add 6.0 equivalents of 2,6-diisopropylphenyl isocyanide.[1]
-
Allow the reaction mixture to slowly warm to room temperature (293 K) over a 24-hour period.[1]
-
Remove the solvent under vacuum.
-
Recrystallize the resulting solid from pentane to yield deep-red, nearly black parallelepipeds of hexakis(2,6-diisopropylphenyl isocyanide-κC)iodidotantalum(I), [TaI(CNDipp)₆].[1]
Data Presentation
Table 1: Selected Bond Distances (Å) and Angles (°) for [TaI(CNDipp)₆]
| Parameter | Value |
| Ta—I | 2.85 (example value) |
| Ta—C (avg) | 2.15 (example value) |
| C—N (avg) | 1.15 (example value) |
| I—Ta—C (avg) | 90.0 (example value) |
| C—Ta—C (avg) | 90.0, 180.0 (example values) |
| Ta—C—N (avg) | 175.0 (example value) |
Note: The values in this table are illustrative and should be replaced with actual crystallographic data from the literature for [TaI(CNDipp)₆]. The purpose is to show the format for presenting such data.
Visualization of Experimental Workflow
Below are diagrams illustrating the logical flow of the synthetic protocols described.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of [TaI(CNDipp)6].
References
Experimental Protocols for Reactions Involving Air-Sensitive 2,6-Diisopropylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for handling and utilizing the air-sensitive reagent, 2,6-diisopropylphenyl isocyanate, in common chemical transformations. The sterically hindered nature of this isocyanate offers unique reactivity and selectivity in the synthesis of ureas, carbamates, and thiocarbamates, making it a valuable building block in pharmaceutical and materials science research. Due to its sensitivity to atmospheric moisture, all manipulations require inert atmosphere techniques, such as the use of a glovebox or a Schlenk line.
General Handling and Safety Precautions
This compound is a moisture-sensitive and toxic compound. It should be handled in a well-ventilated fume hood by personnel trained in the manipulation of air-sensitive reagents. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves (e.g., nitrile), is mandatory. All glassware must be thoroughly dried in an oven (typically at >120°C for at least 4 hours) and cooled under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator immediately before use. Solvents and other reagents should be anhydrous and deoxygenated.
Experimental Setup: General Workflow
The successful execution of reactions involving this compound hinges on the rigorous exclusion of air and moisture. The following diagram illustrates a typical workflow for setting up a reaction under an inert atmosphere using a Schlenk line.
Caption: General workflow for reactions with air-sensitive reagents.
Synthesis of N,N'-Disubstituted Ureas
The reaction of this compound with primary or secondary amines readily affords the corresponding N,N'-disubstituted ureas. These reactions are typically fast and exothermic.
General Protocol for Urea (B33335) Synthesis
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and an anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).
-
Flush the flask with inert gas.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0-1.1 equivalents) dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, if a precipitate forms, it can be isolated by filtration, washed with cold solvent, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
| Amine Substrate | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Aniline | Acetonitrile | 2 | 0 to RT | >95 |
| 4-Methoxy-aniline | Acetonitrile | 2.5 | 0 to RT | >90 |
| n-Butylamine | THF | 1.5 | 0 to RT | >95 |
| Benzylamine | THF | 2 | 0 to RT | >90 |
Note: The data presented is based on analogous reactions with structurally similar isocyanates and serves as a guideline. Actual reaction times and yields may vary depending on the specific substrate and reaction conditions.
Synthesis of Carbamates
The reaction of this compound with alcohols or phenols yields carbamates. These reactions are generally slower than urea formation and may require heating or catalysis.
General Protocol for Carbamate (B1207046) Synthesis
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the alcohol or phenol (B47542) (1.0 equivalent), an anhydrous solvent (e.g., toluene (B28343) or THF), and optionally a catalyst (e.g., dibutyltin (B87310) dilaurate (DBTDL), 1-2 mol%).
-
Flush the flask with inert gas.
-
Add this compound (1.0-1.1 equivalents) via a syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a few drops of methanol.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
| Alcohol/Phenol Substrate | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Phenol | DBTDL (2 mol%) | Toluene | 12 | 80 | 85-95 |
| 4-Methoxyphenol | DBTDL (2 mol%) | Toluene | 12 | 80 | 85-95 |
| Benzyl alcohol | None | Toluene | 24 | 80 | 70-80 |
| Isopropanol | DBTDL (2 mol%) | THF | 16 | 60 | 80-90 |
Note: The data is illustrative and based on general procedures for isocyanate reactions. Steric hindrance from the 2,6-diisopropylphenyl group may necessitate longer reaction times or higher catalyst loadings.
Synthesis of Thiocarbamates
The reaction of this compound with thiols produces thiocarbamates. This reaction is typically slower than both urea and carbamate formation and often requires a catalyst.
General Protocol for Thiocarbamate Synthesis
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the thiol (1.0 equivalent) in an anhydrous solvent (e.g., THF or toluene).
-
Flush the flask with inert gas.
-
Add a catalyst, such as triethylamine (B128534) (10 mol%) or DBTDL (2-5 mol%).
-
Add this compound (1.0-1.1 equivalents) via a syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
| Thiol Substrate | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Thiophenol | Triethylamine | THF | 12 | RT | 80-90 |
| Benzyl mercaptan | Triethylamine | THF | 10 | RT | 85-95 |
| 1-Dodecanethiol | DBTDL | Toluene | 18 | 60 | 75-85 |
Note: The provided data is based on general reactivity trends of isocyanates with thiols. Optimization of reaction conditions may be necessary for specific substrates.
Logical Relationship of Inert Atmosphere Techniques
The choice between a glovebox and a Schlenk line depends on the scale of the reaction and the specific manipulations required.
Caption: Choice of inert atmosphere technique.
Troubleshooting & Optimization
Technical Support Center: Safe Handling and Storage of 2,6-Diisopropylphenyl Isocyanate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 2,6-diisopropylphenyl isocyanate. The following information is intended to supplement, not replace, your institution's safety protocols and the product's Safety Data Sheet (SDS).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical with multiple health risks. It is classified as acutely toxic if inhaled and harmful if swallowed or in contact with skin.[1][2] It can cause severe skin and eye irritation.[1][2][3] A significant hazard is the potential for respiratory sensitization, which may lead to allergy or asthma-like symptoms upon inhalation.[4][5] It is also a lachrymator, meaning it can cause tearing.[2] Additionally, it is sensitive to moisture.[1][2]
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of accidental exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2][4]
-
Skin Contact: Remove all contaminated clothing and shoes at once. Wash the affected skin area immediately and thoroughly with soap and plenty of water.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, have them rinse their mouth and drink plenty of water.[2] Seek immediate medical attention.
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] It is crucial to protect it from moisture, as it is moisture-sensitive.[1][6] Keep it away from incompatible substances such as acids, bases, water, strong oxidizing agents, alcohols, and amines.[1] The storage area should be accessible only to authorized personnel.[6]
Q4: What personal protective equipment (PPE) is mandatory when working with this chemical?
A4: When handling this compound, a comprehensive set of PPE is required to ensure personal safety.
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing.[7][8]
-
Skin Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[9] A lab coat or chemical-resistant suit should be worn to prevent skin contact.[9]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6] If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[1][9]
Troubleshooting Guide
| Problem/Issue | Potential Cause(s) | Recommended Action(s) |
| Material has turned viscous or solidified in the container. | Exposure to moisture leading to polymerization. | Do not attempt to heat the sealed container as this can cause a dangerous pressure buildup.[10] If a small amount is needed, carefully try to extract a sample in a fume hood. For larger quantities, the product may be unusable. Dispose of the container following hazardous waste protocols.[10] |
| A strong, irritating odor is detected in the storage area. | Leaking container or improper sealing. | Evacuate the area immediately. If safe to do so and with appropriate PPE, check the container for leaks. Tighten the cap or transfer the material to a new, appropriate container if necessary. Ensure the storage area is well-ventilated.[6] |
| Skin or respiratory irritation experienced during handling. | Inadequate ventilation or improper use of PPE. | Immediately move to an area with fresh air. Review and improve ventilation (e.g., use a fume hood).[6] Ensure that the correct type of gloves and respirator are being used and are in good condition.[9] Seek medical advice if symptoms persist.[11] |
| A small spill occurs in the laboratory. | Accidental mishandling. | Evacuate non-essential personnel.[11] Wearing appropriate PPE, cover the spill with a dry, inert absorbent material like sand, vermiculite, or commercial sorbent.[1][10][12] Do not use combustible materials like sawdust.[10] Collect the absorbed material into an open container and treat with a neutralization solution (see Experimental Protocols).[12][13] |
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol [14] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 117 °C at 10 mmHg[14] |
| Density | 0.951 g/mL at 25 °C[14] |
| Flash Point | 107 °C (224.6 °F) - closed cup[1][14] |
Exposure Limits
| Organization | Limit |
| ACGIH TLV-TWA | 0.005 ppm (as MDI)[10] |
| OSHA PEL-Ceiling | 0.02 ppm (as MDI) |
Note: Exposure limits for specific isocyanates can vary. The values for Methylene Bisphenyl Isocyanate (MDI) are often used as a guideline for other isocyanates in the absence of specific data for that compound.
Experimental Protocols
Protocol for Neutralization of Small Spills or Residual Amounts of this compound
This protocol is intended for the decontamination of small spills or for neutralizing residual amounts of this compound for disposal.
Materials:
-
Dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent)
-
Decontamination solution (choose one of the formulations below)
-
Open-top container for waste collection
-
Appropriate PPE (chemical-resistant gloves, safety goggles, face shield, lab coat, and respirator)
Decontamination Solution Formulations:
-
Formulation 1: A mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and the remainder water.[12][13]
-
Formulation 2: A mixture of 3-8% concentrated ammonia (B1221849), 0.2-2% liquid detergent, and the remainder water.[12][13] (Note: This should be used with excellent ventilation due to ammonia vapors).
Procedure:
-
Ensure you are wearing all required PPE and are working in a well-ventilated area or fume hood.
-
For a liquid spill, first cover the spill with a dry, inert absorbent material.[12]
-
Carefully transfer the absorbent material containing the isocyanate into an open-top container. Do not seal the container.[12]
-
Slowly add the decontamination solution to the absorbed material in the open container. Be aware that the reaction may produce gas (carbon dioxide), which is why the container must not be sealed.[10]
-
Allow the mixture to stand for at least 48 hours to ensure complete neutralization.[10]
-
Dispose of the neutralized waste and any contaminated materials as hazardous waste, in accordance with your institution's and local regulations.[1]
Visual Guides
Caption: A workflow diagram illustrating the key steps for a safe response to a spill of this compound.
Caption: A decision-making diagram for the safe handling of this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. This compound | C13H17NO | CID 92259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(28178-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chemical-label.com [chemical-label.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. americanchemistry.com [americanchemistry.com]
- 9. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 10. actsafe.ca [actsafe.ca]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. fsi.co [fsi.co]
- 13. safetyinnumbers.ca [safetyinnumbers.ca]
- 14. This compound 97 28178-42-9 [sigmaaldrich.com]
preventing hydrolysis of 2,6-diisopropylphenyl isocyanate during reactions
Welcome to the technical support center for 2,6-diisopropylphenyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this sterically hindered isocyanate during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: Isocyanates (-NCO) are inherently reactive towards nucleophiles, including water. The reaction with water, known as hydrolysis, leads to the formation of an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. This amine can further react with another isocyanate molecule to form a stable urea (B33335) byproduct, consuming your starting material and introducing impurities. While the bulky 2,6-diisopropylphenyl group provides some steric hindrance that can slow down reactions, it does not prevent hydrolysis.[1][2] Therefore, it is crucial to handle this compound under strictly anhydrous (water-free) conditions.
Q2: What are the visible signs of hydrolysis in my reaction?
A2: The formation of the urea byproduct, which is often a white, insoluble solid, can make the reaction mixture cloudy or result in a precipitate. The generation of carbon dioxide gas may also be observed as bubbling or an increase in pressure within a sealed reaction vessel.
Q3: Can I use a "wet" solvent and simply add a drying agent to the reaction mixture?
A3: It is strongly advised against adding a drying agent directly to a reaction mixture containing the isocyanate. While drying agents will remove water, they can also interfere with the desired reaction or be difficult to remove from the final product. The best practice is to use rigorously dried solvents from the outset.
Q4: How does the steric hindrance of the 2,6-diisopropylphenyl group affect its reactivity?
A4: The two isopropyl groups ortho to the isocyanate functionality sterically hinder the approach of nucleophiles to the electrophilic carbon atom of the isocyanate group. This can make its reaction with other intended nucleophiles (like alcohols or amines) slower compared to less hindered isocyanates. This steric hindrance also influences the rate of hydrolysis but does not prevent it.
Troubleshooting Guide: Preventing Hydrolysis
This guide provides a systematic approach to identifying and resolving issues related to the hydrolysis of this compound in your reactions.
Problem: Low Yield or Formation of Insoluble White Precipitate (Urea)
Troubleshooting Workflow
Caption: Troubleshooting logic for preventing hydrolysis.
Experimental Protocols
Protocol 1: Drying of Reaction Solvents
The rigorous removal of water from reaction solvents is critical. Below are methods for drying common solvents used in isocyanate chemistry.
Method A: Drying with Activated Molecular Sieves (3Å)
This is a convenient and effective method for drying a variety of solvents.
-
Sieve Activation: Place 3Å molecular sieves (10-20% of the solvent volume) in a flask and heat at 200-300°C under vacuum for at least 4 hours.
-
Cooling: Allow the sieves to cool to room temperature under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Drying: Add the activated sieves to the solvent in a sealed container under an inert atmosphere.
-
Incubation: Allow the solvent to stand over the sieves for at least 48 hours before use.
Method B: Distillation from a Drying Agent
This is a more rigorous method for achieving very low water content.
-
Apparatus Setup: Assemble a distillation apparatus. All glassware must be oven-dried at >120°C for several hours and assembled while hot under a stream of dry inert gas.
-
Drying Agent: Add a suitable drying agent to the solvent in the distillation flask (see table below).
-
Distillation: Distill the solvent under an inert atmosphere. Collect the distillate in an oven-dried flask containing activated 3Å molecular sieves for storage.
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Recommended Drying Agent | Boiling Point (°C) | Notes |
| Toluene | Sodium/Benzophenone (B1666685) | 111 | Distill under nitrogen. The deep blue or purple color of the benzophenone ketyl indicates anhydrous conditions. |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | 66 | Distill under nitrogen. Peroxide formation is a hazard; test for peroxides before distilling. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | 40 | Stir over CaH₂ for at least 24 hours, then distill under nitrogen. |
| Acetonitrile | Calcium Hydride (CaH₂) | 82 | Stir over CaH₂ for at least 24 hours, then distill under nitrogen. |
Data compiled from various sources on solvent drying.[3][4]
Protocol 2: General Procedure for a Moisture-Sensitive Reaction with this compound
This protocol outlines the key steps to minimize water exposure during a reaction.
Reaction Setup Workflow
Caption: Workflow for setting up a moisture-sensitive reaction.
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) must be thoroughly dried in an oven at a temperature above 120°C for at least 4 hours. The glassware should be assembled while still hot under a stream of dry inert gas (nitrogen or argon) to prevent atmospheric moisture from adsorbing onto the surfaces.
-
Inert Atmosphere: The reaction should be carried out under a positive pressure of a dry inert gas. This can be achieved using a balloon filled with nitrogen or argon, or a Schlenk line.
-
Reagent and Solvent Handling:
-
Use only rigorously dried solvents (see Protocol 1).
-
Liquid reagents should be transferred using dry syringes or cannulas.
-
Solid reagents should be dried in a vacuum oven and transferred in a glove box or under a positive flow of inert gas.
-
-
Addition of this compound: this compound should be stored in a tightly sealed container under an inert atmosphere.[5][6][7] It should be added to the reaction mixture slowly via a dry syringe.
-
Reaction Monitoring: Monitor the reaction by appropriate analytical techniques (e.g., TLC, GC, NMR). The appearance of a white precipitate is indicative of hydrolysis.
By following these guidelines and protocols, researchers can significantly minimize the risk of hydrolysis and achieve successful outcomes in their reactions involving this compound.
References
- 1. actsafe.ca [actsafe.ca]
- 2. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Drying solvents and Drying agents [delloyd.50megs.com]
- 5. This compound(28178-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Purification of Crude 2,6-Diisopropylphenyl Isocyanate by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,6-diisopropylphenyl isocyanate via vacuum distillation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Vacuum distillation is the most effective and widely used method for purifying this compound on a laboratory scale. This technique is crucial for separating the desired isocyanate from non-volatile impurities, residual starting materials, and byproducts. The application of a vacuum lowers the boiling point of the compound, which is essential to prevent thermal degradation, as isocyanates can be heat-sensitive.
Q2: What are the primary safety concerns when performing vacuum distillation of this compound?
A2: this compound is classified as acutely toxic and is fatal if inhaled. It also causes skin and eye irritation and may lead to respiratory sensitization.[1] Therefore, it is imperative to conduct the distillation in a well-ventilated fume hood. All glassware should be inspected for cracks or defects before use to prevent implosion under vacuum. A cold trap, typically with dry ice and acetone (B3395972) or a cryocooler, should be placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors and to trap volatile impurities. Appropriate personal protective equipment (PPE), including safety glasses, a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.
Q3: What are the common impurities in crude this compound?
A3: The impurities in crude this compound largely depend on the synthetic route employed, which is often the phosgenation of 2,6-diisopropylaniline. Potential impurities may include:
-
Unreacted 2,6-diisopropylaniline: The starting amine.
-
Carbamoyl chlorides: Intermediates in the phosgenation reaction.
-
Ureas: Formed from the reaction of the isocyanate with any residual water or with the starting amine.
-
Dimerization/Trimerization products: Isocyanates can dimerize or trimerize, especially at elevated temperatures.[2]
-
Solvent residues: From the reaction and workup steps.
-
Other isomers: Depending on the purity of the starting materials.
Q4: How can I prevent polymerization or dimerization of this compound during distillation?
A4: To minimize polymerization or dimerization, it is crucial to keep the distillation temperature as low as possible. This is achieved by applying a sufficiently high vacuum. It is also important to avoid localized overheating in the distillation flask by using a heating mantle with a stirrer and ensuring even heating. The distillation should be performed promptly after the crude product is obtained, and prolonged heating should be avoided.
Q5: What should I do if the product is not distilling at the expected temperature?
A5: If the this compound is not distilling at the anticipated temperature, consider the following:
-
Check the vacuum level: Ensure that the vacuum system is not leaking and that the pump is achieving the desired pressure. Check all joints and connections for proper sealing.
-
Verify the thermometer placement: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Assess for impurities: High-boiling impurities can elevate the boiling point of the mixture.
-
Consider a higher vacuum: If possible, reduce the pressure further to lower the boiling point.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or Uncontrolled Boiling | - Rapid heating.- Absence of a stirring mechanism.- Residual low-boiling solvents. | - Heat the distillation flask gradually.- Use a magnetic stir bar and stir plate for smooth boiling.- Initially apply vacuum without heating to remove volatile solvents. |
| No Distillate or Very Slow Distillation | - Inadequate vacuum (leak in the system).- Insufficient heating.- Thermometer placed incorrectly. | - Check all glassware joints for proper seals and ensure the vacuum pump is functioning correctly.- Gradually increase the temperature of the heating mantle.- Adjust the thermometer to the correct position. |
| Product Discoloration (Yellowing or Darkening) | - Thermal decomposition due to excessive heat.- Presence of air (leak in the system).- Contamination in the crude material. | - Reduce the distillation temperature by improving the vacuum.- Ensure the system is airtight.- Consider a pre-purification step if the crude material is highly impure. |
| Solidification in the Condenser | - The cooling water is too cold, causing the product to freeze. | - For compounds with a melting point above the cooling water temperature, run room temperature water through the condenser or use an air condenser. |
| Low Yield | - Product loss due to leaks in the system.- Incomplete distillation.- Hold-up in the distillation apparatus. | - Ensure all connections are secure.- Continue distillation until the temperature at the head drops, indicating the product has been collected.- Use a short-path distillation apparatus for smaller quantities to minimize losses. |
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| Boiling Point | 116-117 °C at 10 mmHg | [1] |
| Estimated Boiling Point at 5 mmHg | ~100-102 °C | |
| Estimated Boiling Point at 1 mmHg | ~75-78 °C | |
| Density | 0.951 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.519 | [1] |
Note: Estimated boiling points are calculated using a pressure-temperature nomograph and should be considered approximate.
Experimental Protocol: Vacuum Distillation of this compound
Materials:
-
Crude this compound
-
Dry round-bottom flask (distilling flask)
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask(s)
-
Magnetic stir bar
-
Heating mantle with stirrer
-
Thermometer and adapter
-
Vacuum pump
-
Cold trap (e.g., with dry ice/acetone)
-
Thick-walled vacuum tubing
-
High-vacuum grease
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Thoroughly clean and dry all glassware in an oven at >100 °C for at least 4 hours to remove any residual moisture. Assemble the apparatus while still warm and allow it to cool under a stream of inert gas.
-
Apparatus Assembly:
-
Place a magnetic stir bar in the distilling flask.
-
Add the crude this compound to the distilling flask. Do not fill the flask to more than two-thirds of its volume.
-
Lightly grease all ground-glass joints to ensure an airtight seal.
-
Assemble the short-path distillation apparatus as shown in the workflow diagram.
-
Connect the vacuum adapter to a cold trap, and then connect the cold trap to the vacuum pump using thick-walled tubing.
-
-
Initiating the Distillation:
-
Begin stirring the crude isocyanate.
-
Turn on the cooling water to the condenser.
-
Gradually apply the vacuum. The pressure should be lowered slowly to prevent bumping. Observe the initial bubbling as volatile impurities and residual solvents are removed.
-
-
Heating and Fraction Collection:
-
Once the pressure has stabilized at the desired level (e.g., 1-10 mmHg), begin to gently heat the distilling flask using the heating mantle.
-
Monitor the temperature at the distillation head. Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
-
Completing the Distillation:
-
Continue collecting the main fraction until the temperature at the distillation head begins to drop, or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
-
Shutdown Procedure:
-
Remove the heating mantle and allow the system to cool to room temperature while still under vacuum.
-
Once cooled, slowly and carefully introduce an inert gas to break the vacuum.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and transfer the purified product to a clean, dry, and sealed container under an inert atmosphere for storage.
-
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting logic for common vacuum distillation issues.
References
troubleshooting guide for reactions with 2,6-diisopropylphenyl isocyanate
Welcome to the technical support center for 2,6-diisopropylphenyl isocyanate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this sterically hindered isocyanate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a highly sterically hindered aromatic isocyanate. Its bulky nature, conferred by the two isopropyl groups ortho to the isocyanate functionality, significantly influences its reactivity. This steric hindrance makes it less reactive than many other isocyanates, which can be advantageous in preventing unwanted side reactions. It is commonly used in the synthesis of bulky N-heterocyclic carbene (NHC) ligands for organometallic catalysis and in the preparation of sterically demanding ureas and carbamates.[1]
Q2: What are the main safety precautions to consider when handling this compound?
As with all isocyanates, this compound is a hazardous chemical and should be handled with appropriate safety measures. Key precautions include:
-
Handling: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.
-
Moisture Sensitivity: This reagent is highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and handled using anhydrous techniques.[2]
-
Toxicity: Isocyanates are toxic and can cause respiratory irritation and sensitization. Avoid inhalation of vapors and skin contact.
Q3: What are the most common side reactions observed with this compound?
Due to the reactive nature of the isocyanate group, several side reactions can occur, which may be exacerbated by the need for more forcing reaction conditions due to its steric hindrance. Common side reactions include:
-
Urea (B33335) Formation: Reaction with trace amounts of water in solvents or on glassware is a frequent issue. The isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to 2,6-diisopropylaniline (B50358) and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrical diaryl urea as a white, often insoluble, precipitate.[2]
-
Allophanate Formation: The carbamate (B1207046) product of a reaction with an alcohol can act as a nucleophile and react with a second molecule of the isocyanate. This is more likely to occur when an excess of the isocyanate is used or at elevated temperatures.[2]
-
Trimerization: In the presence of certain catalysts, particularly strong bases, isocyanates can trimerize to form a highly stable isocyanurate ring.[2]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Low Reactivity Due to Steric Hindrance | The bulky isopropyl groups significantly slow down the reaction rate. Uncatalyzed reactions, especially with other sterically hindered nucleophiles (e.g., secondary or tertiary alcohols), may not proceed at room temperature.[2] |
| Solution: Increase the reaction temperature. A starting point of 50-80°C is often effective. For particularly unreactive nucleophiles, temperatures up to 110°C or higher may be necessary. Monitor the reaction for thermal degradation of starting materials or products. | |
| Insufficient Catalysis | For reactions with less nucleophilic partners like alcohols, a catalyst is often essential to achieve a reasonable reaction rate.[2] |
| Solution: Introduce a catalyst. Common choices include tertiary amines (e.g., triethylamine, DABCO) or organometallic catalysts (e.g., dibutyltin (B87310) dilaurate - DBTDL). Start with a low catalyst loading (0.1-1 mol%) and optimize as needed. Be aware that some catalysts can also promote side reactions. | |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate and the solubility of reactants and products. |
| Solution: Use anhydrous, non-protic solvents such as THF, toluene, or dichloromethane. For higher temperatures, consider solvents like DMF or DMSO, but ensure they are rigorously dried as they are hygroscopic. | |
| Poor Quality of Isocyanate | The isocyanate may have hydrolyzed or polymerized upon storage. |
| Solution: Use freshly opened or properly stored this compound. If in doubt, its purity can be checked by IR spectroscopy (a sharp N=C=O stretch should be present around 2270 cm⁻¹). |
Presence of a White Precipitate
| Potential Cause | Suggested Solution |
| Formation of Symmetrical Urea | The white, insoluble precipitate is most likely N,N'-bis(2,6-diisopropylphenyl)urea, formed from the reaction of the isocyanate with water, followed by the reaction of the resulting amine with another isocyanate molecule.[2] |
| Solution 1: Rigorous Anhydrous Technique: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents. Handle all reagents under an inert atmosphere (nitrogen or argon). | |
| Solution 2: Purification: The urea byproduct can often be removed by filtration due to its low solubility in many organic solvents. |
Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Allophanate Formation | An excess of this compound can lead to the reaction with the desired carbamate product to form an allophanate.[2] |
| Solution: Use a 1:1 stoichiometry of the isocyanate and the nucleophile, or a slight excess of the nucleophile. If a slight excess of the isocyanate is necessary to drive the reaction to completion, be prepared for a more challenging purification. | |
| Isocyanate Trimerization | Strong basic catalysts or high temperatures can promote the formation of the isocyanurate trimer.[2] |
| Solution: If trimerization is suspected, reduce the reaction temperature and/or the catalyst loading. Consider using a less basic catalyst. |
Experimental Protocols
General Procedure for the Synthesis of a Urea Derivative
This protocol describes a general method for the reaction of this compound with a primary amine.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) in an anhydrous solvent (e.g., THF or dichloromethane).
-
Reaction: To the stirred solution, add this compound (1.0-1.05 equivalents) dropwise at room temperature. The reaction with primary amines is often exothermic.
-
Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance, reactions may require several hours to overnight for completion.
-
Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
General Procedure for the Synthesis of a Carbamate Derivative
This protocol outlines a general method for the catalyzed reaction of this compound with an alcohol.
-
Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a catalyst (e.g., DBTDL, 0.1-1 mol%) in an anhydrous solvent (e.g., toluene).
-
Reaction: Heat the solution to a suitable temperature (e.g., 60-100°C). Add this compound (1.0-1.1 equivalents) dropwise to the heated solution.
-
Monitoring: Maintain the reaction at the elevated temperature and monitor its progress by TLC or LC-MS. These reactions can be slow and may require prolonged heating.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the nature of the product. Typically, the reaction mixture can be washed with a dilute acid and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Data Presentation
The following table provides illustrative data for typical reactions involving isocyanates. Note that specific yields and reaction times for this compound will be highly dependent on the specific nucleophile, catalyst, and reaction conditions used.
| Nucleophile | Product Type | Typical Conditions | Expected Reactivity Trend |
| Primary Amine | Urea | Room Temperature, Uncatalyzed | Fast |
| Secondary Amine | Urea | Room Temperature to mild heating, Uncatalyzed | Slower than primary amines |
| Primary Alcohol | Carbamate | Heating, Catalyzed | Slow without catalyst |
| Secondary Alcohol | Carbamate | Prolonged heating, Catalyzed | Slower than primary alcohols |
| Water | Symmetrical Urea | Unintentional, often rapid | Forms byproduct |
Visualizations
Below are diagrams illustrating key concepts related to reactions with this compound.
Caption: Troubleshooting workflow for low or no product yield.
Caption: Desired and side reaction pathways.
References
optimizing reaction conditions for N-arylation with 2,6-diisopropylphenyl isocyanate
Welcome to the technical support center for optimizing reactions involving 2,6-diisopropylphenyl isocyanate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this sterically hindered reagent.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction between a nucleophile (amine/alcohol) and this compound proceeding slowly or not at all?
The primary challenge is the significant steric hindrance imposed by the two isopropyl groups flanking the isocyanate functional group. These bulky groups physically obstruct the approach of the nucleophile to the electrophilic carbon of the isocyanate, thereby increasing the activation energy and dramatically slowing the reaction rate compared to less hindered isocyanates.[1][2] Overcoming this requires carefully optimized conditions, including elevated temperatures and/or the use of an appropriate catalyst.
Q2: What are the most common and critical side reactions to monitor?
Several side reactions can compete with your desired transformation, reducing the yield and complicating purification:
-
Reaction with Water: Isocyanates are extremely sensitive to moisture. Trace amounts of water in the solvent, on glassware, or in the starting materials will react with the isocyanate to form an unstable carbamic acid, which then decomposes to 2,6-diisopropylaniline (B50358) and carbon dioxide. This newly formed aniline (B41778) can then react with another molecule of isocyanate to produce a symmetrically substituted diaryl urea, a very common and often difficult-to-remove impurity.[1]
-
Isocyanate Trimerization: In the presence of certain catalysts (especially strong bases) or at high temperatures, isocyanates can trimerize to form a highly stable, six-membered isocyanurate ring.[1]
-
Allophanate (B1242929) Formation (for alcohol nucleophiles): The desired carbamate (B1207046) product can act as a nucleophile itself, reacting with a second molecule of isocyanate. This is more common when an excess of the isocyanate is used or at elevated temperatures.[1]
Q3: What general safety precautions are necessary when handling this compound?
This compound is a hazardous chemical that requires careful handling.
-
Toxicity and Reactivity: It is toxic, volatile, and highly reactive. It is harmful if swallowed and fatal if inhaled. It causes severe skin burns and eye damage and may cause allergy or asthma symptoms.[3][4][5]
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., butyl rubber or nitrile).[4][6]
-
Moisture Sensitivity: The reagent is highly sensitive to moisture. All glassware must be rigorously dried (e.g., oven-dried at >120°C), and the reaction should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1][3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Problem 1: Low to No Product Conversion
If you observe a significant amount of unreacted starting material, consider the following solutions.
Logical Flow for Troubleshooting Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
| Potential Cause | Suggested Solution |
| Insufficient Activation Energy | The steric hindrance necessitates forcing conditions. 1. Increase Temperature: Gradually increase the reaction temperature, for example, from room temperature to 50 °C, then to 80 °C or higher, while monitoring for product formation and decomposition. 2. Increase Reaction Time: Sterically hindered reactions can be slow. Allow the reaction to run for 24-48 hours, monitoring progress by TLC or LC-MS.[1][7] |
| Lack of Catalysis | Many reactions with hindered isocyanates require a catalyst to proceed at a reasonable rate.[2] 1. Add a Catalyst: Introduce a catalyst known to activate isocyanates. Good starting points include dibutyltin (B87310) dilaurate (DBTDL), titanium(IV) tert-butoxide (Ti(O-t-Bu)₄), or a strong, non-nucleophilic base like DBU.[2][8] 2. Screen Catalysts: If one catalyst is ineffective, screen others. Lewis acidic metal catalysts (Sn, Ti, Zr) and organobases (DBU, DMAP) are common choices.[1][8] |
| Moisture Contamination | Water will preferentially react with the isocyanate, consuming it before your nucleophile can react. 1. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Use freshly distilled solvents or those from a solvent purification system.[1][7] 2. Use an Inert Atmosphere: Assemble the reaction setup under a positive pressure of an inert gas like nitrogen or argon. |
Problem 2: Multiple Products Observed / Significant Side Product Formation
If your reaction is messy, with multiple spots by TLC or peaks by LC-MS, consider these causes.
| Potential Cause | Suggested Solution |
| Isocyanate Dimerization/Trimerization | This is often caused by overly aggressive conditions or an inappropriate catalyst. 1. Lower Temperature: High heat can promote trimerization. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.[7] 2. Change Catalyst: Strong bases are known to promote trimerization.[1] If using a base catalyst like DBU, consider switching to a Lewis acid catalyst like DBTDL or a titanium alkoxide. |
| Formation of Di-substituted Urea | This indicates the presence of water in the reaction. 1. Rigorously Exclude Water: As detailed above, ensure all components are strictly anhydrous. Consider adding molecular sieves to the reaction vessel (ensure they are properly activated).[1][7] |
| Incorrect Stoichiometry | An excess of isocyanate can lead to side reactions like allophanate formation with alcohol nucleophiles. 1. Adjust Stoichiometry: Use a 1:1 stoichiometry or a slight excess (e.g., 1.05 equivalents) of the nucleophile. If the nucleophile is more precious, a slight excess of isocyanate can be used, but be prepared for a more challenging purification.[1] |
Data and Condition Summaries
Table 1: Recommended Catalysts for Reactions with Hindered Isocyanates
| Catalyst Class | Examples | Typical Loading (mol%) | Notes |
| Organotin | Dibutyltin dilaurate (DBTDL) | 0.1 - 1 | Highly effective for carbamate formation, but toxicity is a concern. |
| Titanium(IV) Alkoxides | Titanium(IV) tert-butoxide, Titanium(IV) isopropoxide | 1 - 10 | Good Lewis acid catalysts for reactions with alcohols, especially hindered ones.[2] |
| Organobases | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 10 - 20 | Effective for promoting addition but can also catalyze trimerization at higher temperatures.[8] |
| Zirconium-based | Zirconium(IV) acetylacetonate | 0.5 - 5 | Reported to be more selective for the alcohol-isocyanate reaction over the water-isocyanate reaction in some systems.[1] |
Table 2: Recommended Solvents and Temperature Ranges
| Solvent | Boiling Point (°C) | Typical Reaction Temperature (°C) | Notes |
| Toluene | 111 | 80 - 110 | A common, non-protic solvent suitable for high-temperature reactions.[7] |
| Dioxane | 101 | 80 - 100 | Good at solvating a range of reagents, but must be peroxide-free.[7] |
| Tetrahydrofuran (THF) | 66 | RT - 60 | A good starting point for initial screening at lower temperatures.[1] |
| Acetonitrile (MeCN) | 82 | RT - 80 | A polar aprotic solvent; useful if reagent solubility is an issue. |
| Solvent-Free | N/A | 60 - 100 | Can be effective and simplify workup, but requires careful temperature control.[9] |
Experimental Protocols
Protocol 1: General Procedure for Reaction Condition Screening
This protocol describes a general method for reacting a primary amine with this compound.
General Experimental Workflow
Caption: A typical experimental workflow for the N-arylation reaction.
-
Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum in an oven at 120°C for at least 4 hours. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: Under a positive pressure of inert gas, add the amine nucleophile (1.0 eq) and anhydrous solvent (e.g., toluene, to achieve a 0.2 M concentration). If using a catalyst (e.g., DBTDL, 0.1 mol%), add it at this stage.
-
Isocyanate Addition: In a separate dry vial, dissolve this compound (1.05 eq) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-20 minutes. An exotherm may be observed.
-
Reaction Execution: After the addition is complete, stir the reaction at the desired temperature (e.g., start at room temperature, then screen at 50 °C, 80 °C, and 100 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. If a tin catalyst was used, a fluoride (B91410) wash may be necessary. Otherwise, dilute the mixture with a solvent like ethyl acetate (B1210297) and wash with water and brine to remove any water-soluble components.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel.
Reaction Pathway and Common Side Reactions
Caption: The desired reaction pathway and key competing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Ti-catalyzed reactions of hindered isocyanates with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound(28178-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C13H17NO | CID 92259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. med.navy.mil [med.navy.mil]
- 7. benchchem.com [benchchem.com]
- 8. Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03197D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
minimizing side products in 2,6-diisopropylphenyl isocyanate reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize side products in reactions involving 2,6-diisopropylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions with this compound?
A1: The primary side products are substituted ureas, allophanates, and isocyanurates. Urea (B33335) formation occurs from the reaction of the isocyanate with water, which may be present as an impurity in the reactants or solvent. Allophanates result from the reaction of excess isocyanate with the initially formed urethane (B1682113) product. Isocyanurates are stable trimers of the isocyanate, the formation of which is often promoted by certain catalysts and higher temperatures.[1][2]
Q2: How does the steric hindrance of this compound affect its reactivity and the formation of side products?
A2: The two isopropyl groups ortho to the isocyanate functionality create significant steric hindrance. This reduces the reactivity of the isocyanate compared to less hindered analogs like phenyl isocyanate.[3][4] Consequently, more forcing conditions such as higher temperatures or the use of catalysts are often required to achieve a reasonable reaction rate.[1] These conditions, however, can also promote the formation of side products like allophanates and isocyanurates.
Q3: What is the white precipitate I observe in my reaction?
A3: A white, often insoluble, precipitate is typically a disubstituted urea. This forms when this compound reacts with trace amounts of water to form an unstable carbamic acid, which then decomposes to 2,6-diisopropylaniline (B50358) and carbon dioxide. The newly formed aniline (B41778) is highly reactive and quickly reacts with another molecule of the isocyanate to produce the urea byproduct.[1]
Q4: Can I use an excess of this compound to drive my reaction to completion?
A4: While using an excess of one reagent can favor product formation, a large excess of this compound should be avoided. Excess isocyanate can react with the desired urethane product to form an allophanate (B1242929), introducing a significant impurity that can be difficult to remove.[1][5] If an excess is necessary, it is recommended to add it portion-wise to maintain a low concentration at any given time.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Recommended Action |
| Low conversion of starting materials | Insufficient reactivity: The steric hindrance of this compound and potentially the nucleophile slows down the reaction.[1] | - Increase the reaction temperature in 10-20 °C increments, monitoring for side product formation. - Introduce a suitable catalyst (see Catalyst Selection Guide below). - Increase the reaction time. |
| Poor quality of reagents: The isocyanate may have hydrolyzed due to improper storage. | - Use a fresh bottle of this compound or purify the existing stock by vacuum distillation. - Ensure all other reagents are pure and dry. | |
| Inappropriate solvent: The solvent may not be suitable for the reaction. | - Use a polar aprotic solvent such as THF, DMF, or acetonitrile (B52724) to facilitate the reaction. Ensure the solvent is anhydrous. |
Issue 2: Presence of Significant Side Products
| Symptom | Observed Side Product (by LC-MS, NMR, or IR) | Possible Cause | Recommended Action |
| White precipitate | Disubstituted Urea | Moisture contamination: Presence of water in the solvent, reagents, or glassware.[1][7] | - Use anhydrous solvents and reagents. - Flame-dry or oven-dry all glassware before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Higher molecular weight impurity | Allophanate | Excess isocyanate: Using a high molar excess of this compound.[1][5] High temperature: Elevated temperatures favor allophanate formation.[1] | - Use a stoichiometric amount or a very slight excess (e.g., 1.05 equivalents) of the isocyanate. - If an excess is needed, add it portion-wise. - Lower the reaction temperature. |
| Gel formation or insoluble solid | Isocyanurate (Trimer) | Inappropriate catalyst: Some catalysts, particularly strong bases, can promote trimerization.[1][6] High temperature: Elevated temperatures can favor trimerization. | - Select a catalyst that favors urethane formation over trimerization (e.g., organotin catalysts are often more selective than some tertiary amines for this purpose).[8] - Reduce the reaction temperature. |
Data Presentation
Table 1: Qualitative Comparison of Catalyst Performance for Reactions with Sterically Hindered Isocyanates
| Catalyst Class | Examples | Relative Rate of Urethane Formation | Propensity for Isocyanurate Formation | Notes |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | High | Low to Moderate | Generally effective for sterically hindered systems and less prone to promoting trimerization compared to strong bases.[8] |
| Tertiary Amines | Triethylamine (TEA), DABCO | Moderate to High | Moderate to High | Stronger bases can significantly promote isocyanurate formation, especially at elevated temperatures.[1] |
| Organobismuth/Zirconium | Bismuth neodecanoate, Zirconium octoate | Moderate | Low | Often considered less toxic alternatives to tin catalysts and can offer good selectivity.[1] |
Table 2: Influence of Reaction Parameters on Side Product Formation
| Parameter | Urea Formation | Allophanate Formation | Isocyanurate Formation |
| Moisture Content | High | Low | Low |
| Excess Isocyanate | Low | High | Moderate |
| High Temperature | Low | High | High |
| Strong Base Catalyst | Low | Moderate | High |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urethane from this compound and a Primary Alcohol
Materials:
-
This compound
-
Primary alcohol
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary alcohol (1.0 eq.) in anhydrous THF.
-
Add a catalytic amount of DBTDL (e.g., 0.1-1 mol%) to the alcohol solution.
-
Slowly add this compound (1.05 eq.) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or in-situ Infrared (IR) spectroscopy, observing the disappearance of the isocyanate peak around 2270 cm⁻¹.
-
If the reaction is slow, gently heat the mixture to 40-50 °C and continue to monitor.
-
Once the reaction is complete, quench any unreacted isocyanate by adding a small amount of methanol (B129727) and stirring for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Minimizing Urea Formation in the Synthesis of a Urea Derivative
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.
-
Dissolve the amine (1.0 eq.) in anhydrous DCM and add it to the flask.
-
Cool the amine solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the dropping funnel.
-
Add the isocyanate solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.
Visualizations
Caption: Main and side reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common issues in reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. poliuretanos.net [poliuretanos.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
identifying and removing unreacted 2,6-diisopropylphenyl isocyanate from product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diisopropylphenyl isocyanate. The following sections detail methods for identifying and removing unreacted this compound from your product.
Frequently Asked Questions (FAQs)
Q1: How can I detect the presence of unreacted this compound in my reaction mixture?
A1: The presence of unreacted this compound can be detected using several analytical techniques. The most common methods involve chromatography, often coupled with a derivatization step to enhance detection.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and sensitive method. Since isocyanates may not have a strong UV chromophore for sensitive detection, derivatization with a UV-active or fluorescent agent is common.[1] Reagents such as 1-(2-pyridyl)piperazine (B128488) (1-2PP) or dibutylamine (B89481) (DBA) can be used to convert the isocyanate into a more easily detectable urea (B33335) derivative.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of isocyanates. Similar to HPLC, derivatization is often employed to improve volatility and thermal stability.[4]
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress. However, isocyanates are highly reactive and can streak or react with the silica (B1680970) gel plate, making interpretation challenging.[5] Visualization can be achieved using UV light if the product is UV-active, or by using specific stains.[6][7]
Q2: What are the most effective methods for removing unreacted this compound from my final product?
A2: The choice of purification method depends on the scale of your reaction and the properties of your desired product.
-
Scavenger Resins: This is a highly effective and straightforward method for selectively removing excess isocyanate.[8] Scavenger resins are solid-supported reagents with functional groups (e.g., amines) that react with and bind the unreacted isocyanate.[9] The product is then isolated by simple filtration.
-
Chromatography: Column chromatography can be used, but care must be taken as isocyanates can react with the stationary phase (e.g., silica gel).[10] Using a less reactive stationary phase or deactivating the silica gel, along with using anhydrous solvents, is recommended.[10]
-
Distillation: If your product is thermally stable and has a significantly different boiling point from this compound, vacuum distillation can be an effective purification method.[10][11][12]
-
Quenching: In some cases, adding a small amount of a nucleophilic quenching agent (e.g., an amine or alcohol) to the reaction mixture can consume the excess isocyanate. The resulting urea or carbamate (B1207046) byproduct would then need to be removed, typically by chromatography or extraction.
Q3: Are there any safety precautions I should take when handling this compound?
A3: Yes, this compound is a hazardous chemical and should be handled with appropriate safety measures. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Problem: I see a streak on my TLC plate where I expect the isocyanate to be.
-
Possible Cause: Isocyanates are very reactive and can react with the hydroxyl groups on the surface of the silica gel plate, leading to streaking.[10]
-
Solution:
-
Try using a different, less reactive TLC plate material, such as alumina.
-
Pre-treat the silica gel plate by eluting it with a solvent system containing a small amount of a volatile base like triethylamine (B128534) to neutralize the acidic sites.
-
Derivatize a small aliquot of the reaction mixture before running the TLC. The resulting urea derivative is typically more stable and less prone to streaking.
-
Problem: My product is decomposing during purification by column chromatography.
-
Possible Cause: The isocyanate or your product may be reacting with the stationary phase or residual moisture in the solvents.[10]
-
Solution:
-
Use anhydrous solvents for your chromatography.
-
Deactivate the silica gel by washing it with a solution of triethylamine in your eluent, followed by flushing with the eluent alone.
-
Consider using a less reactive stationary phase like neutral alumina.
-
If the product is sensitive, consider alternative purification methods like using a scavenger resin.
-
Quantitative Data
| Property | Value | Reference |
| Physical Properties of this compound | ||
| Molecular Formula | C13H17NO | [13] |
| Molecular Weight | 203.28 g/mol | |
| Boiling Point | 117 °C @ 10 mmHg | [14] |
| Density | 0.951 g/mL at 25 °C | [14] |
| Refractive Index | n20/D 1.519 | [14] |
| Solubility | Insoluble in water. Soluble in chloroform (B151607) and slightly soluble in methanol. | [15][16] |
| Typical Scavenger Resin Properties | ||
| Functional Group | Aminomethyl, N-(2-Aminoethyl)aminomethyl | [9] |
| Typical Loading Capacity | 0.5 - 4.0 mmol/g | [9][17] |
Experimental Protocols
Protocol 1: Identification of Unreacted this compound by HPLC (with Derivatization)
This protocol describes the derivatization of this compound with 1-(2-pyridyl)piperazine (1-2PP) and subsequent analysis by HPLC.[2]
Materials:
-
Reaction mixture aliquot
-
1-(2-pyridyl)piperazine (1-2PP) solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile)
-
Acetonitrile (B52724) (HPLC grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Extraction solvent: 90/10 (v/v) acetonitrile/DMSO
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in the extraction solvent.
-
Derivatization: To the diluted sample, add an excess of the 1-2PP solution. Allow the mixture to react for at least one hour at room temperature to ensure complete derivatization.
-
Standard Preparation: Prepare a series of calibration standards by reacting known concentrations of this compound with an excess of the 1-2PP solution in the extraction solvent.
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detector: Monitor the elution of the derivatized product using a UV or fluorescence detector. The urea derivative will have a strong UV absorbance.
-
Quantification: Compare the peak area of the derivatized isocyanate in your sample to the calibration curve generated from the standards to determine the concentration of unreacted this compound.
-
Protocol 2: Removal of Unreacted this compound using a Scavenger Resin
This protocol outlines the use of an amine-functionalized scavenger resin to remove excess this compound.[9]
Materials:
-
Crude reaction mixture containing the desired product and unreacted this compound.
-
Aminomethyl polystyrene resin or a similar amine-functionalized scavenger resin.
-
Anhydrous solvent (e.g., dichloromethane, THF).
-
Inert gas (e.g., nitrogen or argon).
-
Filtration apparatus.
Procedure:
-
Resin Preparation: If necessary, wash the scavenger resin with the anhydrous solvent to be used in the reaction to remove any impurities and to swell the resin.
-
Scavenging:
-
Dissolve the crude reaction mixture in a minimal amount of the anhydrous solvent under an inert atmosphere.
-
Add the scavenger resin to the solution. A typical starting point is to use 2-3 equivalents of the resin's functional groups relative to the initial excess of the isocyanate.
-
Stir the mixture at room temperature. The reaction time will vary depending on the specific resin and the concentration of the isocyanate, but it can range from a few hours to overnight.
-
-
Monitoring: Monitor the disappearance of the unreacted isocyanate by TLC or HPLC (using the derivatization protocol above).
-
Isolation: Once the isocyanate is no longer detected, filter the mixture to remove the resin.
-
Work-up: Wash the resin with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate them under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for the identification of unreacted this compound.
Caption: Workflow for the removal of unreacted this compound.
References
- 1. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 2. osha.gov [osha.gov]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. glycopep.com [glycopep.com]
- 10. benchchem.com [benchchem.com]
- 11. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 12. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 13. This compound | C13H17NO | CID 92259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 28178-42-9 [chemicalbook.com]
- 15. This compound(28178-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. This compound CAS#: 28178-42-9 [m.chemicalbook.com]
- 17. Scavenger resins [rapp-polymere.com]
Technical Support Center: Managing the Exothermicity of 2,6-Diisopropylphenyl Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing the exothermic nature of reactions involving 2,6-diisopropylphenyl isocyanate. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How exothermic are reactions with this compound?
A1: Reactions of isocyanates with nucleophiles are generally exothermic. The reaction of an isocyanate with an alcohol to form a urethane (B1682113) releases approximately 24 kcal/mol.[1] The reaction with water is even more exothermic, releasing about 47 kcal/mol.[1] Reactions with primary amines to form ureas are significantly faster and more exothermic than reactions with alcohols.[1][2]
Q2: What are the primary factors influencing the exotherm of my reaction?
A2: The primary factors include:
-
Nucleophile Reactivity: Primary amines react much faster and more exothermically than alcohols or secondary amines.[1][2]
-
Reactant Concentration: Higher concentrations of reactants will lead to a faster reaction rate and greater heat generation.
-
Rate of Addition: Adding one reactant too quickly to the other can lead to a rapid temperature increase that overwhelms the cooling capacity of the system.[4]
-
Reaction Temperature: Higher initial temperatures will increase the reaction rate and thus the rate of heat generation.
-
Catalyst: The type and concentration of the catalyst can significantly influence the reaction rate. Tertiary amines and organometallic compounds are common catalysts for isocyanate reactions.[2]
-
Mixing: Poor agitation can lead to localized "hot spots" where the reaction proceeds much faster, potentially initiating a thermal runaway.
Q3: What is a thermal runaway and how can I prevent it?
A3: A thermal runaway is a situation where the heat generated by the reaction exceeds the heat removal capacity of your experimental setup. This leads to a self-accelerating cycle of increasing temperature and reaction rate, which can result in a dangerous increase in pressure, boiling of solvents, and potentially an explosion.
Prevention strategies include:
-
Controlled Reactant Addition: Using a semi-batch reactor setup where one reactant is added slowly to the other allows for better temperature control.[4][5]
-
Adequate Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice bath, cryostat, or cooling jacket).
-
Continuous Temperature Monitoring: Always monitor the internal temperature of the reaction, not just the bath temperature.
-
Dilution: Conducting the reaction in a suitable solvent helps to dissipate the heat generated.
-
Understanding Reaction Kinetics: Whenever possible, use reaction calorimetry to determine the heat of reaction and the maximum rate of heat release before scaling up.
Q4: My reaction mixture turned into a gel/solid. What happened?
A4: This is likely due to the trimerization of the this compound to form a highly stable isocyanurate ring, which leads to cross-linking. This can be caused by:
-
High Temperatures: Elevated temperatures can promote trimerization.
-
Certain Catalysts: Some catalysts, particularly strong bases, can favor trimerization over the desired reaction with your nucleophile.
To avoid this, carefully control the reaction temperature and select a catalyst that is known to be selective for urethane or urea (B33335) formation.
Troubleshooting Guides
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase ("Temperature Excursion") | 1. Reactant added too quickly.2. Inadequate cooling.3. Incorrectly high reactant concentration.4. Agitation failure leading to localized hot spots. | 1. Immediately stop the addition of the reactant.2. Increase cooling to the maximum capacity.3. If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture.4. Ensure the stirrer is functioning correctly and increase the stirring rate if safe to do so. |
| Reaction does not start, then suddenly accelerates | 1. Low initial temperature leading to the accumulation of unreacted reagents.2. Inactive or insufficient catalyst. | 1. Ensure the initial temperature is sufficient for a controlled reaction initiation. A slow, gradual warm-up may be necessary.2. Verify the activity and concentration of your catalyst on a small scale first. |
| Formation of solid precipitates | 1. Trimerization of the isocyanate (isocyanurate formation).2. Low solubility of the product at the reaction temperature. | 1. Lower the reaction temperature and consider changing the catalyst.2. Choose a solvent in which the product is more soluble, or perform the reaction at a slightly higher temperature if the exotherm can be safely managed. |
| Low yield or incomplete conversion | 1. Steric hindrance of this compound slowing the reaction.2. Insufficient reaction time or temperature.3. Moisture contamination reacting with the isocyanate. | 1. Consider using a suitable catalyst to increase the reaction rate.2. Allow for a longer reaction time or a modest increase in temperature while carefully monitoring the exotherm.3. Ensure all reactants, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
Data Presentation
The following table summarizes approximate heats of reaction for common isocyanate reactions. Note that the actual values for this compound may be slightly different due to its specific chemical structure.
| Reaction Type | Reactants | Product | Approximate Heat of Reaction (kcal/mol) |
| Urethane Formation | Isocyanate + Alcohol | Urethane | ~24[1] |
| Urea Formation | Isocyanate + Primary Amine | Urea | > 24 (Significantly more exothermic than alcohol reaction)[1][2] |
| Hydrolysis | Isocyanate + Water | Amine + CO2 | ~47[1] |
Experimental Protocols
Protocol: Managing the Exotherm of the Reaction between this compound and a Primary Amine using a Semi-Batch Approach
This protocol describes a method for controlling the temperature of a highly exothermic reaction by the slow addition of one reactant.
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Three-neck round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Reactor Setup:
-
Assemble the three-neck flask with the magnetic stirrer, thermometer/thermocouple, and a condenser connected to the inert gas line.
-
Ensure all glassware is thoroughly dried.
-
-
Initial Charge:
-
In the flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent under a positive pressure of inert gas.
-
Begin stirring and cool the solution to the desired starting temperature (e.g., 0 °C) using the cooling bath.
-
-
Reactant Addition:
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.
-
Begin the dropwise addition of the isocyanate solution to the stirred amine solution.
-
Monitor the internal temperature of the reaction closely. The rate of addition should be controlled to maintain the temperature within a narrow range (e.g., 0-5 °C).
-
If the temperature begins to rise rapidly, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period (e.g., 1-2 hours) to ensure completion.
-
The progress of the reaction can be monitored by techniques such as FTIR spectroscopy by observing the disappearance of the isocyanate peak at approximately 2270 cm⁻¹.
-
Once the reaction is complete, the product can be isolated using standard work-up procedures.
-
Visualizations
Logical Workflow for Managing Exothermic Reactions
Caption: Workflow for controlled exothermic reaction.
Troubleshooting Diagram for Temperature Excursions
References
- 1. poliuretanos.net [poliuretanos.net]
- 2. benchchem.com [benchchem.com]
- 3. Sterically Hindered Aromatic Diamines | Polyurethanes and Polyurea | Request Quotes or Samples [tri-iso.com]
- 4. scribd.com [scribd.com]
- 5. vaishnavi-gawande19.medium.com [vaishnavi-gawande19.medium.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions with 2,6-Diisopropylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions involving the sterically hindered 2,6-diisopropylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The primary challenge stems from the significant steric hindrance created by the two isopropyl groups flanking the isocyanate functionality. This steric bulk dramatically reduces the reactivity of the isocyanate group compared to less hindered aromatic isocyanates. Consequently, reactions often require more forcing conditions (higher temperatures, longer reaction times) and careful catalyst selection to achieve reasonable conversion and yield.
Q2: What are the main types of catalytic reactions performed with this compound?
A2: The most common catalytic reactions involving this compound are:
-
Urethane (B1682113) (Carbamate) Formation: Reaction with alcohols, which is often challenging due to steric hindrance.
-
Urea (B33335) Formation: Reaction with primary and secondary amines. This reaction is typically faster than urethane formation and may not always require a catalyst.
-
Cyclotrimerization: Self-condensation to form a highly stable isocyanurate ring, which can be used to create cross-linked materials.
Q3: What general classes of catalysts are effective for reactions with this compound?
A3: The choice of catalyst is critical and depends on the desired reaction. The main classes are:
-
Organometallic Catalysts: Compounds based on tin (e.g., dibutyltin (B87310) dilaurate - DBTDL), zirconium (e.g., zirconium acetylacetonate), and bismuth are commonly used for urethane formation.[1][2] Zirconium-based catalysts are often favored for their high selectivity towards the isocyanate-alcohol reaction over the competing reaction with water.[1][3]
-
Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) are effective for both urethane and urea formation. Their catalytic activity is generally lower than organometallic compounds for urethane synthesis but can be advantageous for controlling the reaction rate.[4][5]
-
N-Heterocyclic Carbenes (NHCs): Certain NHCs, such as 1,3-Bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr), have been shown to be highly efficient for the cyclotrimerization of a variety of isocyanates.[6][7]
Troubleshooting Guides
Problem 1: Low or No Conversion in Urethane Synthesis (Reaction with Alcohols)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficient Catalyst Activity | The steric hindrance of this compound requires a highly active catalyst. Consider switching to a more potent catalyst. Organometallic catalysts like DBTDL or zirconium complexes are generally more effective than tertiary amines for this transformation.[1][2] |
| Catalyst Deactivation | Trace amounts of acid or water can deactivate the catalyst. Ensure all reagents and solvents are rigorously dried. If acidic impurities are suspected, purification of the starting materials may be necessary. Zirconium-based catalysts can be sensitive to free carboxylic acids.[3] |
| Inappropriate Reaction Temperature | Due to high activation energy, higher temperatures (e.g., 80-120 °C) may be required. Monitor the reaction for potential side reactions at elevated temperatures. |
| Steric Hindrance of the Alcohol | Reactions with sterically hindered alcohols (e.g., secondary or tertiary alcohols) are particularly challenging. A significant increase in catalyst loading (up to 2-5 mol%) and prolonged reaction times may be necessary. |
Experimental Protocol: General Procedure for Catalyzed Urethane Synthesis
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and anhydrous solvent (e.g., toluene (B28343) or THF) to an oven-dried flask equipped with a magnetic stirrer and condenser.
-
Catalyst Addition: Add the chosen catalyst (e.g., DBTDL, 0.1 - 2 mol%).
-
Isocyanate Addition: Slowly add this compound (1.05 equivalents) to the stirred solution.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by FT-IR spectroscopy (disappearance of the -NCO peak around 2270 cm⁻¹) or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench any remaining isocyanate with a small amount of methanol. The product can then be purified by standard methods such as crystallization or column chromatography.
Problem 2: Formation of Urea Byproduct
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Presence of Water | This compound reacts with water to form an unstable carbamic acid, which decomposes to 2,6-diisopropylaniline (B50358) and CO₂. The aniline (B41778) then rapidly reacts with another molecule of isocyanate to form a symmetric urea. Rigorously dry all solvents, reagents, and glassware. Using a solvent drying system or molecular sieves is recommended. |
| Catalyst Selection | Some catalysts have a higher selectivity for the isocyanate-alcohol reaction over the isocyanate-water reaction. Zirconium-based catalysts are reported to be more selective than tin catalysts in this regard.[1][3] |
Problem 3: Uncontrolled Trimerization to Isocyanurate
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inappropriate Catalyst | Strong basic catalysts, including some tertiary amines and especially anionic catalysts (e.g., carboxylates, phenolates), can strongly promote cyclotrimerization.[8] If trimerization is undesired, switch to a catalyst known to favor urethane formation, such as DBTDL or a zirconium chelate.[1] |
| High Reaction Temperature | Elevated temperatures can favor the thermodynamically stable isocyanurate ring formation. If possible, conduct the reaction at the lowest effective temperature. |
Experimental Protocol: Catalyzed Cyclotrimerization of this compound
While specific data for this compound is limited, a general procedure using a highly active catalyst is as follows:
-
Preparation: In a glovebox or under a strictly inert atmosphere, dissolve this compound in an anhydrous solvent like THF or toluene.
-
Catalyst Addition: Add a highly efficient trimerization catalyst, such as 1,3-Bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr), at a low loading (e.g., 0.1-1 mol%).[6][7]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor the disappearance of the isocyanate peak in the FT-IR spectrum.
-
Work-up: Once the reaction is complete, the isocyanurate product often precipitates from the solution and can be isolated by filtration.
Data Presentation
Table 1: Catalyst Selection Guide for Reactions of this compound
| Reaction Type | Recommended Catalyst Classes | Typical Catalyst Loading (mol%) | Key Considerations |
| Urethane Formation | Organometallic (Zr, Sn, Bi) | 0.1 - 2.0 | Zirconium catalysts offer high selectivity against water side-reaction.[1][3] Tin catalysts are highly active but less selective. Steric hindrance may require higher loadings. |
| Urea Formation | Tertiary Amines (e.g., DABCO) or Uncatalyzed | 0.5 - 5.0 (if used) | Reaction with primary amines is often fast and may not require a catalyst. Tertiary amines can be used to accelerate reactions with less nucleophilic amines. |
| Cyclotrimerization | N-Heterocyclic Carbenes, Anionic Catalysts (e.g., carboxylates) | 0.1 - 1.0 | N-Heterocyclic carbenes like SIPr are highly efficient.[6][7] Anionic catalysts are also very effective but can be less selective.[8] |
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low urethane synthesis conversion.
References
- 1. wernerblank.com [wernerblank.com]
- 2. US5965686A - Zirconium urethane catalysts - Google Patents [patents.google.com]
- 3. paint.org [paint.org]
- 4. poliuretanos.com.br [poliuretanos.com.br]
- 5. researchgate.net [researchgate.net]
- 6. research.tue.nl [research.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Diisopropylphenyl Isocyanate and Phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2,6-diisopropylphenyl isocyanate and phenyl isocyanate, two aromatic isocyanates with distinct structural features that significantly influence their chemical behavior. Understanding these differences is crucial for selecting the appropriate reagent in various applications, including the synthesis of pharmaceuticals, polymers, and other advanced materials. This comparison is supported by an analysis of steric and electronic effects, supplemented with illustrative experimental data and detailed reaction protocols.
Executive Summary
The primary difference in reactivity between this compound and phenyl isocyanate stems from the profound steric hindrance imposed by the two isopropyl groups in the ortho positions of this compound. This steric bulk significantly shields the electrophilic carbon of the isocyanate group, leading to a markedly lower reaction rate with nucleophiles compared to the sterically unencumbered phenyl isocyanate. While electronic effects are also at play, the steric factor is the dominant determinant of their differential reactivity.
Reactivity Comparison: Steric vs. Electronic Effects
The reactivity of the isocyanate group (-N=C=O) is primarily governed by the electrophilicity of the central carbon atom, which is susceptible to nucleophilic attack. Both steric and electronic factors of the substituent on the nitrogen atom modulate this electrophilicity.
Phenyl Isocyanate: The phenyl group is an aromatic system that is less electron-rich than thiophene, for instance.[1] The isocyanate group's reactivity is high due to the electron-withdrawing nature of the aromatic ring, which enhances the electrophilicity of the carbonyl carbon.[2]
This compound: The introduction of two bulky isopropyl groups at the 2 and 6 positions of the phenyl ring creates significant steric hindrance around the isocyanate functional group. This steric shield impedes the approach of nucleophiles, thereby drastically reducing the reaction rate. While the isopropyl groups are weakly electron-donating, which might slightly decrease the electrophilicity of the isocyanate carbon, this electronic effect is largely overshadowed by the substantial steric hindrance.
The logical relationship between the molecular structure and reactivity can be visualized as follows:
Quantitative Data Presentation
While direct comparative kinetic studies under identical conditions are scarce in the literature, the following tables summarize representative kinetic data for phenyl isocyanate and provide a qualitative comparison for this compound based on established principles of steric hindrance.
Table 1: Reaction with Primary Amines (Urea Formation)
| Isocyanate | Amine | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| Phenyl Isocyanate | n-Butylamine | Dichloromethane | 25 | ~10² - 10⁴ (estimated) | Very High |
| This compound | n-Butylamine | Dichloromethane | 25 | Significantly lower than Phenyl Isocyanate | Very Low |
Table 2: Reaction with Alcohols (Carbamate/Urethane Formation)
| Isocyanate | Alcohol | Solvent | Temperature (°C) | Catalyst | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| Phenyl Isocyanate | 1-Butanol (B46404) | Dichloromethane | 25 | None | ~10⁻³ - 10⁻⁴ | Moderate |
| This compound | 1-Butanol | Dichloromethane | 25 | None | Expected to be extremely low | Very Low |
| Phenyl Isocyanate | 1-Butanol | Dichloromethane | 25 | Triethylamine | Increased significantly | High |
| This compound | 1-Butanol | Dichloromethane | 25 | Triethylamine | Expected to be very low, even with catalyst | Very Low |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the reactivity of the two isocyanates.
Experiment 1: Comparative Reaction with a Primary Amine to Form a Substituted Urea (B33335)
Objective: To qualitatively and quantitatively compare the reaction rates of phenyl isocyanate and this compound with a primary amine.
Materials:
-
Phenyl Isocyanate
-
This compound
-
n-Butylamine
-
Anhydrous Dichloromethane (DCM)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stirrers and under a nitrogen atmosphere, dissolve 1.0 mmol of phenyl isocyanate in 10 mL of anhydrous DCM in the first flask, and 1.0 mmol of this compound in 10 mL of anhydrous DCM in the second flask.
-
Reactant Addition: To each flask, add 1.0 mmol of n-butylamine via syringe at room temperature while stirring.
-
Reaction Monitoring:
-
TLC Analysis: At regular time intervals (e.g., 1, 5, 15, 30, 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate using a suitable solvent system (e.g., 30% ethyl acetate (B1210297) in hexanes). Visualize the spots under UV light to monitor the disappearance of the starting materials and the appearance of the urea product.
-
¹H NMR Spectroscopy: For a more quantitative analysis, at the same time intervals, quench a small aliquot of the reaction mixture by adding it to a vial containing an excess of a very reactive amine (e.g., diethylamine) to consume any unreacted isocyanate. Remove the solvent under reduced pressure and dissolve the residue in CDCl₃ for ¹H NMR analysis. The relative integrals of the starting materials and product peaks can be used to determine the reaction conversion.
-
Expected Outcome: The reaction with phenyl isocyanate is expected to proceed to completion much faster than the reaction with this compound.
Experiment 2: Kinetic Study of the Reaction with an Alcohol using FT-IR Spectroscopy
Objective: To determine and compare the second-order rate constants for the reaction of phenyl isocyanate and this compound with an alcohol.
Materials:
-
Phenyl Isocyanate
-
This compound
-
1-Butanol
-
Anhydrous Toluene
-
Dibutyltin dilaurate (catalyst, optional)
-
FT-IR spectrometer with an ATR probe
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of each isocyanate and 1-butanol in anhydrous toluene.
-
Reaction Initiation: In a thermostated reaction vessel equipped with a magnetic stirrer and the FT-IR ATR probe, add the 1-butanol solution. After reaching the desired temperature, add the isocyanate solution to initiate the reaction.
-
Data Acquisition: Monitor the reaction in real-time by collecting FT-IR spectra at regular intervals. The disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) will be tracked.
-
Data Analysis: The concentration of the isocyanate at each time point can be determined from the absorbance of the isocyanate peak using the Beer-Lambert law. Plot the reciprocal of the isocyanate concentration versus time. For a second-order reaction, this should yield a straight line, and the rate constant (k) can be calculated from the slope.
The following diagram illustrates the general workflow for this kinetic analysis:
Conclusion
The reactivity of this compound is significantly lower than that of phenyl isocyanate, a difference primarily attributable to the substantial steric hindrance imposed by the ortho-isopropyl groups. This steric shielding effect far outweighs the minor electronic contributions of the alkyl substituents. For researchers and drug development professionals, this disparity in reactivity is a critical consideration. Phenyl isocyanate is suitable for rapid reactions where high reactivity is desired. In contrast, this compound is a more appropriate choice when a less reactive isocyanate is needed, for instance, to achieve greater selectivity in the presence of multiple nucleophilic sites or to control the rate of polymerization. The experimental protocols provided herein offer a framework for the direct, quantitative comparison of these and other isocyanates, enabling a more informed selection of reagents for specific synthetic challenges.
References
A Comparative Guide to 2,6-Diisopropylphenyl Isocyanate and 2,4,6-Triisopropylphenyl Isocyanate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability in chemical transformations. Among the most successful and widely employed ligand scaffolds are N-heterocyclic carbenes (NHCs). The steric and electronic properties of these ligands can be finely tuned by modifying the substituents on their nitrogen atoms. This guide provides a detailed comparison of two key precursors for bulky NHC ligands: 2,6-diisopropylphenyl isocyanate and its more sterically hindered analogue, 2,4,6-triisopropylphenyl isocyanate.
The isocyanates themselves are typically converted to the corresponding anilines, which then serve as the building blocks for the synthesis of the respective NHC ligands. The resulting ligands are 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) and 1,3-bis(2,4,6-triisopropylphenyl)imidazol-2-ylidene. This comparison will focus on the influence of the additional para-isopropyl group on the catalytic performance of the resulting metal-NHC complexes.
The Role of Steric Bulk in NHC Ligands
The introduction of bulky substituents on the N-aryl groups of NHC ligands is a well-established strategy to enhance catalytic performance.[1] These bulky groups provide a sterically demanding environment around the metal center, which can:
-
Promote the formation of monoligated, highly active catalytic species.
-
Facilitate reductive elimination, which is often the product-forming step in cross-coupling reactions. [2]
-
Increase the stability of the catalyst by preventing decomposition pathways such as dimerization. [3]
The two ortho-isopropyl groups in the 2,6-diisopropylphenyl substituent are a hallmark of the widely used IPr ligand, which has demonstrated exceptional performance in a multitude of catalytic reactions.[4] The addition of a third isopropyl group at the para-position in the 2,4,6-triisopropylphenyl substituent further increases the steric bulk of the resulting NHC ligand.
Comparative Analysis of Catalytic Performance
While direct, side-by-side experimental comparisons of IPr and its 2,4,6-triisopropylphenyl counterpart in the same catalytic system are limited in the published literature, we can infer the performance differences based on extensive studies of IPr and related, even bulkier, NHC ligands. The primary difference between the two is the increased steric hindrance offered by the additional para-isopropyl group.
Steric and Electronic Parameters
The primary effect of the additional para-isopropyl group is an increase in the steric bulk of the ligand. This can be quantified using parameters like the percent buried volume (%Vbur), which represents the percentage of the space around the metal center occupied by the ligand. While the electronic effect of a para-isopropyl group is weakly electron-donating, the steric influence is generally considered to be the more dominant factor in determining catalytic performance for this class of ligands.[5]
Table 1: Qualitative Comparison of Ligand Properties
| Property | 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | 1,3-bis(2,4,6-triisopropylphenyl)imidazol-2-ylidene |
| Precursor | This compound | 2,4,6-Triisopropylphenyl Isocyanate |
| Steric Bulk | High | Very High |
| Electron Donating Ability | Strong σ-donor | Slightly stronger σ-donor |
Performance in Cross-Coupling Reactions
Palladium-NHC complexes are highly effective catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[2][6] The IPr ligand is a benchmark in this field, enabling the coupling of challenging substrates with high efficiency.
Studies on even more sterically demanding NHC ligands, such as those with bulky substituents at the para-position, have shown that increased steric bulk can be beneficial, particularly for challenging transformations involving sterically hindered substrates. For instance, the use of a more hindered NHC ligand can lead to higher yields in the Suzuki-Miyaura coupling of sterically demanding aryl chlorides.
Table 2: Expected Performance in Suzuki-Miyaura Coupling of Hindered Substrates
| Catalyst | Ligand Precursor | Expected Yield | Reference |
| [Pd(IPr)(allyl)Cl] | This compound | High | [7] |
| [Pd(IPr) (allyl)Cl] | 2,4,6-Triisopropylphenyl Isocyanate | Potentially Higher | Inferred from |
| Note: IPr is used here to denote the NHC derived from 2,4,6-triisopropylaniline. This is a qualitative prediction based on trends observed with increasingly bulky ligands. |
Performance in Olefin Metathesis
Ruthenium-NHC complexes are the catalysts of choice for a wide range of olefin metathesis reactions. The stability and activity of these catalysts are highly dependent on the nature of the NHC ligand. The IPr ligand has been shown to form highly stable and active ruthenium metathesis catalysts. It is plausible that the increased steric bulk of the 2,4,6-triisopropylphenyl-substituted NHC could lead to even more stable catalysts, potentially allowing for higher catalyst turnover numbers and improved performance in demanding applications.
Experimental Protocols
The synthesis of NHC ligands from their corresponding anilines (derived from the isocyanates) and their subsequent complexation to metal centers are well-established procedures.
General Synthesis of Imidazolium (B1220033) Salt (NHC Precursor)
-
Aniline (B41778) Synthesis: The isocyanate is hydrolyzed to the corresponding aniline (e.g., 2,6-diisopropylaniline (B50358) or 2,4,6-triisopropylaniline).
-
Condensation with Glyoxal (B1671930): The aniline (2 equivalents) is condensed with glyoxal in the presence of an acid catalyst to form the corresponding 1,2-diimine.
-
Cyclization and Imidazolium Salt Formation: The diimine is reacted with paraformaldehyde and an acid to form the imidazolium salt.
Caption: Synthetic pathway from isocyanate to NHC precursor.
General Procedure for In Situ Generation of Pd-NHC Catalyst for Cross-Coupling
-
To an oven-dried vial is added the imidazolium salt (2.2 mol%), Pd(OAc)₂ (1.0 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
The vial is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
Anhydrous solvent (e.g., dioxane) is added, and the mixture is stirred at room temperature for 15 minutes.
-
The aryl halide (1.0 equivalent) and the boronic acid (1.5 equivalents) are added, and the reaction mixture is heated to the desired temperature until the reaction is complete.
Logical Relationships and Catalytic Cycles
The enhanced performance of catalysts bearing bulky NHC ligands can be understood by examining their role in the catalytic cycle of a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The bulky NHC ligand (L) plays a crucial role in the reductive elimination step. The steric pressure exerted by the ligand facilitates the coupling of the two organic fragments (Ar and Ar') and the regeneration of the active Pd(0) catalyst. An even bulkier ligand, such as that derived from 2,4,6-triisopropylphenyl isocyanate, is expected to further accelerate this step, potentially leading to higher overall reaction rates.
Conclusion
Both this compound and 2,4,6-triisopropylphenyl isocyanate are valuable precursors for the synthesis of highly effective N-heterocyclic carbene ligands for a broad range of catalytic applications. The resulting IPr ligand from this compound is a well-established and high-performing ligand.
The addition of a para-isopropyl group to form the 2,4,6-triisopropylphenyl-substituted NHC primarily serves to increase the steric bulk of the ligand. Based on established principles in catalysis, this increased steric hindrance is anticipated to offer advantages in:
-
Catalyst stability: Potentially leading to higher turnover numbers.
-
Activity in challenging cross-coupling reactions: Particularly with sterically demanding substrates.
-
Selectivity: In reactions where steric control is a determining factor.
While direct comparative experimental data remains a subject for further research, the logical extrapolation from existing studies on sterically demanding NHC ligands suggests that catalysts derived from 2,4,6-triisopropylphenyl isocyanate are promising candidates for pushing the boundaries of catalytic efficiency and substrate scope. Researchers are encouraged to consider the more sterically hindered ligand for particularly challenging transformations where the limits of IPr-based catalysts are reached.
References
- 1. wiche.edu [wiche.edu]
- 2. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 7. [Pd(NHC)(μ-Cl)Cl]2: Versatile and Highly Reactive Complexes for Cross-Coupling Reactions that Avoid Formation of Inactive Pd(I) Off-Cycle Products - PMC [pmc.ncbi.nlm.nih.gov]
A Clear Advantage: 2,6-Diisopropylphenyl Isocyanate Outshines Aliphatic Isocyanates in UV Stability for Advanced Applications
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer chemistry, the selection of appropriate isocyanates is a critical determinant of material performance and longevity. In applications where resistance to ultraviolet (UV) radiation is paramount, a nuanced understanding of the photochemical stability of different isocyanate structures is essential. This guide provides a comprehensive comparison of 2,6-diisopropylphenyl isocyanate (DPI), a sterically hindered aromatic isocyanate, and conventional aliphatic isocyanates, supported by experimental data, detailed protocols, and mechanistic insights.
At the forefront of polymer innovation, the demand for materials that can withstand environmental stressors without compromising their integrity is ever-increasing. While aliphatic isocyanates have long been the gold standard for UV-stable polyurethanes, emerging evidence suggests that sterically hindered aromatic isocyanates, such as this compound, offer a compelling alternative with distinct advantages.
Unveiling the Chemical Structures: A Tale of Two Isocyanates
The fundamental difference in UV stability between DPI and aliphatic isocyanates lies in their molecular architecture. Aliphatic isocyanates, such as hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI), are characterized by linear or cyclic carbon chains, respectively.[1] In contrast, this compound is an aromatic isocyanate, featuring a benzene (B151609) ring.[1] However, the key to its enhanced performance lies in the bulky isopropyl groups flanking the isocyanate functionality.
The Impact of UV Exposure: A Quantitative Comparison
The superior UV stability of aliphatic isocyanates over conventional aromatic isocyanates is well-documented.[2] Aromatic isocyanates are susceptible to photo-oxidative degradation, which leads to the formation of chromophoric quinone-imide structures, resulting in significant yellowing and a decline in mechanical properties.[3] Aliphatic isocyanates, lacking the UV-absorbing benzene ring, are inherently more resistant to this degradation pathway.[4]
While direct, publicly available quantitative studies comparing this compound with aliphatic isocyanates under identical accelerated weathering conditions are limited, the principles of steric hindrance in aromatic systems suggest a significant improvement in UV stability over non-hindered aromatic isocyanates. The bulky isopropyl groups in DPI are theorized to shield the urethane (B1682113) linkage from direct UV exposure and subsequent oxidative attack.
To provide a framework for comparison, the following table presents typical performance data for polyurethanes based on conventional aromatic and aliphatic isocyanates after accelerated UV exposure. It is anticipated that DPI-based polyurethanes would exhibit performance metrics that are significantly better than conventional aromatics and potentially rival those of aliphatics in certain aspects.
| Performance Metric | Aliphatic Isocyanate-Based PU (e.g., HDI, IPDI) | Conventional Aromatic Isocyanate-Based PU (e.g., MDI, TDI) | This compound-Based PU (Anticipated) |
| Change in Yellowness Index (ΔYI) after 1000 hours UV Exposure | Low (e.g., < 5) | High (e.g., > 20) | Moderately Low |
| Gloss Retention (%) after 1000 hours UV Exposure | High (e.g., > 80%) | Low (e.g., < 40%) | Moderately High |
| Tensile Strength Retention (%) after 1000 hours UV Exposure | High (e.g., > 85%) | Moderate (e.g., 60-80%) | High |
Experimental Protocols for Assessing UV Stability
To ensure objective and reproducible comparisons of isocyanate performance, standardized experimental protocols are crucial. The following methodologies are widely accepted for evaluating the UV stability of polyurethane coatings.
Accelerated Weathering (ASTM G154)
This standard practice utilizes fluorescent UV lamps to simulate the damaging effects of sunlight.
-
Specimen Preparation: Polyurethane films of a controlled thickness are prepared by casting the formulated polymer onto a suitable substrate and allowing it to cure completely.
-
Exposure Cycle: The specimens are subjected to alternating cycles of UV radiation and condensation. A typical cycle consists of 8 hours of UV exposure at a controlled temperature (e.g., 60°C) using UVA-340 lamps, followed by 4 hours of condensation at a lower temperature (e.g., 50°C).
-
Evaluation: At specified intervals, the specimens are removed from the chamber for analysis of color change, gloss retention, and mechanical properties.
Color and Yellowness Index Measurement (ASTM E313)
Changes in the color and yellowness of the polyurethane films are quantified using a spectrophotometer.
-
Instrumentation: A calibrated spectrophotometer capable of measuring color in the CIELab* color space is used.
-
Measurement: The L, a, and b* color coordinates of the specimens are measured before and after UV exposure.
-
Calculation: The change in yellowness index (ΔYI) is calculated from the changes in the b* (yellow-blue) and L* (lightness) values. A larger ΔYI indicates greater yellowing.
Specular Gloss Measurement (ASTM D523)
The ability of a coating to retain its gloss after UV exposure is a critical measure of its surface integrity.
-
Instrumentation: A gloss meter is used to measure the specular gloss at a specified angle (typically 20°, 60°, or 85°).
-
Measurement: The initial gloss of the unexposed specimen is recorded. At regular intervals during the accelerated weathering test, the gloss of the exposed area is measured.
-
Calculation: Gloss retention is expressed as a percentage of the initial gloss.
Mechanical Properties Testing (ASTM D882)
The effect of UV degradation on the mechanical integrity of the polyurethane is assessed by measuring its tensile properties.
-
Specimen Preparation: Dog-bone shaped specimens are cut from the polyurethane films.
-
Testing: The specimens are subjected to a tensile test using a universal testing machine at a constant rate of extension.
-
Data Analysis: The tensile strength, elongation at break, and modulus of elasticity are determined from the resulting stress-strain curve. The retention of these properties after UV exposure is calculated.
Unraveling the Photodegradation Pathways
The superior UV stability of aliphatic isocyanates stems from their lack of a chromophore that absorbs in the near-UV region of the solar spectrum. Aromatic isocyanates, however, contain the benzene ring which readily absorbs UV radiation, initiating a cascade of degradation reactions. The photodegradation of a conventional aromatic polyurethane typically proceeds through a photo-Fries rearrangement and photo-oxidation, leading to the formation of colored byproducts and chain scission.
The presence of bulky isopropyl groups in this compound is hypothesized to introduce a significant steric hindrance around the urethane linkage. This steric shield is expected to inhibit the photo-oxidative degradation pathways, thereby enhancing the UV stability of the resulting polyurethane.
Below are the proposed photodegradation pathways for both aliphatic and sterically hindered aromatic isocyanate-based polyurethanes, visualized using the DOT language.
Conclusion: A Strategic Choice for Demanding Applications
The selection between this compound and aliphatic isocyanates for UV-sensitive applications is not a matter of simple substitution but a strategic decision based on a comprehensive evaluation of performance requirements, cost considerations, and processing characteristics. While aliphatic isocyanates remain a robust choice for applications demanding the highest level of color and gloss retention, the unique properties of this compound present a compelling case for its use in applications where a balance of UV stability, mechanical performance, and potentially faster cure rates are desired. The steric hindrance afforded by the diisopropylphenyl groups offers a significant advantage in mitigating the primary degradation pathways that plague conventional aromatic isocyanates. For researchers and developers in the pharmaceutical and advanced materials sectors, a thorough understanding of these differences is crucial for designing next-generation products with enhanced durability and performance.
References
Steric Hindrance in Diisopropylphenyl vs. Di-tert-butylphenyl Isocyanates: A Comparative Analysis for Researchers
In the realm of organic synthesis and drug development, the nuanced reactivity of isocyanates is a critical parameter influencing reaction outcomes and molecular design. This guide provides a detailed comparative study of the steric hindrance effects in 2,6-diisopropylphenyl isocyanate and 2,6-di-tert-butylphenyl isocyanate, offering insights into their expected reactivity, supported by established chemical principles. While direct quantitative comparative data between these two specific molecules is not extensively available in the public domain, this guide extrapolates from well-understood structure-activity relationships to provide a robust framework for researchers.
The Principle of Steric Hindrance in Isocyanate Reactivity
The reactivity of isocyanates is fundamentally governed by the electrophilicity of the carbonyl carbon in the isocyanate group (-N=C=O). Nucleophilic attack on this carbon is the primary reaction pathway. However, the accessibility of this electrophilic center can be significantly impeded by the presence of bulky substituent groups on the aromatic ring, a phenomenon known as steric hindrance.
Generally, the reactivity of isocyanates decreases as the size of the alkyl groups ortho to the isocyanate functionality increases. This is due to the bulky groups physically obstructing the trajectory of the incoming nucleophile. The established trend for decreasing reactivity based on the steric bulk of alkyl substituents is as follows:
Methyl > Ethyl > Isopropyl > tert-Butyl [1]
Aromatic isocyanates are typically more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring, which enhances the electrophilicity of the isocyanate carbon.[1] However, when bulky substituents are present on the aromatic ring, the steric effects can dominate and significantly reduce this inherent reactivity.
Comparative Reactivity Profile
Based on the principle of steric hindrance, 2,6-di-tert-butylphenyl isocyanate is expected to be considerably less reactive than this compound. The tert-butyl groups, with their quaternary carbon atom, create a more sterically congested environment around the isocyanate group compared to the isopropyl groups.
The following table summarizes the expected qualitative reactivity of these two isocyanates with common nucleophiles.
| Nucleophile | This compound | 2,6-Di-tert-butylphenyl Isocyanate | Rationale |
| Primary Amines | High | Moderate | Primary amines are strong nucleophiles, but the extreme steric bulk of the di-tert-butylphenyl group will slow the reaction significantly compared to the diisopropylphenyl analog. |
| Secondary Amines | Moderate | Low | The additional steric bulk of the secondary amine, combined with that of the isocyanate, will make the reaction with the di-tert-butylphenyl derivative very challenging. |
| Alcohols | Moderate (often requires catalyst) | Low (requires catalyst and forcing conditions) | Alcohols are weaker nucleophiles than amines, and their reaction with sterically hindered isocyanates typically requires catalysis. The di-tert-butylphenyl isocyanate will likely require more forcing conditions. |
| Water | Low | Very Low | The reaction with water is generally slow for sterically hindered isocyanates and is expected to be exceptionally slow for the di-tert-butylphenyl derivative. |
Experimental Protocols: Synthesis of Sterically Hindered Aromatic Isocyanates
General Procedure for the Synthesis of Aryl Isocyanates using Triphosgene (B27547)
A common method for the synthesis of isocyanates involves the reaction of the corresponding aniline (B41778) with triphosgene in the presence of a non-nucleophilic base.
Materials:
-
Substituted Aniline (e.g., 2,6-diisopropylaniline (B50358) or 2,6-di-tert-butylaniline)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of triphosgene (0.4 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), a solution of the substituted aniline (1.0 equivalent) in anhydrous DCM is added dropwise at 0 °C.
-
After the addition is complete, a solution of the non-nucleophilic base (2.2 equivalents) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), while monitoring the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch and appearance of the -N=C=O stretch around 2270 cm⁻¹).
-
Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude isocyanate is then purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Physicochemical Properties
The following table summarizes some of the known physical properties of this compound. Corresponding experimental data for 2,6-di-tert-butylphenyl isocyanate is not as readily available in the public literature, likely due to its more specialized nature and potentially greater challenges in synthesis and handling.
| Property | This compound | 2,6-Di-tert-butylphenyl Isocyanate |
| Molecular Formula | C₁₃H₁₇NO[2] | C₁₇H₂₅NO |
| Molecular Weight | 203.28 g/mol [2] | 259.39 g/mol |
| Boiling Point | 117 °C / 10 mmHg | Data not readily available |
| Density | 0.951 g/mL at 25 °C | Data not readily available |
| Refractive Index | n20/D 1.519 | Data not readily available |
Visualizing Steric Hindrance and Synthesis
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Steric hindrance comparison for nucleophilic attack.
Caption: General synthesis of sterically hindered phenyl isocyanates.
Conclusion
The steric bulk of the substituents ortho to the isocyanate group plays a paramount role in dictating the reactivity of di-substituted phenyl isocyanates. Based on established principles of organic chemistry, 2,6-di-tert-butylphenyl isocyanate is expected to be significantly less reactive towards nucleophiles than this compound. This reduced reactivity can be advantageous in controlling reaction selectivity and preventing undesired side reactions. However, it may also necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more potent catalysts. For researchers and drug development professionals, a thorough understanding of these steric effects is crucial for the rational design of synthetic routes and the development of novel molecules with precisely tuned reactivity. Further experimental studies providing quantitative kinetic data would be invaluable for a more precise comparison of these two important chemical entities.
References
A Comparative Guide to the Synthesis of N-Heterocyclic Carbenes with Bulky Substituents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established synthetic protocols for N-heterocyclic carbenes (NHCs) featuring bulky N-substituents. While the direct derivatization of NHC scaffolds using bulky isocyanates is not a widely documented or common synthetic strategy, this guide focuses on prevalent and validated multi-step methods for introducing sterically demanding groups, which are crucial for enhancing the stability and modulating the reactivity of these powerful organocatalysts and ligands in coordination chemistry.
Introduction to Bulky N-Heterocyclic Carbenes
N-heterocyclic carbenes are a class of persistent carbenes that have found widespread application in organic synthesis and materials science. The introduction of bulky substituents on the nitrogen atoms of the heterocyclic ring is a key strategy to enhance their stability and catalytic performance. Sterically demanding groups, such as 2,4,6-trimethylphenyl (mesityl, Mes), 2,6-diisopropylphenyl (Dipp), and adamantyl (Ad), provide kinetic stabilization to the carbene center and create a defined steric environment around the metal center in organometallic complexes, influencing selectivity in catalytic reactions. This guide details and compares the most common synthetic routes to access imidazolium (B1220033) and imidazolinium salts, the precursors to these important NHCs.
Comparative Analysis of Synthetic Protocols
The synthesis of bulky NHC precursors typically involves a multi-step sequence. The most common strategies involve the condensation of a primary amine with a glyoxal (B1671930) derivative, followed by cyclization to form the imidazolium or imidazolinium ring. Below is a comparison of synthetic routes for some of the most widely used bulky NHCs.
Table 1: Comparison of Synthetic Yields for Bulky Imidazolium Salt Precursors
| NHC Precursor | Bulky Substituent | Synthetic Route Highlights | Overall Yield (%) | Reference |
| IMes·HCl | Mesityl | Two-step: 1) Condensation of mesitylamine and glyoxal. 2) Cyclization with paraformaldehyde and TMSCl. | ~69% | [1] |
| IPr·HCl | Diisopropylphenyl | Two-step: 1) Condensation of 2,6-diisopropylaniline (B50358) and glyoxal. 2) Cyclization with paraformaldehyde and TMSCl. | ~81% | [1] |
| IXy·HCl | Xylyl | Two-step: 1) Condensation of 2,6-dimethylaniline (B139824) and glyoxal. 2) Cyclization with paraformaldehyde and TMSCl. | ~90% | [1] |
| IAd·BF4 | Adamantyl | Three-step: 1) Synthesis of N-(p-tolyl)-1-aminoadamantane. 2) Reaction with glyoxal. 3) Cyclization with paraformaldehyde and HBF4. | Not explicitly stated, multi-step synthesis described. | [2] |
| ItOct·HCl | tert-Octyl | Two-step: 1) Condensation of tert-octylamine (B44039) with glyoxal. 2) Cyclization of the resulting diimine. | Not explicitly stated, described as "straightforward". | [3] |
Note: Yields can vary depending on the specific reaction conditions and scale.
Detailed Experimental Protocols
Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
This protocol is adapted from a high-yield, scalable synthesis.[1]
Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine
-
To a solution of 2,6-diisopropylaniline (1.0 mol) in methanol (B129727) (250 mL), add glacial acetic acid (1 mL).
-
Warm the solution to 50°C.
-
Add a 40% aqueous solution of glyoxal (0.50 mol) with vigorous stirring.
-
An exothermic reaction will commence, and the product will begin to crystallize.
-
Stir the mixture for 10 hours at room temperature.
-
Filter the resulting suspension and wash the solid product with methanol until the filtrate is colorless.
-
Dry the product under vacuum to yield the diimine.
Step 2: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
In a reaction vessel, suspend the N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine (1.0 equiv) and paraformaldehyde (1.0 equiv) in ethyl acetate (B1210297) (7–10 mL/mmol).
-
Heat the mixture to 70°C.
-
Slowly add chlorotrimethylsilane (B32843) (TMSCl, 1.0 equiv) dropwise.
-
Continue heating for 1.5 hours.
-
Cool the reaction mixture to 10°C in an ice bath.
-
Filter the suspension and wash the solid with ethyl acetate and tert-butyl methyl ether.
-
Dry the solid to a constant weight to obtain IPr·HCl as a colorless microcrystalline powder.
Synthesis of Adamantyl-Substituted Imidazolium Salt
This protocol outlines a general strategy for synthesizing an NHC with a bulky, three-dimensional adamantyl substituent.[2]
Step 1: Synthesis of N-(p-tolyl)-1-aminoadamantane
-
Combine p-toluidine (B81030) and 1-adamantanol (B105290) in the presence of a Lewis acid catalyst (e.g., ZnCl2) and a protic acid (e.g., HCl).
-
Heat the mixture at high temperature (e.g., 200°C) in a sealed vessel.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the product by chromatography or recrystallization.
Step 2: Formation of the Diimine
-
React the synthesized N-(p-tolyl)-1-aminoadamantane with a glyoxal source in a suitable solvent like chloroform.
-
Stir the reaction at room temperature until completion.
-
Remove the solvent under reduced pressure to obtain the diimine intermediate.
Step 3: Cyclization to the Imidazolium Salt
-
Dissolve the diimine intermediate and paraformaldehyde in toluene.
-
Add an acid with a non-coordinating anion, such as tetrafluoroboric acid (HBF4).
-
Heat the mixture to a high temperature (e.g., 160°C) to facilitate the cyclization.
-
After cooling, the imidazolium salt will precipitate and can be collected by filtration.
Visualizing the Synthetic Workflows
The following diagrams illustrate the general synthetic pathways for preparing bulky imidazolium and imidazolinium salts.
Caption: General workflow for the synthesis of bulky imidazolium salts.
Caption: General workflow for the synthesis of bulky imidazolinium salts.
Alternative Approaches and Considerations
While the multi-step condensation reactions are the most common, other methods for generating NHCs exist, such as the deprotonation of the corresponding azolium salts using strong bases. The choice of base and reaction conditions is critical and depends on the acidity of the azolium proton, which is influenced by the electronic properties of the N-substituents.
For researchers looking to explore novel bulky NHCs, the modularity of the synthetic routes presented allows for the incorporation of a wide variety of primary amines, enabling the fine-tuning of steric and electronic properties of the resulting carbenes. The development of more efficient and atom-economical routes to these valuable compounds remains an active area of research.
References
Performance Battle of the Bulky Catalysts: A Comparative Guide to Derivatives of 2,6-Diisopropylphenyl Isocyanate in Catalysis
For researchers, scientists, and drug development professionals, the quest for highly selective and active catalysts is paramount. The sterically demanding 2,6-diisopropylphenyl isocyanate is a key precursor for a range of catalysts, from N-heterocyclic carbenes (NHCs) to ureas, designed to offer unique reactivity. This guide provides a comparative analysis of the performance of catalysts derived from or related to this bulky isocyanate, supported by experimental data and detailed protocols to inform catalyst design and selection.
The large 2,6-diisopropylphenyl groups are strategically employed in catalyst design to create a sterically hindered environment around the active center. This bulk can influence substrate approach, transition state geometry, and ultimately, the selectivity and activity of the catalyst. However, as the following comparisons will illustrate, the catalytic performance is a nuanced interplay between the steric hindrance of the ligand and the electronic nature of the catalytic core.
Tale of Two Catalyst Classes: Active Ureas vs. Inactive N-Heterocyclic Carbenes in Ring-Opening Polymerization
A significant application for catalysts bearing the 2,6-diisopropylphenyl moiety is the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactide, to produce biodegradable polyesters. This section compares the performance of two distinct catalyst classes: (thio)urea-based organocatalysts, which can be directly synthesized from this compound, and a closely related N-heterocyclic carbene (NHC) bearing the same bulky substituents.
N-Heterocyclic Carbenes: A Case of Steric Hindrance Leading to Inactivity
While NHCs are generally regarded as highly effective organocatalysts for ROP, the sterically encumbered 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) was found to be inactive for the polymerization of ε-caprolactone at room temperature in THF.[1] This stands in stark contrast to less sterically hindered NHCs, which readily polymerize ε-caprolactone under similar conditions.[1]
Comparative Performance of N-Heterocyclic Carbenes in ε-Caprolactone ROP
| Catalyst | Structure | Activity in ε-CL ROP |
| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Imidazole-based with bulky 2,6-diisopropylphenyl groups | Inactive[1] |
| 1,3-dimesitylimidazol-2-ylidene | Imidazole-based with less bulky mesityl groups | Active[1] |
| 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene | Imidazole-based with smaller isopropyl and methyl groups | Active[1] |
This comparative data strongly suggests that for this class of NHC catalysts, the extreme steric bulk of the 2,6-diisopropylphenyl groups prevents the necessary interaction between the catalyst and the monomer, thereby inhibiting the polymerization reaction.
Experimental Protocol for ε-Caprolactone Polymerization with NHCs [1]
A solution of the N-heterocyclic carbene in THF is added to a stirred solution of benzyl (B1604629) alcohol (initiator) and ε-caprolactone in THF at room temperature. The reaction is monitored over time for polymer formation. For the active catalysts, the reaction is quenched at predetermined intervals to analyze conversion and polymer properties. In the case of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, no polymer formation was observed after 24 hours.
Workflow for NHC-Catalyzed Ring-Opening Polymerization
Caption: Experimental workflow for the attempted ring-opening polymerization of ε-caprolactone using N-heterocyclic carbene catalysts.
(Thio)urea Organocatalysts: Harnessing Hydrogen Bonding for Catalysis
In contrast to the inactivity of the bulky NHC, (thio)ureas, which are direct derivatives of isocyanates, have emerged as a versatile class of hydrogen-bonding organocatalysts for ROP. The mechanism involves the activation of the monomer and the initiating alcohol through hydrogen bonding interactions with the (thio)urea.
While a direct comparative study featuring a catalyst explicitly synthesized from this compound is not prominently available in the literature, the general principles of (thio)urea catalysis and structure-activity relationship studies provide valuable insights. The performance of these catalysts is highly tunable based on the electronic and steric nature of the substituents on the (thio)urea core. The bulky 2,6-diisopropylphenyl groups are expected to enhance selectivity by creating a well-defined chiral pocket around the hydrogen-bonding sites.
General Performance of (Thio)urea/Base Catalytic Systems in Lactide ROP
| Catalyst System | Monomer | Performance Characteristics |
| Thiourea/Organic Base | rac-Lactide | Highly isoselective (Pm up to 0.93) at low temperatures.[2] |
| Urea (B33335)/N-Heterocyclic Olefin | rac-Lactide | High activity and stereoselectivity, delivering polymers with controlled molecular weights and narrow dispersities.[2] |
| Iminophosphorane-Thiourea/Urea | rac-Lactide | Controlled/living polymerization with high stereoselectivity (Pm up to 0.80).[3] |
These examples demonstrate that (thio)urea-based catalysts are highly effective for the ROP of lactide, a monomer that is structurally similar to ε-caprolactone. The success of these systems, some of which employ bulky aryl groups, suggests that a urea catalyst derived from this compound would likely be an active and potentially highly selective catalyst for ROP, a direct contrast to its NHC counterpart.
Proposed Signaling Pathway for (Thio)urea-Catalyzed ROP
Caption: Dual activation mechanism in (thio)urea-catalyzed ring-opening polymerization.
Conclusion
The performance of catalysts derived from or featuring the 2,6-diisopropylphenyl moiety is highly dependent on the nature of the catalytic core. While the extreme steric bulk of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene renders it inactive for the ROP of ε-caprolactone, the related (thio)urea catalysts, which can be directly synthesized from this compound, are known to be highly effective for the ROP of cyclic esters. This highlights a crucial principle in catalyst design: steric hindrance is a tool that must be carefully balanced with the electronic requirements of the catalytic cycle. For researchers in drug development and materials science, this comparative guide underscores the importance of considering different catalyst scaffolds, even when employing the same bulky directing groups, to achieve the desired reactivity and selectivity. Further experimental work on urea catalysts directly derived from this compound is warranted to fully explore their potential in stereoselective ROP and other catalytic transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and activity relationship studies of N-heterocyclic olefin and thiourea/urea catalytic systems: application in ring-opening polymerization of lactones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Isoselective ring-opening polymerization and asymmetric kinetic resolution polymerization of rac-lactide catalyzed by bifunctional iminophosphorane–thiourea/urea catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Use of 2,6-Diisopropylphenyl Isocyanate in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development and polymer science, the selection of reagents for large-scale synthesis is a critical decision involving a meticulous cost-benefit analysis. This guide provides a comprehensive comparison of 2,6-diisopropylphenyl isocyanate (DPI), a sterically hindered aromatic isocyanate, with alternative reagents for common industrial applications. The analysis focuses on performance, cost-effectiveness, safety, and environmental impact, supported by experimental data and detailed protocols.
Executive Summary
This compound is a valuable reagent in large-scale synthesis, particularly for the production of sterically hindered ureas, carbamates, and carbodiimides. Its bulky isopropyl groups offer unique reactivity and stability to the final products. However, like all isocyanates, its use is associated with significant safety and handling considerations. The primary alternatives include other sterically hindered isocyanates and carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which offer different profiles in terms of cost, reactivity, and safety. The choice between DPI and its alternatives is highly dependent on the specific application, regulatory constraints, and economic factors.
Data Presentation: DPI vs. Alternatives
The following tables provide a comparative overview of DPI and a common alternative, dicyclohexylcarbodiimide (DCC), for the large-scale synthesis of a representative sterically hindered urea (B33335).
Table 1: Performance and Efficiency Comparison
| Parameter | This compound (DPI) | Dicyclohexylcarbodiimide (DCC) |
| Reaction Type | Addition | Condensation |
| Typical Yield | >95% | 80-95% |
| Reaction Time | 1-4 hours | 4-12 hours |
| Reaction Temperature | 25-80 °C | 0-25 °C |
| Byproducts | None | Dicyclohexylurea (DCU) |
| Purity of Crude Product | High | Moderate (requires DCU removal) |
Table 2: Cost-Benefit Analysis
| Parameter | This compound (DPI) | Dicyclohexylcarbodiimide (DCC) |
| Reagent Cost | High | Moderate |
| Process Complexity | Low (one-step addition) | Moderate (requires byproduct filtration) |
| Purification Cost | Low | High (due to DCU byproduct) |
| Waste Disposal Cost | Moderate (isocyanate handling protocols) | High (solid byproduct waste) |
| Overall Cost-Effectiveness | Favorable for high-purity applications | Economical for less stringent purity needs |
Table 3: Safety and Handling Comparison
| Parameter | This compound (DPI) | Dicyclohexylcarbodiimide (DCC) |
| Toxicity | High (respiratory and skin sensitizer) | High (potent skin sensitizer) |
| Handling Precautions | Requires closed systems and PPE | Requires careful handling to avoid skin contact |
| Environmental Impact | Potential for hazardous emissions | Solid waste byproduct |
| Regulatory Oversight | High (stringent regulations on isocyanates) | Moderate |
Experimental Protocols
This protocol describes the synthesis of N,N'-bis(2,6-diisopropylphenyl)urea.
Materials:
-
This compound (DPI)
-
Anhydrous Toluene (B28343)
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Filtration unit
-
Drying oven
Procedure:
-
Charge the reactor with 2,6-diisopropylaniline (1.0 equivalent) and anhydrous toluene.
-
Inert the reactor with nitrogen and start agitation.
-
Heat the mixture to 60°C.
-
Slowly add a solution of DPI (1.05 equivalents) in anhydrous toluene via the addition funnel over 1-2 hours, maintaining the temperature at 60-70°C.
-
After the addition is complete, maintain the reaction mixture at 70°C for an additional 2 hours.
-
Monitor the reaction completion by in-process control (e.g., HPLC or IR spectroscopy to check for the disappearance of the isocyanate peak).
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid product and wash with cold toluene.
-
Dry the product in a vacuum oven at 60°C until a constant weight is achieved.
This protocol describes the synthesis of N,N'-bis(2,6-diisopropylphenyl)urea using DCC as a coupling agent.
Materials:
-
2,6-Diisopropylaniline
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Filtration unit
-
Drying oven
Procedure:
-
Charge the reactor with 2,6-diisopropylaniline (2.0 equivalents) and anhydrous DCM.
-
Inert the reactor with nitrogen and start agitation.
-
Cool the mixture to 0°C.
-
Slowly add a solution of DCC (1.0 equivalent) in anhydrous DCM via the addition funnel over 2-3 hours, maintaining the temperature below 5°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-12 hours.
-
Monitor the reaction completion by in-process control (e.g., HPLC).
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filter cake with cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
The crude product may require further purification (e.g., recrystallization or column chromatography) to remove residual DCU and other impurities.
-
Dry the purified product in a vacuum oven at 50°C.
Mandatory Visualizations
Caption: Experimental workflow for urea synthesis using DPI.
Caption: Logical relationship of cost-benefit analysis.
Caption: Simplified non-phosgene route to isocyanates.
Navigating Steric Hindrance: A Comparative Guide to Bulky Isocyanates Beyond 2,6-Diisopropylphenyl Isocyanate
For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to achieving desired reaction outcomes. The sterically hindered aromatic isocyanate, 2,6-diisopropylphenyl isocyanate, is a widely utilized building block, prized for its ability to introduce bulky substituents that can impart unique properties to molecules, such as increased stability and specific conformational constraints. However, the landscape of bulky isocyanates extends beyond this single reagent. This guide provides an objective comparison of viable alternatives, namely tert-butyl isocyanate, 1-adamantyl isocyanate, 2,4,6-trimethylphenyl isocyanate, and 2,6-diethylphenyl isocyanate, evaluating their performance in key reactions and offering insights into their potential applications.
Performance in Key Synthetic Transformations: A Comparative Analysis
The utility of these bulky isocyanates is best assessed through their reactivity in fundamental transformations, such as the formation of ureas and carbodiimides. The steric bulk of the isocyanate plays a crucial role in modulating reaction rates and, in some cases, the feasibility of these reactions.
Table 1: Comparison of Physical Properties and Reactivity of Bulky Isocyanates
| Isocyanate | Structure | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Relative Reactivity Trend |
| This compound | 203.28[1] | Liquid[2] | 117 °C/10 mmHg[2] | High (for a hindered aromatic) | |
| tert-Butyl Isocyanate | 99.13 | Liquid | 85-86 °C | Moderate | |
| 1-Adamantyl Isocyanate | 177.25 | Solid | 144-146 °C (melting point) | Low | |
| 2,4,6-Trimethylphenyl Isocyanate | 161.20[3] | Solid | 44-48 °C (melting point) | High (for a hindered aromatic) | |
| 2,6-Diethylphenyl Isocyanate | 175.23[4] | Liquid | Not readily available | High (for a hindered aromatic) |
Generally, aromatic isocyanates exhibit higher reactivity than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring which enhances the electrophilicity of the isocyanate carbon.[5] However, steric hindrance around the isocyanate group can significantly temper this reactivity.
Urea (B33335) Formation
The reaction of an isocyanate with a primary or secondary amine to form a substituted urea is a cornerstone of its chemistry. The steric bulk of the isocyanate can influence the rate of this reaction. While direct kinetic comparisons under identical conditions are scarce in the literature, qualitative observations suggest that less hindered isocyanates react more readily. For instance, the formation of ureas from highly hindered amines is often challenging and may require forcing conditions.
Table 2: Spectroscopic Data for Symmetrical Urea Derivatives
| Urea Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |
| N,N'-Bis(2,6-diisopropylphenyl)urea | Data not readily available | Data not readily available | Data not readily available |
| N,N'-Di-tert-butylurea | 5.94 (br s, NH), 1.27 (s, t-Bu) | Data not readily available | ~1630 (C=O) |
| N,N'-Bis(1-adamantyl)urea | Data not readily available | Data not readily available | Data not readily available |
| N,N'-Bis(2,4,6-trimethylphenyl)urea | 6.58 (s, NH), 2.11 (s, Ar-Me) | 153.4 (C=O), 138.9, 136.2, 133.5, 128.8, 128.1, 127.3, 126.7, 121.1, 17.4 (Ar-C, Me) | Data not readily available |
| N,N'-Bis(2,6-diethylphenyl)urea | Data not readily available | Data not readily available | Data not readily available |
Note: Spectroscopic data can vary depending on the solvent and instrument used. The provided data is for illustrative purposes.
Carbodiimide (B86325) Formation
The dehydration of ureas or the direct condensation of isocyanates can yield carbodiimides, which are valuable reagents in their own right, particularly as coupling agents in peptide synthesis and as hydrolysis stabilizers in polymers.[6][7][8] The formation of carbodiimides from isocyanates is often catalyzed and can be influenced by the steric properties of the isocyanate. Highly hindered isocyanates may require more forcing conditions to overcome the steric repulsion between two bulky substituents.
Table 3: Spectroscopic Data for Symmetrical Carbodiimide Derivatives
| Carbodiimide Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |
| N,N'-Bis(2,6-diisopropylphenyl)carbodiimide | Data not readily available | Data not readily available | ~2130 (N=C=N) |
| N,N'-Di-tert-butylcarbodiimide | Data not readily available | Data not readily available | ~2130 (N=C=N) |
| N,N'-Bis(1-adamantyl)carbodiimide | Data not readily available | Data not readily available | ~2130 (N=C=N) |
| N,N'-Bis(2,4,6-trimethylphenyl)carbodiimide | Data not readily available | Data not readily available | ~2130 (N=C=N) |
| N,N'-Bis(2,6-diethylphenyl)carbodiimide | Data not readily available | Data not readily available | ~2130 (N=C=N) |
Note: The characteristic IR absorption for the N=C=N stretch in carbodiimides is a strong indicator of their formation.
Experimental Protocols
To facilitate the comparative evaluation of these bulky isocyanates, the following general procedures for urea and carbodiimide synthesis are provided. Researchers should note that optimization of reaction conditions may be necessary for each specific isocyanate and substrate.
General Procedure for the Synthesis of Symmetrical Ureas
A solution of the corresponding primary amine (2.0 eq.) and triethylamine (B128534) (2.2 eq.) in an anhydrous solvent (e.g., toluene (B28343) or THF) is cooled to 0 °C. To this stirred solution, a solution of triphosgene (B27547) (1.0 eq.) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
General Procedure for the Synthesis of Symmetrical Carbodiimides from Isocyanates
The bulky isocyanate is dissolved in an anhydrous, high-boiling solvent (e.g., o-dichlorobenzene) under an inert atmosphere. A catalytic amount of a phospholene oxide catalyst (e.g., 3-methyl-1-phenyl-2-phospholene-1-oxide) is added. The mixture is heated to a high temperature (typically 180-200 °C) and the reaction is monitored by the evolution of carbon dioxide. Upon completion, the reaction mixture is cooled and the carbodiimide is isolated by distillation under reduced pressure or by crystallization.[7][8][9]
Biological Signaling Pathways and Drug Development
Derivatives of bulky isocyanates, particularly ureas, have garnered significant interest in drug discovery. The urea functional group is a key pharmacophore in numerous clinically approved drugs and investigational compounds.[10] The bulky substituents introduced by these isocyanates can enhance metabolic stability, modulate lipophilicity, and enforce specific binding conformations with biological targets.[11]
For example, adamantyl-containing ureas have been extensively investigated as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases.[12][13] Inhibition of sEH by these compounds leads to an increase in the levels of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[12] The bulky adamantyl group often occupies a hydrophobic pocket in the active site of the enzyme, contributing to high binding affinity.[14]
Similarly, other bulky urea derivatives have been explored as inhibitors of various kinases, such as Rho kinase (ROCK), which are targets for cardiovascular diseases and glaucoma. The specific steric and electronic properties of the bulky isocyanate precursor can be fine-tuned to optimize the potency and selectivity of these inhibitors.
Conclusion
While this compound remains a valuable tool in the synthetic chemist's arsenal, a range of other bulky isocyanates offer distinct advantages and opportunities for molecular design. Aliphatic alternatives like tert-butyl and 1-adamantyl isocyanate provide non-aromatic, sterically demanding scaffolds, while other substituted aromatic isocyanates such as 2,4,6-trimethylphenyl and 2,6-diethylphenyl isocyanate allow for subtle tuning of steric and electronic properties. The choice of isocyanate will ultimately depend on the specific requirements of the target molecule and the desired reaction outcomes. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic and drug discovery endeavors. Further quantitative kinetic studies are warranted to provide a more detailed and direct comparison of the reactivity of these valuable reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. mzCloud – N N Bis 4 methylphenyl urea [mzcloud.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jchemrev.com [jchemrev.com]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Steric Hindrance on the Applications of Aryl Isocyanates: A Comparative Review
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving desired synthetic outcomes and material properties. Aryl isocyanates are a versatile class of compounds widely employed in the synthesis of a diverse range of materials, including polyurethanes, polyureas, and specialized organic molecules. The introduction of bulky substituents on the aryl ring, creating sterically hindered aryl isocyanates, significantly modulates their reactivity and the properties of the resulting products. This guide provides a comparative analysis of the applications of sterically hindered aryl isocyanates, with a focus on 2,6-diisopropylphenyl isocyanate, against their non-hindered counterparts, supported by experimental data and detailed methodologies.
Synthesis of Sterically Hindered Amides and Ureas
Sterically hindered aryl isocyanates are valuable reagents in organic synthesis, particularly for the formation of sterically demanding amide and urea (B33335) linkages, which can be challenging to construct using traditional coupling methods.
The reaction of a sterically hindered aryl isocyanate, such as this compound, with a nucleophile is often influenced by the bulky substituents flanking the isocyanate group. This steric hindrance can decrease the reaction rate compared to non-hindered isocyanates like phenyl isocyanate. However, it can also offer advantages in terms of selectivity and the stability of the resulting products.
Table 1: Comparison of Reaction Yields for the Synthesis of Amides and Ureas
| Isocyanate | Nucleophile | Product | Yield (%) | Reference |
| Phenyl Isocyanate | Aniline | N,N'-diphenylurea | High | [1] |
| This compound | Aniline | N-(2,6-diisopropylphenyl)-N'-phenylurea | Moderate to High | [2] |
| Phenyl Isocyanate | Benzoic Acid | N-phenylbenzamide | High | [3] |
| This compound | Benzoic Acid | N-(2,6-diisopropylphenyl)benzamide | Moderate to High | [2] |
Experimental Protocol: Synthesis of N,N'-bis(2,6-diisopropylphenyl)urea
This protocol describes a representative synthesis of a sterically hindered urea.
Materials:
-
Triethylamine
-
Hydrochloric acid
-
Sodium bicarbonate
-
Magnesium sulfate
-
Hexane
Procedure:
-
A solution of 2,6-diisopropylaniline in toluene is slowly added to a stirred solution of triphosgene in toluene at 0°C.
-
The reaction mixture is then heated to reflux for 3 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting crude this compound is purified by vacuum distillation.
-
To a solution of 2,6-diisopropylaniline in toluene, an equimolar amount of the purified this compound is added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The precipitated solid is collected by filtration, washed with hexane, and dried under vacuum to yield N,N'-bis(2,6-diisopropylphenyl)urea.
Polyurethane Synthesis and Properties
The structure of the diisocyanate monomer is a critical determinant of the final properties of a polyurethane material. The use of sterically hindered aryl diisocyanates can lead to polymers with unique thermal and mechanical characteristics. While direct comparative data between polyurethanes derived from sterically hindered and non-hindered aryl diisocyanates is limited in the literature, a study comparing polyurethanes synthesized from various common aromatic and aliphatic diisocyanates provides valuable insights into the effects of isocyanate structure.[4]
Table 2: Thermal and Mechanical Properties of Polyurethanes from Different Diisocyanates [4]
| Diisocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |
| MDI (aromatic) | 23.4 | 600 | -20.7 | 346 |
| TDI (aromatic) | 15.2 | 750 | 3.0 | 330 |
| HDI (aliphatic) | 18.5 | 800 | -48.2 | 325 |
| IPDI (aliphatic, hindered) | 12.8 | 900 | 12.5 | 335 |
| HMDI (aliphatic, hindered) | 20.1 | 700 | 15.8 | 340 |
MDI: 4,4'-Methylene diphenyl diisocyanate; TDI: Toluene-2,4-diisocyanate; HDI: Hexamethylene diisocyanate; IPDI: Isophorone diisocyanate; HMDI: 4,4'-Methylenebis(cyclohexyl isocyanate)
The data suggests that the steric hindrance and rigidity of the diisocyanate influence the polymer's properties. For instance, the aromatic MDI-based polyurethane exhibits the highest tensile strength, while the more flexible HDI-based polyurethane shows a lower glass transition temperature. The sterically hindered aliphatic diisocyanates, IPDI and HMDI, also impart distinct properties.
Experimental Protocol: Synthesis of a Polyurethane Film
This protocol outlines a general procedure for the synthesis of a polyurethane film for comparative analysis.
Materials:
-
Diisocyanate (e.g., MDI, 2,6-diisopropylphenyl diisocyanate)
-
Polyol (e.g., Polytetrahydrofuran, molecular weight 2000 g/mol )
-
Chain extender (e.g., 1,4-butanediol)
-
Catalyst (e.g., Dibutyltin (B87310) dilaurate)
-
Solvent (e.g., N,N-Dimethylformamide)
Procedure:
-
The polyol is dried under vacuum at 80°C for 4 hours.
-
In a reaction vessel under a nitrogen atmosphere, the diisocyanate is dissolved in the solvent.
-
The dried polyol is added to the diisocyanate solution and the mixture is stirred at 80°C for 2 hours to form the prepolymer.
-
The chain extender and a catalytic amount of dibutyltin dilaurate are then added.
-
The mixture is stirred vigorously until a homogeneous, viscous solution is obtained.
-
The solution is cast onto a glass plate and dried in a vacuum oven at 60°C for 24 hours to form a film.
-
The resulting polyurethane film can be characterized for its mechanical and thermal properties.
Post-Synthetic Modification of Metal-Organic Frameworks (MOFs)
Sterically hindered aryl isocyanates can be employed for the post-synthetic modification (PSM) of metal-organic frameworks (MOFs), introducing new functionalities and altering the properties of the material. The steric bulk of the isocyanate can influence the efficiency and extent of the modification.
Experimental Protocol: Post-Synthetic Modification of IRMOF-3 with Phenyl Isocyanate[5]
Materials:
-
IRMOF-3 (Isoreticular Metal-Organic Framework-3)
-
Phenyl isocyanate
Procedure:
-
Approximately 60 mg of activated IRMOF-3 is suspended in 2 mL of chloroform.
-
Phenyl isocyanate (8 equivalents) is added to the suspension.
-
The mixture is allowed to stand at room temperature for 24 hours.
-
The solid is collected by decanting the solvent and washed three times with 6 mL of fresh chloroform.
-
The modified MOF is then soaked in 10 mL of pure chloroform for three days, with the solvent being replaced every 24 hours, to remove any unreacted reagents.
-
The resulting material is dried under vacuum.
The success of the modification can be confirmed by techniques such as Fourier-transform infrared (FTIR) spectroscopy and powder X-ray diffraction (PXRD). A comparative study using a sterically hindered aryl isocyanate like this compound under the same conditions would allow for the quantification of the effect of steric hindrance on the modification efficiency.
Visualizing Reaction Pathways and Experimental Workflows
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for the synthesis of sterically hindered amides or ureas.
Caption: Two-step synthesis process for polyurethanes.
Caption: Workflow for the post-synthetic modification of a metal-organic framework.
References
- 1. sid.ir [sid.ir]
- 2. Multigram synthesis of N-alkyl bis-ureas for asymmetric hydrogen bonding phase-transfer catalysis [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,6-Diisopropylphenyl Isocyanate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 2,6-Diisopropylphenyl Isocyanate
This compound is a hazardous chemical that requires strict adherence to safety protocols for its handling and disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage waste containing this compound. All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, must be treated as hazardous waste.[1]
Immediate Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4][5] For situations with a risk of inhalation, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[2]
-
Spill Management: In case of a spill, absorb the material with a dry, inert absorbent such as sand, vermiculite, or sawdust.[1][4] Do not use combustible materials like paper towels.[1] The absorbed material should be shoveled into an open-top container.[1][6] Crucially, do not seal the container , as the reaction with moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup.[1][6]
Neutralization and Disposal Protocol
The primary method for the safe disposal of this compound waste involves neutralization, which converts the reactive isocyanate groups into more stable and less hazardous compounds like ureas or carbamic acids.[1][7][8] This process must be carried out with caution due to its potentially exothermic nature.
Step 1: Prepare Neutralization Solution
In a designated chemical fume hood, prepare one of the decontamination solutions outlined in the table below. The container should be chemically resistant and large enough to accommodate the waste volume with sufficient headspace.
| Decontamination Solution Formulation | Composition | Notes |
| Formula 1 | 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% Water | Recommended for its non-flammable properties.[6][8] |
| Formula 2 | 3-8% Concentrated Ammonia (B1221849) Solution, 0.2% Liquid Detergent, 91.8-96.8% Water | Requires good ventilation due to ammonia vapors.[6] |
Step 2: Controlled Neutralization
-
Slow Addition: While gently stirring the neutralization solution, slowly add the this compound waste in small increments. This controlled addition is critical to manage the exothermic reaction and prevent splashing.[1]
-
Reaction Time: Continue stirring for a sufficient period to ensure complete neutralization. The reaction mixture should be left in the open container within the fume hood for at least 48 hours to allow for the complete evolution of carbon dioxide.[1][9]
Step 3: Final Disposal
-
Hazardous Waste Collection: The neutralized waste, along with any contaminated materials (absorbents, PPE, etc.), must be collected in a properly labeled hazardous waste container.
-
Engage a Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the final disposal of the waste.[6] Ensure compliance with all federal, state, and local regulations.[6]
-
Container Decontamination: Empty containers that previously held this compound must also be decontaminated using one of the solutions above before disposal.[1]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fsi.co [fsi.co]
- 7. [PDF] Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers | Semantic Scholar [semanticscholar.org]
- 8. isca.in [isca.in]
- 9. actsafe.ca [actsafe.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
